3-Methylcyclobutanamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHLHFUJZFKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89381-07-7 | |
| Record name | 3-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride (CAS Number: 89381-07-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcyclobutanamine hydrochloride, with the Chemical Abstracts Service (CAS) number 89381-07-7, is a synthetically valuable primary amine containing a strained cyclobutane ring.[1] This unique structural motif has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclobutane ring can impart favorable physicochemical and pharmacological properties to a molecule, such as conformational rigidity, improved metabolic stability, and the ability to serve as a non-classical bioisostere for other functional groups.[2][3] As a hydrochloride salt, this compound exhibits enhanced stability and aqueous solubility compared to its free base form, making it more amenable to handling, formulation, and biological screening.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, serving as a technical resource for professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value/Information | Source |
| CAS Number | 89381-07-7 | [1][4] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| Appearance | White to off-white solid (expected) | Inferred |
| Melting Point | 241-244 °C (for isomeric 1-Methyl-cyclobutylamine hydrochloride) | [5] |
| Solubility | The hydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol.[1][6] It is expected to have limited solubility in nonpolar organic solvents. | Inferred |
| Stability | The hydrochloride salt is more stable and less prone to degradation than the free base.[1] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and common strategy involves the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, or the reductive amination of a ketone.
Synthetic Pathway Overview
Caption: Plausible synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylcyclobutanamine via Hofmann Rearrangement
The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom.
-
Step 1: Amide Formation from 3-Methylcyclobutane-1-carboxylic Acid
-
To a solution of 3-methylcyclobutane-1-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Carefully add the crude acid chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
Extract the product, 3-methylcyclobutanecarboxamide, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.
-
-
Step 2: Hofmann Rearrangement of 3-Methylcyclobutanecarboxamide
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4 equivalents) in water.
-
Add a solution of 3-methylcyclobutanecarboxamide (1 equivalent) in a minimal amount of a water-miscible solvent (e.g., dioxane or THF) to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.
-
Monitor the reaction for the cessation of gas evolution (carbon dioxide).
-
Cool the reaction mixture and extract the product, 3-methylcyclobutanamine, with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous potassium carbonate and carefully remove the solvent by distillation to obtain the free base.
-
Protocol 2: Synthesis of 3-Methylcyclobutanamine via Curtius Rearrangement
The Curtius rearrangement provides an alternative route from a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[2][3][7]
-
Step 1: Acyl Azide Formation from 3-Methylcyclobutane-1-carboxylic Acid
-
Convert 3-methylcyclobutane-1-carboxylic acid to its acid chloride as described in Protocol 1, Step 1.
-
Dissolve the crude acid chloride in a non-protic solvent like acetone or THF.
-
Add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully add cold water to the reaction mixture and extract the acyl azide with a cold organic solvent (e.g., diethyl ether). Caution: Acyl azides can be explosive and should be handled with extreme care.
-
-
Step 2: Curtius Rearrangement and Hydrolysis
-
Gently heat the solution of the acyl azide in an inert, high-boiling solvent (e.g., toluene) to induce the rearrangement to the isocyanate, which is accompanied by the evolution of nitrogen gas.
-
After the rearrangement is complete, add an aqueous acid solution (e.g., dilute HCl) to the reaction mixture and heat to hydrolyze the isocyanate to the primary amine.
-
Cool the reaction mixture, basify with a strong base (e.g., NaOH), and extract the 3-methylcyclobutanamine with an organic solvent.
-
Dry the organic extracts and remove the solvent to obtain the free base.
-
Protocol 3: Salt Formation
-
Dissolve the crude 3-methylcyclobutanamine free base in a suitable anhydrous solvent such as diethyl ether or methanol.
-
Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) to the amine solution with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a doublet), the methine proton adjacent to the methyl group, the methine proton attached to the nitrogen, and the methylene protons of the cyclobutane ring. The protons on the carbon bearing the amino group will be deshielded. The ammonium protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two methine carbons, and the methylene carbons of the cyclobutane ring. The carbon atom bonded to the nitrogen will be the most downfield signal among the aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Methylcyclobutanamine, the electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the free base (m/z = 85.15).[8] Common fragmentation pathways for cyclic amines include alpha-cleavage and ring opening.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.
-
HPLC: Reversed-phase HPLC is a common method for analyzing amines. Due to the lack of a strong chromophore in 3-Methylcyclobutanamine, UV detection can be challenging. Derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA), is often employed to enhance detection sensitivity. Alternatively, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be used for the underivatized compound.
-
GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), is another suitable technique. For GC analysis, it is often necessary to derivatize the primary amine to improve its volatility and chromatographic behavior.
Applications in Drug Discovery and Development
The unique conformational constraints and physicochemical properties of the cyclobutane ring make it a valuable scaffold in medicinal chemistry. The incorporation of a 3-methylcyclobutanamine moiety can be a strategic approach to modulate the properties of a drug candidate.
Role as a Bioisostere and Conformational Restrictor
The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. This conformational restriction can lead to increased potency and selectivity. Furthermore, the cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, to fine-tune steric interactions and improve metabolic stability.
Improving Pharmacokinetic Properties
The introduction of a small, rigid aliphatic ring like cyclobutane can increase the sp³ character of a molecule. This is often associated with improved solubility, reduced planarity, and better overall pharmacokinetic properties, including oral bioavailability and metabolic stability.
Examples in a Medicinal Chemistry Context
While specific examples of marketed drugs containing the 3-methylcyclobutanamine fragment are not readily identifiable from the search results, the use of substituted cyclobutane derivatives is an active area of research. For instance, a patent has disclosed the use of methylcyclobutane derivatives as Janus kinase (JAK) inhibitors, highlighting the potential of this scaffold in developing treatments for inflammatory diseases and cancer.[9]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[4]
-
Toxicity: Specific toxicological data for this compound is limited. However, as an amine hydrochloride, it may be an irritant to the skin, eyes, and respiratory tract.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique cyclobutane scaffold offers opportunities to design molecules with improved conformational control and favorable pharmacokinetic properties. While detailed experimental data for this specific compound is somewhat limited in publicly available literature, established synthetic and analytical methods provide a clear path for its preparation and characterization. As the exploration of novel chemical space continues to be a priority in drug development, the strategic use of constrained motifs like 3-methylcyclobutanamine is likely to expand.
References
Sources
- 1. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]
- 5. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
3-Methylcyclobutanamine hydrochloride chemical properties
An In-Depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride
Introduction
This compound is a functionalized cycloalkane that serves as a valuable building block for medicinal chemists and drug development professionals.[1] Its defining feature is a strained four-membered cyclobutane ring, which imparts significant conformational rigidity. This property is highly sought after in modern drug design, as it allows for the creation of spatially well-defined molecules, enabling precise exploration of structure-activity relationships (SAR). The presence of a primary amine functional group provides a versatile handle for subsequent chemical modifications, such as alkylation and acylation.[1] This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, reactivity, and handling of this compound, offering field-proven insights for its application in research and development.
Core Chemical and Physical Properties
The hydrochloride salt form of 3-methylcyclobutanamine is predominantly used in laboratory settings. The protonation of the basic amine group to form an ammonium salt significantly enhances the compound's stability and increases its solubility in aqueous and protic solvents, which is advantageous for biological screening and reaction setup.[1]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Methylcyclobutylamine HCl | [2] |
| CAS Number | 89381-07-7 (Isomer mixture) | [1][2] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Hygroscopic. | [2][3] |
Stereoisomerism: The Importance of Geometry
The 1,3-disubstituted pattern on the cyclobutane ring gives rise to two distinct geometric isomers: cis and trans. The spatial arrangement of the methyl and amino groups relative to the ring plane is critical, as each isomer will present a unique three-dimensional profile to a biological target, potentially leading to vastly different pharmacological activities.
-
cis-3-Methylcyclobutanamine hydrochloride (CAS: 1093951-55-3): The methyl and amino groups are on the same face of the cyclobutane ring.[4][5]
-
trans-3-Methylcyclobutanamine hydrochloride : The methyl and amino groups are on opposite faces of the ring.
It is imperative for researchers to procure and characterize the specific isomer required for their SAR studies, as an undefined mixture can lead to ambiguous results.
Figure 1: Chemical structures of cis and trans isomers.
Spectroscopic Analysis and Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric configuration of this compound. The following sections detail the expected spectroscopic signatures.
¹H NMR Spectroscopy
Proton NMR provides critical information about the molecular framework. For the ammonium salt in a solvent like D₂O or DMSO-d₆:
-
Amine Protons (-NH₃⁺): A broad singlet, typically downfield, whose integration corresponds to three protons. Its chemical shift is concentration-dependent.
-
Cyclobutane Ring Protons (-CH-): A series of complex, overlapping multiplets. The protons attached to the carbons bearing the methyl and amino groups (C1-H and C3-H) will show distinct splitting patterns influenced by their cis/trans relationship to neighboring protons.
-
Methyl Protons (-CH₃): A doublet, resulting from coupling to the adjacent methine proton (C3-H).
¹³C NMR Spectroscopy
Carbon NMR is used to confirm the number of unique carbon environments.
-
cis-isomer: Due to symmetry, it is expected to show 3 or 4 distinct signals (depending on the magnetic equivalence of C2/C4).
-
trans-isomer: Also expected to show 3 or 4 signals. The precise chemical shifts of the ring carbons can help differentiate between isomers, though detailed 2D NMR experiments (like NOESY) may be required for unambiguous assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
N-H Stretch: A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.
-
N-H Bend: A medium to strong absorption around 1500-1600 cm⁻¹ is characteristic of the ammonium scissoring vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed on the free base (C₅H₁₁N).
-
Molecular Ion Peak: The expected parent ion [M+H]⁺ would be observed at m/z = 86.10. The free base has a molecular weight of 85.15 g/mol .[6]
-
Fragmentation: Common fragmentation pathways would involve the loss of the methyl group or cleavage of the cyclobutane ring, providing structural confirmation.
Synthesis Methodologies
The synthesis of substituted cyclobutanes often requires specialized methods to overcome the inherent ring strain. While specific industrial routes are proprietary, a common academic approach involves the modification of a pre-formed cyclobutane core.[7] A plausible, generalized strategy starting from 3-methylcyclobutanone is outlined below.
Figure 2: Generalized synthesis workflow via reductive amination.
Protocol 4.1: Reductive Amination of 3-Methylcyclobutanone (Illustrative)
This protocol describes a key transformation in the proposed synthesis. Disclaimer: This is a representative laboratory-scale procedure and must be adapted and optimized with appropriate safety precautions.
-
Oxime Formation: To a solution of 3-methylcyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the starting ketone.
-
Remove the solvent under reduced pressure. Add water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-methylcyclobutanone oxime.
-
Reduction: Dissolve the crude oxime in a suitable solvent such as ethanol. Add a catalytic amount of a reducing agent (e.g., Raney Nickel or Palladium on carbon).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully filter the catalyst through a pad of Celite and wash with ethanol.
-
Salt Formation: Concentrate the filtrate. Dissolve the resulting crude amine in anhydrous diethyl ether and cool in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Chemical Reactivity & Applications in Drug Development
The primary amine of 3-methylcyclobutanamine is a nucleophile, making it a versatile handle for constructing larger, more complex molecules. Its most common reaction in drug development is amide bond formation (acylation).
Figure 3: General N-acylation reaction scheme.
Application Insight: A Conformationally Restricted Scaffold
The strained cyclobutane ring restricts the number of low-energy conformations the molecule can adopt compared to a more flexible acyclic or larger-ring analogue (e.g., a cyclopentyl or cyclohexyl group). By incorporating this scaffold into a drug candidate, chemists can "lock" a key pharmacophore element into a specific orientation. This geometric constraint can lead to enhanced binding affinity and selectivity for the intended biological target, as less conformational entropy is lost upon binding. It is an essential tool for dissecting the bioactive conformation of a lead compound.[8]
Protocol 5.1: Synthesis of N-(3-methylcyclobutyl)benzamide
This protocol exemplifies a standard acylation reaction.[7]
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to the suspension to liberate the free amine. Stir for 10 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant.
| Hazard Type | GHS Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2][9] |
| Signal Word | Warning | [2][9] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][9][10] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid formation of dust. Use proper glove removal technique to prevent skin contact.[3] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The compound is hygroscopic; store under an inert atmosphere to prevent moisture absorption.[2][3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- Angene Chemical. (2024). Safety Data Sheet.
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information.
- ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
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- 4. cis-3-Methylcyclobutanamine hydrochloride | 1093951-55-3 [amp.chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
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- 11. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-methylcyclobutanamine hydrochloride, a valuable building block for medicinal chemists and drug development professionals. We will delve into its molecular structure, stereochemistry, synthesis, and spectroscopic characterization. Furthermore, this document will explore its critical role in contemporary drug discovery, emphasizing how its unique conformational constraints are leveraged to enhance the pharmacological properties of novel therapeutic agents.
Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and specificity, medicinal chemists are increasingly turning to conformationally restricted scaffolds. These rigid structures offer a powerful strategy to pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target and often improving metabolic stability.[1] The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable design element in modern drug discovery.[1][2] Its puckered three-dimensional structure provides a unique vectoral arrangement for substituents, allowing for the precise exploration of chemical space.[3]
This compound (C₅H₁₂ClN) is a prime example of such a scaffold. This small, yet structurally rich molecule serves as a versatile precursor for a wide array of more complex drug candidates. Its primary amine handle allows for diverse chemical modifications, while the cyclobutane core, substituted with a methyl group, introduces specific stereochemical and conformational properties that can be exploited to fine-tune a compound's interaction with its target protein. This guide will provide the foundational knowledge necessary for researchers to effectively utilize this promising building block in their drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound is the salt form of the free base, 3-methylcyclobutanamine. The hydrochloride salt confers greater stability and aqueous solubility, making it more amenable for handling, formulation, and biological screening.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | |
| Molecular Weight | 121.61 g/mol | |
| CAS Number | 89381-07-7 | |
| Appearance | White to off-white solid | |
| Solubility | More soluble in water than the free base |
Conformational Analysis and Stereoisomerism
The puckered nature of the cyclobutane ring in 3-methylcyclobutanamine results in distinct conformational isomers. The ring is not planar and rapidly interconverts between two equivalent bent conformations at room temperature. The substituents on the ring can occupy either axial or equatorial positions.
The presence of two substituents, the methyl group and the amino group, on the cyclobutane ring gives rise to cis and trans diastereomers. In the cis isomer, the methyl and amino groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers.
The relative orientation of the methyl and amino groups significantly influences the molecule's overall shape and its potential interactions with a biological target. The choice between the cis and trans isomers is a critical design consideration in drug development, as it dictates the spatial relationship between key pharmacophoric elements.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a reductive amination protocol starting from the commercially available 3-methylcyclobutanone. This method is widely used in medicinal chemistry due to its operational simplicity and broad substrate scope.[4][5]
Experimental Protocol: Reductive Amination of 3-Methylcyclobutanone
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ammonium acetate (NH₄OAc) or Ammonia in Methanol (7N)
-
Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB)[5]
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (2N in diethyl ether)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation: To a solution of 3-methylcyclobutanone (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask, add ammonium acetate (5.0 eq).[8] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by the slow addition of 1N HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 30 minutes. Basify the solution with 6N NaOH until pH > 12.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclobutanamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2N solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound. The product can be further purified by recrystallization if necessary.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
-NH₃⁺ protons: A broad singlet in the region of 7.5-9.0 ppm.
-
Cyclobutane protons (-CH-): A multiplet in the region of 2.5-3.5 ppm for the proton attached to the carbon bearing the amino group. Other ring protons will appear as multiplets between 1.5-2.5 ppm.
-
Methyl protons (-CH₃): A doublet in the region of 0.9-1.2 ppm, coupled to the adjacent methine proton.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.
-
C-NH₃⁺: A signal in the range of 45-55 ppm.
-
Cyclobutane carbons: Signals for the ring carbons will appear in the aliphatic region, typically between 20-45 ppm.
-
Methyl carbon (-CH₃): A signal in the upfield region, around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the primary amine hydrochloride functional group.[9][10]
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺). This is often a complex region with multiple overlapping bands.
-
N-H bending: An absorption band around 1500-1600 cm⁻¹.
-
C-H stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.
-
C-N stretching: A weaker absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 3-methylcyclobutanamine, the molecular ion peak [M]⁺ would be observed at m/z 85.
The fragmentation of cyclic amines is often characterized by cleavage of the bonds beta to the nitrogen atom, leading to ring opening.[11][12] Common fragmentation patterns would include the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring-opened intermediate.
Applications in Drug Development
The rigid nature of the cyclobutane ring in 3-methylcyclobutanamine makes it an attractive scaffold for constraining the conformation of bioactive molecules. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein.
Constrained Peptide Mimetics
Cyclobutane-containing amino acids are valuable as building blocks for peptide mimetics. By incorporating these constrained residues into a peptide sequence, it is possible to induce or stabilize specific secondary structures, such as β-turns or β-sheets, which are often involved in protein-protein interactions.[13]
Scaffolds for Small Molecule Inhibitors
The 3-methylcyclobutanamine core provides a three-dimensional framework for the development of small molecule inhibitors. The amine functionality serves as a convenient attachment point for various pharmacophoric groups, while the stereochemistry of the methyl group can be used to probe specific pockets within an enzyme's active site. The use of cyclobutane rings in drug candidates has been shown to improve pharmacokinetic properties and metabolic stability.[1][2]
Several cyclobutane-containing compounds have entered clinical trials, highlighting the growing importance of this scaffold in drug discovery.[2][14] For instance, cyclobutane derivatives have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique conformational properties, stemming from the strained cyclobutane ring, offer a powerful tool for the design of potent and selective drug candidates. A thorough understanding of its synthesis, stereochemistry, and spectroscopic properties, as outlined in this guide, is essential for researchers aiming to leverage this scaffold in their drug discovery endeavors. The continued exploration of cyclobutane-containing molecules will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
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A Senior Application Scientist's Guide to the Synthesis of 3-Methylcyclobutanamine Hydrochloride: Routes, Mechanisms, and Practical Considerations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcyclobutanamine hydrochloride is a valuable saturated carbocyclic building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and a three-dimensional scaffold into drug candidates.[1][2][3] The synthesis of such substituted cyclobutanes, however, presents unique challenges due to inherent ring strain and complex stereochemistry.[2][4] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on explaining the causal mechanisms behind experimental choices. We will explore the ubiquitous reductive amination pathway starting from 3-methylcyclobutanone and an alternative route commencing with 3-methylcyclobutanecarboxylic acid. This document is intended for researchers and drug development professionals, offering detailed, field-proven protocols, comparative data, and critical insights into process optimization and quality control.
Introduction: The Strategic Value of the 3-Methylcyclobutyl Moiety
The cyclobutane ring is a "bioisostere" for various common chemical groups, offering a unique spatial arrangement of substituents that can significantly impact a molecule's pharmacological properties.[1] Its strained four-membered ring structure provides a degree of conformational constraint that is highly sought after in modern drug design. The addition of a methyl group, as in 3-methylcyclobutanamine, introduces a specific stereochemical vector and further explores the chemical space available for structure-activity relationship (SAR) studies.
As a hydrochloride salt, the amine is stabilized, rendered more water-soluble, and is easier to handle and store compared to its volatile free base form, making it an ideal intermediate for further synthetic elaboration.[3] The primary synthetic challenge lies in the efficient and stereocontrolled construction of the substituted cyclobutane core and the subsequent installation of the amine functionality.[2][4]
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from two principal starting materials: a ketone or a carboxylic acid. The choice of route often depends on the availability and cost of the starting material, desired stereochemical outcome, and scalability requirements.
The diagram below illustrates the main retrosynthetic disconnections for the target molecule, highlighting the two routes that will be discussed in detail.
Caption: Core retrosynthetic pathways to 3-methylcyclobutanamine.
Route 1: Reductive Amination of 3-Methylcyclobutanone
This is arguably the most direct and widely employed method for the synthesis of 3-methylcyclobutanamine. Reductive amination is a robust reaction that converts a carbonyl group into an amine via an intermediate imine in a single pot.[5][6]
Principle and Mechanistic Rationale
The reaction proceeds in two main stages:
-
Imine Formation: The ketone (3-methylcyclobutanone) reacts with an amine source (typically ammonia or an equivalent) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (or iminium ion).
-
Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to form the final amine product.[5]
The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine.[6] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this reason.[5][6] Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a highly effective, "green" alternative.[5][7]
Caption: Workflow for the Reductive Amination pathway.
Sourcing the Precursor: 3-Methylcyclobutanone
3-Methylcyclobutanone (CAS 1192-08-1) is a commercially available starting material.[8][9] For laboratory-scale synthesis where commercial sourcing is not feasible, it can be prepared through various methods, often involving cycloaddition reactions or ring expansions, though these are multi-step processes.[4]
Detailed Experimental Protocol
This protocol describes a representative procedure using sodium cyanoborohydride.
Objective: To synthesize 3-methylcyclobutanamine from 3-methylcyclobutanone.
Reagents:
-
3-Methylcyclobutanone
-
Ammonium acetate (or another source of ammonia and weak acid)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclobutanone (1.0 eq) and methanol (5-10 mL per gram of ketone).
-
Ammonia Source: Add ammonium acetate (approx. 5-10 eq) to the solution. The excess drives the imine formation equilibrium. Stir the mixture at room temperature for 30 minutes.
-
Reduction: In a separate flask, dissolve sodium cyanoborohydride (approx. 1.5-2.0 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.
-
Work-up (Quenching): Carefully quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2 to destroy any remaining hydride reagent. Stir for 1 hour.
-
Work-up (Basification): Make the solution strongly basic (pH > 12) by the addition of 3M NaOH solution at 0 °C. This converts the amine hydrochloride salt to the free base.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The free base is volatile. Avoid excessive heating.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or DCM. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid (this compound) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data and Considerations
| Parameter | Method A: NaBH₃CN | Method B: Catalytic Hydrogenation |
| Reducing Agent | Sodium Cyanoborohydride | H₂ gas |
| Catalyst | None (stoichiometric) | Pd/C, PtO₂, or Raney Ni |
| Pressure | Atmospheric | 1-50 atm |
| Solvent | Methanol | Methanol, Ethanol |
| Amine Source | NH₄OAc, NH₃ in MeOH | NH₃ in MeOH |
| Safety | Toxic cyanide byproduct | Flammable H₂ gas, pyrophoric catalysts |
| Work-up | Aqueous quench/extraction | Filtration of catalyst |
| Typical Yield | 60-80% | 70-90% |
| Stereoselectivity | Typically yields a mixture of cis and trans isomers | Can be influenced by catalyst choice |
Stereochemical Note: This reaction will typically produce a mixture of cis and trans isomers of 3-methylcyclobutanamine. The ratio can be dependent on the specific reducing agent and conditions used. Separation of these isomers can often be achieved by fractional crystallization of the hydrochloride salt or by chromatography of the free base or a protected derivative (e.g., the benzamide).[2]
Route 2: From 3-Methylcyclobutanecarboxylic Acid
An alternative approach begins with 3-methylcyclobutanecarboxylic acid. This route leverages classic name reactions that convert carboxylic acids into primary amines. The Schmidt reaction, which uses hydrazoic acid (HN₃), is a powerful method for this transformation.[10]
Principle and Mechanistic Rationale
The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (often generated in situ from sodium azide and a strong acid like sulfuric acid) to yield a primary amine, with the loss of carbon dioxide and nitrogen gas. The key step is a rearrangement analogous to the Curtius rearrangement, where an acyl azide intermediate rearranges to an isocyanate, which is then hydrolyzed to the amine.[10]
Caption: Workflow for the Schmidt Reaction pathway.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of cyclobutylamine and must be performed with extreme caution.[10]
Objective: To synthesize this compound from 3-methylcyclobutanecarboxylic acid.
Reagents:
-
3-Methylcyclobutanecarboxylic acid
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Extreme Caution: This procedure involves sodium azide and concentrated sulfuric acid, which react to form highly toxic and explosive hydrazoic acid (HN₃). It must be performed by trained personnel in a chemical fume hood behind a blast shield.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine chloroform, 3-methylcyclobutanecarboxylic acid (1.0 eq), and concentrated sulfuric acid.
-
Azide Addition: Heat the mixture to 45-50 °C. Add sodium azide (approx. 2.0 eq) portion-wise over 1.5-2 hours, maintaining the temperature below 55 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, continue heating at 50 °C for another 1.5 hours until gas evolution ceases.
-
Work-up (Quenching): Cool the flask in an ice bath and very slowly add crushed ice to quench the reaction.
-
Work-up (Basification): Slowly add a cold solution of concentrated NaOH until the mixture is strongly basic (pH > 12).
-
Isolation (Distillation): Set up the apparatus for steam distillation. Distill the amine into a receiving flask containing dilute HCl to capture it as the non-volatile hydrochloride salt.
-
Final Isolation: Concentrate the acidic distillate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
Characterization and Quality Control
Confirmation of the final product's identity and purity is critical. The following techniques are standard:
-
¹H and ¹³C NMR: Provides definitive structural information, including the relative stereochemistry (cis vs. trans) based on coupling constants and chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the free base.
-
Melting Point: A sharp melting point is an indicator of high purity for the crystalline hydrochloride salt.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt.
Conclusion
The synthesis of this compound is most practically achieved via the reductive amination of 3-methylcyclobutanone . This route offers high yields, operational simplicity, and avoids the use of highly hazardous reagents like sodium azide. While catalytic hydrogenation is preferable for scalability and green chemistry considerations, chemical reducing agents like NaBH₃CN are convenient for lab-scale synthesis. The Schmidt reaction provides a viable, albeit more hazardous, alternative if 3-methylcyclobutanecarboxylic acid is a more accessible starting material. For any application in drug development, careful control and analysis of the cis/trans isomeric ratio of the final product is paramount.
References
- ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. [Diagram].
- ResearchGate. (n.d.). Synthesis of cyclobutanamines through reduction instead of final hydrolysis.
- ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.
- Chemsrc. (2025). 3-Methylcyclobutanone | CAS#:1192-08-1.
- Pellacani, L., & Tardella, P. A. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 781-813.
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate.
- Organic Syntheses. (n.d.). Cyclobutylamine.
- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929.
- PubChem. (n.d.). 3-Hydroxy-3-methylcyclobutanecarbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Methylcyclobutan-1-one. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- PubMed. (2009). Green method for the synthesis of highly substituted cyclohexa-1,3-diene....
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(5), 889.
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In-depth Spectroscopic Analysis of 3-Methylcyclobutanamine Hydrochloride: A Technical Guide for Researchers
An authoritative guide for scientists and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of 3-Methylcyclobutanamine hydrochloride. This document provides a comprehensive analysis of its structural features through meticulous spectral interpretation.
Introduction
This compound is a substituted cyclobutane derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, four-membered ring structure provides a unique scaffold for the synthesis of novel therapeutic agents. As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it a versatile building block in pharmaceutical development.[1][2] A thorough understanding of its three-dimensional structure and functional group arrangement is paramount for its effective utilization. This technical guide presents a detailed analysis of the spectral data of this compound, offering insights into its molecular architecture through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly accessible, complete spectral datasets for this specific compound are limited, this guide will leverage established principles of spectroscopy and data from related structures to provide a robust predictive analysis.
Molecular Structure and Isomerism
This compound (C₅H₁₂ClN) possesses a cyclobutane ring substituted with a methyl group and an aminium group.[1] The presence of two substituents on the cyclobutane ring gives rise to cis and trans stereoisomers, which can exhibit distinct physical, chemical, and biological properties. The interpretation of spectral data is crucial for the unambiguous identification of the specific isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is expected to provide key information about the number of unique proton environments, their chemical shifts, and their coupling interactions, which are highly dependent on the cis/trans stereochemistry.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| -CH(NH₃⁺)- | 3.0 - 3.5 | Multiplet | The proton attached to the carbon bearing the aminium group is expected to be significantly deshielded due to the electron-withdrawing effect of the nitrogen atom. Its multiplicity will be complex due to coupling with adjacent methylene protons. |
| -CH(CH₃)- | 1.8 - 2.5 | Multiplet | This methine proton will be coupled to the adjacent methylene protons and the methyl protons, resulting in a complex multiplet. |
| Ring -CH₂- | 1.5 - 2.2 | Multiplets | The methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The relative orientation of the substituents will influence their chemical shifts. |
| -CH₃ | 0.9 - 1.2 | Doublet | The methyl protons will be coupled to the adjacent methine proton, resulting in a doublet. |
| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet | The protons on the nitrogen atom are acidic and undergo rapid exchange, typically resulting in a broad singlet that is often solvent-dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the labile NH₃⁺ protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated water (D₂O) is a good choice due to the salt nature of the compound. However, the -NH₃⁺ protons will exchange with deuterium, causing their signal to disappear. To observe these protons, a non-exchangeable solvent like DMSO-d₆ is preferred.
-
Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the complex multiplets expected for the cyclobutane ring protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| -C H(NH₃⁺)- | 45 - 55 | The carbon attached to the electron-withdrawing aminium group will be deshielded. |
| -C H(CH₃)- | 30 - 40 | The methine carbon will be in the aliphatic region. |
| Ring -C H₂- | 25 - 35 | The methylene carbons of the cyclobutane ring. Depending on the symmetry of the isomer, these may be equivalent or non-equivalent. |
| -C H₃ | 15 - 25 | The methyl carbon will appear in the upfield aliphatic region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-60 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Aminium) | 2800 - 3200 (broad) | N-H stretch |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |
| N-H (Aminium) | 1500 - 1600 | N-H bend |
| C-H (Aliphatic) | 1400 - 1470 | C-H bend |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the absorption bands.
Causality in Experimental Choices:
-
KBr Pellet vs. ATR: The KBr pellet method is a traditional technique that provides high-quality spectra. ATR is a more modern and convenient method that requires minimal sample preparation and is less susceptible to issues with sample thickness.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For this compound, electrospray ionization (ESI) would be a suitable technique. The observed mass will correspond to the free base (3-Methylcyclobutanamine).
Expected Mass and Fragmentation:
-
Molecular Ion (M⁺): The mass corresponding to the free base, C₅H₁₁N, is approximately 85.15 m/z.
-
Major Fragments: Fragmentation of the cyclobutane ring is expected. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring opening followed by further fragmentation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Key Spectroscopic Principles
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and validated understanding of its molecular structure. The interpretation of the data from these orthogonal techniques allows for the unambiguous confirmation of the compound's identity and stereochemistry, which is essential for its application in research and drug development. The protocols and predictive data presented in this guide serve as a valuable resource for scientists working with this important chemical entity.
References
Sources
An In-Depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
Foreword: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate design of molecular architecture plays a pivotal role in achieving therapeutic success. Small, conformationally restricted scaffolds have emerged as powerful tools for medicinal chemists, offering a means to fine-tune the spatial arrangement of pharmacophoric elements and thereby enhance binding affinity, selectivity, and metabolic stability. Among these, the cyclobutane motif, and specifically its substituted derivatives, has garnered significant attention. This guide provides an in-depth technical exploration of 3-methylcyclobutanamine hydrochloride, a versatile building block that embodies the principles of constrained design and holds considerable promise for the development of novel therapeutics. We will delve into its synthesis, rigorous characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
This compound (CAS Number: 89381-07-7) is the hydrochloride salt of 3-methylcyclobutanamine.[1] The presence of the hydrochloride salt significantly enhances its aqueous solubility and stability, making it a more convenient form for handling and for use in various synthetic and biological applications compared to its free base.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
The core structure features a four-membered cyclobutane ring, which imparts a degree of conformational rigidity. The methyl group at the 3-position introduces a specific steric and electronic perturbation, which can be strategically exploited in drug design to probe binding pockets and modulate physicochemical properties. The primary amine functionality serves as a key synthetic handle for the introduction of diverse substituents and for the formation of various functional groups, such as amides and ureas, which are prevalent in bioactive molecules.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, desired stereochemistry (cis/trans), and scalability. Here, we will explore two of the most logical and field-proven synthetic strategies: the Curtius rearrangement of 3-methylcyclobutanecarboxylic acid and the reductive amination of 3-methylcyclobutanone.
Synthesis via Curtius Rearrangement: A Classic Approach to Amines
The Curtius rearrangement is a robust and widely utilized method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[3] This reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate, followed by hydrolysis to the desired amine.[3] The key advantage of this method is its tolerance for a wide range of functional groups and the stereospecific migration of the alkyl group.[4]
Conceptual Workflow:
Caption: Curtius Rearrangement Workflow for 3-Methylcyclobutanamine Synthesis.
Experimental Protocol (Exemplary):
A robust and commonly employed method for the one-pot Curtius rearrangement involves the use of diphenylphosphoryl azide (DPPA).[4]
-
Acyl Azide Formation and Rearrangement: To a solution of 3-methylcyclobutanecarboxylic acid (1.0 eq) in an inert solvent such as toluene or tert-butanol, triethylamine (1.1 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. The reaction mixture is then heated to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. The choice of solvent is critical; using tert-butanol allows for the in-situ trapping of the isocyanate intermediate as its Boc-protected derivative, which can be a strategic advantage for subsequent synthetic steps.
-
Hydrolysis and Salt Formation: If the reaction is performed in a non-nucleophilic solvent like toluene, the resulting isocyanate is carefully hydrolyzed by the addition of aqueous hydrochloric acid. This step should be performed with caution as the hydrolysis can be exothermic. The acidic workup simultaneously hydrolyzes the isocyanate to the primary amine and forms the hydrochloride salt.
-
Isolation and Purification: The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-polar impurities. The aqueous layer is then concentrated under reduced pressure to yield the crude this compound. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be employed for further purification.
Synthesis via Reductive Amination: A Convergent and Efficient Route
Reductive amination is a powerful and highly versatile method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[5] For the synthesis of a primary amine like 3-methylcyclobutanamine, ammonia is used as the nitrogen source.
Conceptual Workflow:
Caption: Reductive Amination Workflow for 3-Methylcyclobutanamine Synthesis.
Experimental Protocol (Exemplary):
-
Imine Formation and Reduction: To a solution of 3-methylcyclobutanone (1.0 eq) in a suitable solvent such as methanol or ethanol, a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol, is added in excess. A reducing agent is then introduced. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective choice as it is selective for the reduction of the imine in the presence of the starting ketone.[5] The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as GC-MS or TLC. The use of a mild acid catalyst, such as acetic acid, can accelerate the formation of the imine intermediate.[6]
-
Workup and Salt Formation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be acidic with the addition of hydrochloric acid. This step protonates the amine, making it water-soluble, and facilitates the removal of unreacted starting material and non-basic byproducts by extraction with an organic solvent.
-
Isolation and Purification: The aqueous layer is then basified to deprotonate the amine, which is subsequently extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The resulting free amine is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.
Rigorous Analytical Characterization
Unambiguous characterization of this compound is paramount for its use in research and development. A combination of spectroscopic techniques is employed to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of cis-3-methylcyclobutanamine hydrochloride is expected to show distinct signals for the methyl protons, the methine proton attached to the nitrogen, the methine proton at the 3-position, and the methylene protons of the cyclobutane ring. The coupling patterns and chemical shifts of these protons provide valuable information about their spatial relationships.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the methyl carbon, the two methine carbons, and the two methylene carbons of the cyclobutane ring.
| Isomer | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| cis-3-Methylcyclobutanamine HCl | ¹H | (Predicted) | Doublet | -CH₃ |
| (Predicted) | Multiplet | -CH -NH₃⁺ | ||
| (Predicted) | Multiplet | -CH -CH₃ | ||
| (Predicted) | Multiplets | -CH ₂- | ||
| ¹³C | (Predicted) | Quartet | -C H₃ | |
| (Predicted) | Doublet | -C H-NH₃⁺ | ||
| (Predicted) | Doublet | -C H-CH₃ | ||
| (Predicted) | Triplets | -C H₂- |
Note: The predicted chemical shifts are based on general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions. A commercially available spectrum for cis-3-Methylcyclobutanamine hydrochloride can be found, which can serve as a reference.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, and N-H bending vibrations.
Applications in Drug Discovery: A Focus on Janus Kinase (JAK) Inhibitors
The unique structural features of 3-methylcyclobutanamine make it an attractive building block in the design of novel therapeutic agents. Its constrained nature can help to pre-organize a molecule into a bioactive conformation, potentially leading to improved potency and selectivity.
A significant application of the 3-methylcyclobutane moiety is in the development of Janus kinase (JAK) inhibitors .[7] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. Dysregulation of JAK signaling is implicated in a variety of diseases, including inflammatory and autoimmune disorders, myeloproliferative neoplasms, and cancer.[7][8]
A key patent (WO2011103423A1) discloses a series of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors.[7] One of the exemplified compounds is 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-methylcyclobutyl)propanenitrile .[7] This molecule incorporates the 3-methylcyclobutyl group at a critical position, where it likely interacts with a specific pocket of the JAK enzyme, contributing to its inhibitory activity.
Caption: Role of 3-Methylcyclobutanamine as a building block for a JAK inhibitor.
The use of the 3-methylcyclobutane scaffold in this context highlights the strategic value of this building block. The conformational constraint imposed by the cyclobutane ring, coupled with the specific stereochemical orientation of the methyl group, can lead to a more favorable entropic contribution to binding and can enhance selectivity for the target enzyme over other kinases.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through well-established and reliable methods, and its structure can be rigorously characterized using standard analytical techniques. The incorporation of the 3-methylcyclobutane motif into drug candidates, as exemplified by its use in the development of JAK inhibitors, underscores its potential to impart desirable pharmacological properties. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of constrained scaffolds like 3-methylcyclobutanamine is expected to play an increasingly important role in the design of the next generation of medicines.
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- European Patent Office. (2023, May 31). JAK INHIBITOR COMPOUND AND USE THEREOF - European Patent Office - EP 4186908 A1 - EPO.
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Physical properties of 3-Methylcyclobutanamine hydrochloride
An In-depth Technical Guide to the Physical Properties of 3-Methylcyclobutanamine Hydrochloride
Introduction
This compound (CAS No: 89381-07-7) is a cyclic amine salt of significant interest within medicinal chemistry and drug discovery.[1] Its structurally constrained cyclobutane scaffold serves as a valuable building block for synthesizing more complex molecules with specific conformational properties.[1][2] The hydrochloride salt form is deliberately employed to enhance the compound's stability and aqueous solubility, crucial attributes for its application in pharmaceutical research and development.[1][2]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the key physical properties of this compound, outlines robust experimental protocols for their determination, and explains the scientific rationale behind these characterization methods. The focus is on establishing a framework for empirical validation, ensuring data integrity and reproducibility in a laboratory setting.
Molecular Structure and Chemical Identity
The unambiguous identification of a chemical entity is the foundation of all subsequent physical and chemical analysis. The structure of this compound consists of a cyclobutane ring substituted with a methyl group and an amino group at the 1 and 3 positions, respectively. The amine is protonated by hydrochloric acid to form the ammonium chloride salt.
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 89381-07-7 | [1][3] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1] |
| IUPAC Name | 3-methylcyclobutan-1-amine;hydrochloride | |
| Synonyms | Cyclobutanamine, 3-Methyl-, Hydrochloride (1:1) | [1] |
| InChI | InChI=1/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | [1] |
| SMILES | CC1CC(C1)N.Cl | [1] |
Summary of Physical Properties
The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical parameters that influence its handling, formulation, and bioavailability. This section summarizes the available and expected physical properties of this compound.
Table 2: Key Physical Properties
| Property | Value / Expected Value | Rationale / Notes |
| Appearance | White to off-white crystalline solid | Expected appearance for a simple organic amine salt.[4][5] |
| Melting Point | Data not available. Expected >200 °C. | Amine hydrochloride salts are ionic and typically exhibit high melting points. For example, 1-Methyl-cyclobutylamine hydrochloride melts at 241-244 °C.[6] Empirical determination is required. |
| Aqueous Solubility | Expected to be high | The hydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water, enhancing solubility over the free base form.[1][2] |
| pH (10 g/L solution) | Expected 5.0 - 7.0 | The salt of a weak base (3-methylcyclobutanamine) and a strong acid (HCl) will produce a slightly acidic solution due to hydrolysis of the ammonium ion. This range is typical for similar amine hydrochlorides.[5][7] |
Experimental Methodologies for Physical Characterization
To ensure scientific rigor, physical properties must be determined using validated, reproducible methods. The following section details standard operating procedures for characterizing this compound.
Caption: Standard workflow for physical and spectroscopic characterization.
Determination of Melting Point
-
Expertise & Experience: The melting point is a fundamental thermochemical property that serves as a primary indicator of a crystalline solid's purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure substance. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This makes it an essential first-pass quality control experiment.
-
Protocol:
-
Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.
-
-
Trustworthiness: The protocol's reliability is ensured by using a calibrated instrument and a slow heating ramp near the melting point. Performing the measurement in triplicate and averaging the results validates the precision of the determination.
Aqueous Solubility Assessment
-
Expertise & Experience: Aqueous solubility is a critical parameter in drug development, directly impacting formulation strategies and oral bioavailability. The shake-flask method is a gold-standard technique (referenced in OECD Guideline 105) for determining this property because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility.
-
Protocol:
-
System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial in a temperature-controlled shaker bath (e.g., at 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach a plateau.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or by passing it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Quantification: Accurately dilute the clarified supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.
-
-
Trustworthiness: This method is self-validating. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration remains constant, it confirms that the system has reached equilibrium.
Spectroscopic and Spectrometric Analysis
Spectroscopic techniques provide fingerprint-level identification and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: NMR is the most powerful tool for the unambiguous elucidation of molecular structure in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the number and electronic environment of carbon atoms. For a novel or reference compound, obtaining a full suite of 2D NMR experiments (e.g., COSY, HSQC) is often necessary for complete assignment.
-
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire data with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
Infrared (IR) Spectroscopy
-
Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups. The hydrochloride salt structure will have distinct vibrational bands corresponding to N-H bonds of the ammonium group, C-H bonds of the alkyl chain, and C-N bonds.
-
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal must be acquired and automatically subtracted from the sample spectrum.
-
-
Expected Characteristic Absorptions:
-
~3200-2800 cm⁻¹: Broad, strong absorptions corresponding to the N-H stretching vibrations of the R-NH₃⁺ group, overlapping with C-H stretching.
-
~2950-2850 cm⁻¹: C-H stretching vibrations from the cyclobutane ring and methyl group.
-
~1600-1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations.
-
~1220-1020 cm⁻¹: C-N stretching vibrations.[8]
-
Mass Spectrometry (MS)
-
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity. Electrospray Ionization (ESI) is the ideal technique for this molecule, as it is already an ionic salt and will readily form ions in solution. The analysis will detect the cationic portion of the molecule (the free base).
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer operating in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Analysis: Identify the parent ion peak. For 3-Methylcyclobutanamine (free base, C₅H₁₁N, MW = 85.15), the expected molecular ion will be [M+H]⁺ at an m/z of approximately 86.1. High-resolution MS can confirm the elemental composition to within a few parts per million.
-
Safety and Handling
Professional diligence requires adherence to strict safety protocols when handling any chemical substance.
-
General Precautions: Like many amines, this compound should be handled with care due to potential irritant effects.[1] It is recommended to consult the full Safety Data Sheet (SDS) before use.[3]
-
Personal Protective Equipment (PPE): Always wear impervious gloves, safety glasses with side shields, and a lab coat.[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid creating dust.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry place.[5] The compound is stable but may be hygroscopic.[5]
Conclusion
This guide provides a detailed framework for the characterization of this compound's physical properties. While some data points require empirical determination, the established protocols and expected values herein offer a solid foundation for researchers. The systematic application of these methodologies—from basic melting point analysis to advanced spectroscopic elucidation—is essential for ensuring the quality, purity, and structural integrity of this important chemical building block, thereby supporting the advancement of scientifically sound research and development programs.
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Solubility of 3-Methylcyclobutanamine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methylcyclobutanamine Hydrochloride in Organic Solvents
Abstract
This compound is a valuable building block in medicinal chemistry and drug development. Its solubility is a critical physicochemical parameter that dictates its utility in synthesis, purification, formulation, and various screening applications. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound in organic solvents. Due to the absence of publicly available experimental data, this document serves as a foundational resource, combining a predictive analysis based on first principles and analogue data with a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in non-aqueous media.
Introduction: The Critical Role of Solubility
This compound (C₅H₁₂ClN, Molar Mass: 121.61 g/mol ) is a primary amine salt featuring a strained cyclobutane ring.[1] Such conformationally restricted motifs are of high interest in modern drug discovery for their ability to impart novel pharmacological properties. As with any chemical entity destined for synthesis or biological testing, understanding its solubility is paramount. Solvent selection impacts reaction kinetics, impurity profiles, crystallization efficiency, and the ability to prepare stock solutions for screening and analysis.
This guide addresses the notable gap in public solubility data for this specific compound.[2] Rather than merely stating this absence, we provide a robust predictive framework grounded in the compound's structure and the known properties of close analogues. More importantly, we equip the researcher with a self-validating experimental workflow to generate precise and reliable solubility data in-house.
Physicochemical Profile and Predictive Solubility Analysis
To predict the solubility of this compound, we must first analyze its fundamental molecular properties, which are dictated by its ionic nature and its organic scaffold.
Molecular Structure and Inherent Properties
-
Ionic Character: The compound is a hydrochloride salt. The nitrogen atom of the primary amine is protonated (R-NH₃⁺), forming a salt with the chloride anion (Cl⁻). This ionic nature makes the molecule highly polar and capable of strong ion-dipole interactions.
-
Hydrogen Bonding: The ammonium group (R-NH₃⁺) has three acidic protons, making it a strong hydrogen bond donor. It can readily interact with solvents that are hydrogen bond acceptors (e.g., alcohols, dimethyl sulfoxide).
-
Organic Scaffold: The C₅H₁₀- hydrocarbon portion (the methylcyclobutyl group) is nonpolar and lipophilic. This part of the molecule will prefer to interact with nonpolar solvents via weaker van der Waals forces.
The solubility in any given solvent will be determined by the interplay between the highly polar, ionic "head" and the nonpolar hydrocarbon "tail".
Analogue Analysis: Cyclobutylamine Hydrochloride
In the absence of direct data, we can draw strong inferences from the closely related analogue, cyclobutylamine hydrochloride (C₄H₁₀ClN).
-
pKa (of free base): 10.8 (predicted)[5]
-
Reported Solubilities: Soluble in water, ethanol, and ether; insoluble in benzene and petroleum ether.[6]
The reported solubility of the analogue provides a critical starting point. Its solubility in the highly polar protic solvent ethanol is expected. However, its stated solubility in diethyl ether—a relatively nonpolar solvent—is noteworthy. This suggests that the lipophilicity of the cyclobutane ring is sufficient to overcome the salt's high lattice energy in the presence of a solvent capable of some polar interactions, a point that warrants careful experimental verification for the target compound.
Predicted Solubility Profile
Based on the principles of "like dissolves like" and the analogue data, we can forecast the solubility of this compound across different solvent classes.[7][8] The addition of a methyl group compared to the analogue is expected to slightly increase lipophilicity, which may subtly influence these trends.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High to Moderate | These solvents can engage in strong hydrogen bonding with the R-NH₃⁺ group and can solvate both the cation and the chloride anion effectively. Solubility is expected to be high, similar to the cyclobutylamine analogue.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have large dipole moments and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. They are not strong hydrogen bond donors. Solubility is likely lower than in alcohols. |
| Nonpolar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low to Very Low | These solvents have weaker dipole moments and cannot effectively overcome the crystal lattice energy of the salt. While the analogue shows some solubility in ether, this is likely limited. DCM may show very slight solubility due to its ability to form weak hydrogen bonds. |
| Nonpolar | Hexanes, Toluene, Benzene | Insoluble | These solvents lack any significant polarity and cannot interact favorably with the ionic salt structure.[6] The nonpolar hydrocarbon tail is insufficient to pull the highly polar salt into solution. |
This predictive framework is visualized in the diagram below.
Gold Standard Protocol: Isothermal Equilibrium Solubility Determination
The most reliable method for determining solubility is the isothermal equilibrium (or shake-flask) method.[9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that measurements are accurate.
Materials and Equipment
-
Reagents: this compound (≥98% purity), selected organic solvents (HPLC grade or equivalent).
-
Equipment: Analytical balance (±0.01 mg), 2-4 mL glass vials with PTFE-lined screw caps, orbital shaker or rotator with temperature control, centrifuge, volumetric flasks, pipettes, 0.22 µm syringe filters (ensure filter material is compatible with the solvent), HPLC system with a suitable detector (e.g., UV, ELSD, or MS) or a gas chromatograph (GC) if derivatization is used.
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of this compound to a tared glass vial. An amount that is visually in excess (e.g., 10-20 mg in 1 mL of solvent) is sufficient. Record the exact mass added.
-
Solvent Addition: Add a precise volume (e.g., 1.00 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours.
-
Causality Insight: A 24-hour period is typically sufficient to ensure the system reaches equilibrium between the dissolved and solid states.[9] For confirmation, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration does not change between the later time points, equilibrium has been achieved.
-
-
Phase Separation: After equilibration, allow the vials to rest undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Trustworthiness Check: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration. The first few drops from the filter should be discarded to ensure the filter is saturated with the solution.
-
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L, or g/100 g solvent).
The following diagram outlines this mandatory experimental workflow.
Conclusion
While specific experimental solubility data for this compound is not currently in the public domain, a robust predictive framework can be established based on its ionic salt structure and data from close chemical analogues. It is predicted to be most soluble in polar protic solvents like methanol and ethanol, with significantly lower solubility in aprotic and nonpolar media. This guide provides the necessary theoretical foundation for scientists to make informed decisions on solvent selection. Furthermore, the detailed, self-validating isothermal equilibrium protocol presented herein provides the authoritative methodology required for researchers to generate their own precise, publication-quality solubility data, thereby empowering further research and development.
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Stability and storage of 3-Methylcyclobutanamine hydrochloride
An In-Depth Technical Guide to the Stability and Storage of 3-Methylcyclobutanamine Hydrochloride
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, prized for its strained cyclobutane scaffold which can impart unique conformational properties to target molecules.[1] The integrity of such chemical intermediates is paramount to the success of multi-step syntheses and the reliability of experimental outcomes. The presence of the amine functional group, even when stabilized as a hydrochloride salt, presents specific challenges related to stability and storage.
This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. It outlines field-proven storage and handling protocols designed to preserve its chemical purity and integrity. Furthermore, it details analytical methodologies for assessing stability, ensuring that researchers can confidently utilize this compound in their discovery and development workflows.
Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in developing an effective stability and storage strategy. The hydrochloride salt form is a deliberate choice to enhance the compound's stability and ease of handling compared to its free base counterpart.[1] The salt form increases the melting point, improves crystallinity, and reduces the volatility and reactivity of the amine group.
| Property | Value | Source |
| CAS Number | 89381-07-7 | [1][2] |
| Molecular Formula | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | [1][3] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Form | Crystalline solid | General chemical knowledge |
| Solubility | Soluble in water | [1][4] |
| SMILES | CC1CC(C1)N.Cl | [1] |
Critical Factors Influencing Stability
The long-term stability of this compound is contingent on controlling key environmental factors. The primary vulnerabilities stem from its nature as an amine salt.
Hygroscopicity and Moisture
Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This is a critical concern for several reasons:
-
Inaccurate Weighing: Absorption of water will lead to errors in mass measurements, impacting reaction stoichiometry and the concentration of solutions.
-
Physical State Changes: Excessive moisture can cause the crystalline solid to become gummy or deliquesce, making it difficult to handle.
-
Chemical Degradation: While the hydrochloride salt is relatively stable, the presence of water can facilitate certain degradation pathways over long-term storage, although it is generally less susceptible to hydrolysis than esters or amides.[6]
Thermal Stress
The compound is chemically stable under standard room temperature conditions.[7] However, exposure to elevated temperatures can provide the activation energy needed to initiate degradation. Thermal decomposition can lead to the release of hydrogen chloride gas and the breakdown of the organic structure, potentially generating nitrogen oxides and carbon oxides in the event of a fire.[8][9] Therefore, storage should be in a controlled, cool environment.
Photostability
Chemical Incompatibility
-
Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium carbonate) will neutralize the hydrochloride salt, liberating the free 3-Methylcyclobutanamine. The free amine is more nucleophilic, more volatile, and significantly more susceptible to oxidative and other degradation pathways.
-
Strong Oxidizing Agents: The amine group is susceptible to oxidation. Contact with strong oxidizers should be strictly avoided to prevent the formation of impurities.
-
Reactive Solvents: While generally stable, long-term storage in certain reactive solvents is ill-advised. For example, unexpected exothermic reactions have been reported between some amines and dichloromethane.[10]
Recommended Storage and Handling Protocols
A systematic approach to storage and handling is essential to maintain the compound's integrity from receipt to use.
Caption: Recommended workflow for handling and storage.
Summary of Storage Conditions
| Condition | Short-Term (≤ 1 Month) | Long-Term (> 1 Month) | Rationale |
| Temperature | Cool, ambient (e.g., 15-25°C) | 2-8°C or -20°C | |
| Atmosphere | Tightly sealed container | Tightly sealed container, under inert gas (Ar, N₂) | Prevents moisture absorption and oxidation. |
| Light | Protected from light (dark location/amber vial) | Protected from light (dark location/amber vial) | Prevents photo-initiated degradation. |
| Moisture | Store in a desiccator | Store in a controlled low-humidity environment | [8] |
| Location | Well-ventilated chemical storage area | Well-ventilated chemical storage area | [11] |
Stability Assessment and Quality Control
Periodic verification of compound purity is a cornerstone of good laboratory practice. A stability-indicating analytical method is a validated procedure that can accurately and selectively quantify the active compound in the presence of its potential degradation products.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for stability testing of pharmaceutical compounds due to its high sensitivity, accuracy, and versatility.[12][13] A reversed-phase HPLC (RP-HPLC) method is typically the first choice for polar organic molecules like this compound.
Caption: General workflow for HPLC stability testing.
Experimental Protocol: RP-HPLC Method for Purity Assessment
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Since the molecule lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) may be used. A universal detector like CAD or ELSD is highly recommended for more accurate quantification.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Analysis: Inject 5 µL of the sample solution. Purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks.
Other Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the compound's identity and structure, and can be used to identify major degradation products if they are present at sufficient levels (>1-5%).[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown impurities and degradation products by providing accurate mass information, which can be used to deduce elemental composition.[13][14]
Potential Degradation Pathways
Understanding potential degradation mechanisms allows for a proactive approach to stability.
Caption: Potential degradation pathways for the compound.
-
Oxidation: The primary site of oxidation is the nitrogen atom of the amine group. Over time, especially if exposed to air and light, this can lead to the formation of the corresponding N-oxide or other oxidative products.[14]
-
De-protonation: As discussed, reaction with bases yields the free amine. This liberated amine is a more potent nucleophile and can engage in subsequent unwanted reactions, such as reacting with trace impurities or undergoing self-condensation under harsh conditions.
-
Thermal Fragmentation: Under extreme thermal stress, the compound will decompose. This process is likely to involve the elimination of hydrogen chloride and could potentially lead to fragmentation or ring-opening of the strained cyclobutane system, although this would require significant energy input.[9]
Conclusion
This compound is a robust chemical intermediate that demonstrates excellent stability when appropriate precautions are taken. The primary threats to its integrity are moisture absorption (hygroscopicity), exposure to incompatible chemicals (especially strong bases), and improper storage at elevated temperatures or in direct light.
By implementing the stringent storage and handling protocols outlined in this guide—specifically, storing the compound in a cool, dark, dry environment, preferably under an inert atmosphere for long-term storage—researchers can effectively mitigate these risks. Regular analytical verification using a stability-indicating method like HPLC will provide ultimate confidence in the quality and purity of the material, ensuring the reproducibility and success of critical drug discovery and development efforts.
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- Basle, E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10712395/
- Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: https://www.chromatographyonline.com/view/analytical-methods-to-determine-the-stability-of-biopharmaceutical-products
- Lopez, P. N., et al. (2022). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Environmental Science: Atmospheres. Available from: https://pubs.rsc.org/en/content/articlelanding/2022/ea/d1ea00078k
- Shariare, M. H., et al. (2022). Analytical Techniques for the Assessment of Drug Stability. IntechOpen. Available from: https://www.researchgate.net/publication/362243469_Analytical_Techniques_for_the_Assessment_of_Drug_Stability
- Basle, E., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available from: https://pubs.acs.org/doi/10.1021/jacs.3c10332
- Angene Chemical. Safety Data Sheet. (2024). Available from: https://www.angenechemical.com/msds/598-61-8.pdf
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- Capot Chemical. MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. (2024). Available from: https://www.capotchem.com/msds/2418-87-3.pdf
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- EPFL. Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Graph Search. Available from: https://graphsearch.epfl.
- Neuenfeld, et al. (2018). Thermal Stability of Amine Compounds and Dichloromethane. ResearchGate. Available from: https://www.researchgate.net/publication/326859599_Thermal_Stability_of_Amine_Compounds_and_Dichloromethane
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- Jug, M., & Bećirević-Laćan, M. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients. Available from: https://www.pharmaexcipients.com/news/thermal-stability-of-amorphous-solid-dispersions/
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- Dousa, M., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis. Available from: https://pubmed.ncbi.nlm.nih.gov/25910928/
- Jug, M., & Bećirević-Laćan, M. (2021). Thermal Stability of Amorphous Solid Dispersions. MDPI. Available from: https://www.mdpi.com/1999-4923/13/1/99
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Introduction: The Rising Profile of a Strained Scaffold in Discovery Chemistry
An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 3-Methylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 89381-07-7) is a key building block in modern medicinal chemistry and drug discovery.[1] Its structure, featuring a strained cyclobutane ring, offers a unique three-dimensional profile that is increasingly sought after by chemists aiming to move beyond flat, aromatic structures.[2] This strained four-membered ring provides specific conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of lead compounds.[2] The hydrochloride salt form is prevalent among suppliers as it enhances the chemical's stability and solubility in polar solvents, simplifying handling and reaction setup.[3]
Given its role as a foundational component in the synthesis of potentially novel therapeutics, the integrity of this starting material is paramount. Sourcing this compound of verifiable and consistent quality is a critical, non-trivial step in any research and development program. This guide provides a framework for navigating the supplier landscape, establishing robust in-house quality control (QC) measures, and ensuring the material that enters your workflow is precisely what your chemistry demands.
Part 1: Navigating the Supplier Landscape
The commercial availability of this compound spans a wide spectrum of vendors, from large, well-known chemical corporations to specialized niche suppliers and online aggregators. These can be broadly categorized into global manufacturers, fine chemical specialists, and catalog distributors. Platforms like ChemicalBook list numerous suppliers, primarily based in China, offering a range of purities and quantities.[4][5] Reputable specialists such as Fluorochem also list the compound, often with specified purity levels.[6]
However, for any critical application, particularly in drug development, a supplier cannot be chosen on catalog information alone. A systematic qualification process is essential to mitigate risks associated with impurities, batch-to-batch variability, and inconsistent documentation.
Supplier Selection and Qualification Workflow
The following workflow outlines a robust process for vetting and approving a new supplier for a critical raw material like this compound.
Caption: Workflow for qualifying a new chemical supplier.
Representative Commercial Suppliers
The table below summarizes a selection of commercial sources for this compound. This data is for illustrative purposes; purity, availability, and pricing are subject to change and must be confirmed directly with the supplier.
| Supplier | Claimed Purity | CAS Number | Representative Pack Sizes | Notes |
| Bide Pharmatech Ltd. | 97% | 89381-07-7 | 100mg, 250mg, 1g, 5g | Listed on ChemicalBook.[4] |
| Nanjing Chemlin Chemical Co. | 98% | 89381-07-7 | 10g, 100g, 500g, 1kg, 5kg | Listed on ChemicalBook.[4] |
| Fluorochem | 95% | 89381-07-7 | Inquire for pack sizes | Specialist supplier of fine chemicals.[6] |
| Accela ChemBio Inc. | >97% | 89381-07-7 | Inquire for pack sizes | Manufacturer/supplier with US and China presence.[7] |
| Aikon International Limited | 95+% | 89381-07-7 | 1g, 5g, 10g | Listed on ChemicalBook.[4] |
Part 2: Beyond the CoA - Critical Quality Attributes
The supplier's Certificate of Analysis (CoA) is a starting point, not a guarantee. For any application where impurities could affect outcomes—be it biological assays or multi-step synthesis—independent verification is crucial. The key quality attributes to assess are:
-
Identity : Confirmation that the material is indeed 3-Methylcyclobutanamine and is in the hydrochloride salt form.
-
Purity : The percentage of the target molecule. Crucially, this includes the identification and quantification of impurities, such as stereoisomers (cis vs. trans), residual solvents, starting materials from the synthesis, and inorganic salts.
-
Consistency : Ensuring that these attributes are maintained across different batches from the same supplier over time.
Part 3: Protocols for In-House Quality Control
An effective QC strategy combines multiple orthogonal analytical techniques to build a complete profile of the material.
Analytical Workflow for Incoming Material
This diagram illustrates a standard workflow for the analysis of an incoming batch of this compound.
Caption: Analytical workflow for incoming raw material.
Experimental Protocol 1: Identity and Purity Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation. The chemical shift, splitting pattern, and integration of each proton signal are unique to the molecule's structure, allowing for definitive identification and the detection of structurally similar impurities.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound into an NMR tube.
-
Solvent Selection: Add ~0.7 mL of a deuterated solvent. Deuterium oxide (D₂O) is a good first choice due to the high solubility of the hydrochloride salt. Alternatively, DMSO-d₆ can be used.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm Key Signals: Look for the characteristic signals of the 3-methylcyclobutane core. Expect a doublet for the methyl group (CH₃) and a series of multiplets for the cyclobutane ring protons (CH and CH₂). The proton on the carbon bearing the amine group will likely be a distinct multiplet.
-
Check Integration: The ratio of the integrals of the methyl protons to the ring protons should match the theoretical value (e.g., 3H for CH₃ vs. 8H for the rest of the molecule).
-
Identify Impurities: Look for small, unassignable peaks. These could correspond to residual solvents (e.g., diethyl ether, ethyl acetate), starting materials, or isomeric impurities. The absence of such peaks is an indicator of high purity.
-
Experimental Protocol 2: Purity Assessment by HPLC-MS
Causality: High-Performance Liquid Chromatography (HPLC) separates the main compound from non-volatile impurities based on their differential partitioning between a stationary and mobile phase. Coupling this with a Mass Spectrometry (MS) detector allows for the confirmation of the molecular weight of the parent peak and provides mass information on any separated impurities, aiding in their identification.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile). Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Detector Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Scan for the [M+H]⁺ ion of the free amine (C₅H₁₁N), which has a monoisotopic mass of 85.09 Da. The expected m/z would be ~86.1.
-
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the main peak in the chromatogram. A purity of >98% is typically desired for drug discovery applications.
-
Impurity Identification: Analyze the mass spectra of any minor peaks to tentatively identify impurities.
-
Experimental Protocol 3: GC Analysis via Free Amine Regeneration
Causality: Amine hydrochloride salts are non-volatile and thermally labile, making them unsuitable for direct analysis by Gas Chromatography (GC).[8][9] To analyze purity by GC, the salt must first be converted to the volatile free amine form through basification and extraction. This technique is excellent for detecting volatile organic impurities.
Methodology:
-
Dissolution: Dissolve ~50 mg of the hydrochloride salt in 5 mL of deionized water in a separatory funnel.
-
Basification: Add 1 M sodium hydroxide (NaOH) solution dropwise while swirling until the solution is basic (pH > 11, check with pH paper). This neutralizes the HCl and liberates the free 3-methylcyclobutanamine.
-
Extraction: Extract the aqueous layer with 3 x 10 mL portions of a low-boiling organic solvent, such as diethyl ether or dichloromethane (DCM). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), then filter or decant to remove the drying agent.
-
Analysis: The resulting solution of the free amine in the organic solvent can be directly injected into a GC-FID or GC-MS system for purity analysis.
Part 4: Safety, Handling, and Storage
Reviewing the Safety Data Sheet (SDS) is mandatory before handling any chemical.[7][10]
-
Hazards: Amine hydrochlorides are often classified as irritants. They may cause skin and serious eye irritation.[10][11] Harmful if swallowed or inhaled.[10][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, impervious gloves, and a lab coat.[7][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable building block, but its utility is directly tied to its quality. For researchers in drug discovery and development, treating its procurement with the same rigor as a complex synthetic step is essential. A strategy that combines careful supplier vetting with a suite of orthogonal in-house analytical verification methods is the most effective way to ensure consistency, reproducibility, and the ultimate success of your research endeavors.
References
- Material Safety Data Sheet - ACCELA CHEMBIO INC. Accela ChemBio Inc. URL: https://www.accelachembio.com/msds/SY108785.pdf
- Safety Data Sheet. Chemtron Supply Corporation. URL: https://www.chemtroncorporation.com/wp-content/uploads/5044-SDS.pdf
- N Methylcyclobutanamine Hydrochloride. Cenmed Enterprises. URL: https://www.cenmed.com/n-methylcyclobutanamine-hydrochloride.html
- This compound suppliers & manufacturers in China. ChemicalBook. URL: https://www.chemicalbook.com/ShowSupplierProductsList_2037_89381-07-7.htm
- This compound;CAS No.:89381-07-7. ChemShuttle. URL: https://www.chemshuttle.com/product-details/3-methylcyclobutanamine-hydrochloride-89381-07-7
- This compound | 89381-07-7. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61154507.htm
- This compound. Fluorochem. URL: https://www.fluorochem.co.uk/product/f326594/3-methylcyclobutanamine-hydrochloride
- Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Journal of Chromatographic Science, Oxford Academic. URL: https://academic.oup.com/chromsci/article-abstract/13/7/347/350175
- SAFETY DATA SHEET - Methylamine hydrochloride. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC156780250
- SAFETY DATA SHEET - Methylcyclohexane. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/m39407
- 3,3-Difluoro-N-methylcyclobutanamine hydrochloride. BLD Pharm. URL: https://www.bldpharm.com/products/1445951-07-4.html
- cis-3-Methylcyclobutanamine hydrochloride suppliers & manufacturers in China. ChemicalBook. URL: https://www.chemicalbook.com/ShowSupplierProductsList_2037_1093951-55-3.htm
- Determination of Primary, Secondary, and Tertiary Amines. Analytical Chemistry. URL: https://pubs.acs.org/doi/pdf/10.1021/ac60112a050
- 1-MethylcyclobutanaMine hydrochloride. HANGZHOU LEAP CHEM CO., LTD. URL: https://www.chemsrc.com/en/cas/174886-05-6_1037614.html
- 1-Methylcyclobutanamine hydrochloride | 174886-05-6. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-e9163
- How analyze an amine chlorhydrate by GC ? ResearchGate. URL: https://www.researchgate.
- A novel method for the determination of four aliphatic amines in aquatic products by capillary electrophoresis. Analytical Methods, RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay00941d
- 3-Methylcyclobutan-1-amine. PubChem, National Library of Medicine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/23547760
- Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks, University of Texas at El Paso. URL: https://scholarworks.utep.
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific. URL: https://assets.thermofisher.com/TFS-Assets/CMD/posters/au-72648-ic-pharmaceutical-amines-au72648-en.pdf
- Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28345479/
- Special Issue “Advances in Drug Discovery and Synthesis”. Molecules, MDPI. URL: https://www.mdpi.com/1420-3049/28/17/6323
- Multi-component Reactions : Emerging Chemistry in Drug Discovery. ResearchGate. URL: https://www.researchgate.
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- 1. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
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An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stereoisomers of 3-methylcyclobutanamine hydrochloride, a valuable building block in medicinal chemistry. We will delve into the synthesis, separation, and characterization of its stereoisomers, underpinned by field-proven insights and authoritative references. The unique structural features of the cyclobutane ring offer a scaffold for creating conformationally restricted analogues of bioactive molecules, making a thorough understanding of its stereochemistry paramount for rational drug design.[1]
Introduction to the Stereoisomerism of 3-Methylcyclobutanamine
3-Methylcyclobutanamine possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. These are comprised of two pairs of enantiomers: the cis and trans diastereomers. The hydrochloride salt form is commonly utilized to enhance the compound's stability and aqueous solubility.[2]
The spatial arrangement of the methyl and amino groups on the cyclobutane ring dictates the molecule's overall shape, which in turn can significantly influence its interaction with biological targets. As is often the case in pharmacology, different stereoisomers of a chiral drug can exhibit widely varying biological activities, with one isomer potentially being therapeutic while another is inactive or even toxic.
Stereoselective Synthesis of cis- and trans-3-Methylcyclobutanamine
A common and effective strategy for the synthesis of 3-methylcyclobutanamine stereoisomers commences with the commercially available 3-methylcyclobutanone. The stereochemical outcome of the synthesis is primarily controlled during the reduction of an intermediate oxime or through reductive amination of the ketone.
Synthesis of 3-Methylcyclobutanone Oxime
The initial step involves the conversion of 3-methylcyclobutanone to its corresponding oxime. This reaction is typically straightforward and provides the precursor for the subsequent stereoselective reduction.
Experimental Protocol:
-
To a solution of 3-methylcyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-methylcyclobutanone oxime. This product is often a mixture of E and Z isomers and can typically be used in the next step without further purification.
Stereoselective Reduction to Afford cis- and trans-3-Methylcyclobutanamine
The reduction of the oxime is the key stereochemistry-determining step. The choice of reducing agent and reaction conditions can significantly influence the ratio of cis to trans isomers.
Reduction of the oxime with sodium in alcohol (a dissolving metal reduction) typically favors the formation of the trans isomer. This is attributed to the thermodynamic control of the reaction, where the intermediate radical anion can equilibrate to the more stable trans configuration before protonation.
Experimental Protocol:
-
In a three-necked flask equipped with a condenser and a dropping funnel, dissolve 3-methylcyclobutanone oxime (1.0 eq) in absolute ethanol.
-
Carefully add small pieces of sodium metal (5-10 eq) portion-wise while maintaining a gentle reflux.
-
After the complete addition of sodium, continue refluxing until all the metal has dissolved.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Make the solution basic (pH > 12) by adding a concentrated solution of sodium hydroxide.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude trans-3-methylcyclobutanamine.
Catalytic hydrogenation of the oxime often leads to a higher proportion of the cis isomer. The substrate adsorbs onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that same face.
Experimental Protocol:
-
Dissolve 3-methylcyclobutanone oxime (1.0 eq) in methanol containing a catalytic amount of Raney nickel or platinum oxide.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-3-methylcyclobutanamine.
Reductive Amination of 3-Methylcyclobutanone
An alternative route to the amine is the direct reductive amination of 3-methylcyclobutanone. The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol:
-
To a solution of 3-methylcyclobutanone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Carefully quench the reaction with dilute hydrochloric acid until gas evolution ceases.
-
Basify the solution with aqueous sodium hydroxide and extract with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of cis- and trans-3-methylcyclobutanamine. The ratio of isomers will depend on the specific conditions and may require optimization.
Formation of the Hydrochloride Salt
To prepare the stable and water-soluble hydrochloride salt, the free amine is treated with hydrochloric acid.
Experimental Protocol:
-
Dissolve the crude amine in diethyl ether or another suitable solvent.
-
Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Separation of Stereoisomers
The synthesis of 3-methylcyclobutanamine often results in a mixture of diastereomers (cis and trans). These can be separated by conventional chromatographic techniques such as column chromatography or fractional distillation. The separation of the enantiomers of a given diastereomer requires chiral chromatography.
Diastereomer Separation
The cis and trans isomers of 3-methylcyclobutanamine have different physical properties and can often be separated by silica gel column chromatography. The choice of eluent system will need to be optimized, but a gradient of dichloromethane and methanol with a small amount of triethylamine is a good starting point.
Enantiomeric Resolution by Chiral HPLC
The separation of the enantiomers of cis- or trans-3-methylcyclobutanamine is best achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with phenylcarbamates (e.g., Chiralpak® AD or Chiralcel® OD), are particularly effective for resolving racemic amines.[3][4] Often, derivatization of the amine with a UV-active group is necessary for sensitive detection and can also enhance chiral recognition.
Illustrative Chiral HPLC Protocol (Hypothetical, requires optimization):
-
Derivatization (optional but recommended): React the racemic amine with a suitable derivatizing agent (e.g., dansyl chloride, benzoyl chloride) to introduce a chromophore.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of hexane and a polar modifier such as isopropanol or ethanol. A typical starting point would be 90:10 (v/v) hexane:isopropanol with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chosen derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of 3-methylcyclobutanamine. The different spatial relationships between the protons on the cyclobutane ring lead to distinct chemical shifts and coupling constants.
¹H NMR Spectroscopy
The key to differentiating the cis and trans isomers lies in the coupling constants between the protons on the cyclobutane ring. Generally, the vicinal coupling constant between two trans protons is smaller than that between two cis protons on a cyclobutane ring.
Expected ¹H NMR Spectral Features:
-
Methyl Group (CH₃): A doublet in the upfield region (around 1.0-1.2 ppm).
-
Cyclobutane Ring Protons (CH₂ and CH): A complex series of multiplets in the region of 1.5-3.5 ppm. The proton attached to the carbon bearing the amino group (H-1) will be the most downfield of the ring protons.
-
Amino Group (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
Distinguishing Features:
-
cis Isomer: Expect a larger vicinal coupling constant between the proton at C1 (methine with NH₂) and the proton at C3 (methine with CH₃).
-
trans Isomer: Expect a smaller vicinal coupling constant between the proton at C1 and the proton at C3.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show five distinct signals for each isomer, corresponding to the five carbon atoms in the molecule. The chemical shifts will be subtly different between the cis and trans isomers due to the different steric environments.
Expected ¹³C NMR Chemical Shift Ranges:
-
Methyl Carbon (CH₃): ~15-25 ppm
-
Cyclobutane Carbons (CH₂ and CH): ~25-50 ppm
-
Carbon attached to the Amino Group (C-NH₂): ~45-55 ppm
Table 1: Hypothetical NMR Data for 3-Methylcyclobutanamine Isomers
| Isomer | Proton | Expected ¹H Shift (ppm) | Proton | Expected ¹³C Shift (ppm) |
| cis | H-1 | ~3.2-3.5 | C-1 | ~50-55 |
| H-3 | ~2.0-2.3 | C-2/C-4 | ~30-35 | |
| CH₃ | ~1.0-1.2 | C-3 | ~35-40 | |
| CH₃ | ~20-25 | |||
| trans | H-1 | ~3.0-3.3 | C-1 | ~48-53 |
| H-3 | ~1.8-2.1 | C-2/C-4 | ~32-37 | |
| CH₃ | ~1.0-1.2 | C-3 | ~33-38 | |
| CH₃ | ~18-23 |
Note: These are estimated values and will vary depending on the solvent and other experimental conditions. The key diagnostic feature remains the coupling constants in the ¹H NMR spectrum.
Biological Significance and Applications in Drug Development
The rigid framework of the cyclobutane ring in 3-methylcyclobutanamine makes it an attractive scaffold for the synthesis of conformationally constrained analogs of known drugs or bioactive molecules.[1] By locking key pharmacophoric groups in specific spatial orientations, it is possible to enhance binding affinity and selectivity for a biological target.
While specific biological activity data for the individual stereoisomers of 3-methylcyclobutanamine is not widely published in readily accessible literature, the general principles of stereochemistry in drug action strongly suggest that the four stereoisomers will have different pharmacological profiles. It is plausible that one stereoisomer could be a potent agonist or antagonist for a particular receptor, while the others are significantly less active or interact with different targets altogether.
Therefore, for any drug discovery program utilizing the 3-methylcyclobutanamine scaffold, it is imperative to synthesize and test all four stereoisomers independently to fully elucidate the structure-activity relationship and identify the optimal candidate for further development.
Conclusion
The stereoisomers of this compound represent a versatile set of building blocks for medicinal chemistry. A thorough understanding and application of stereoselective synthesis, chiral separation, and detailed spectroscopic characterization are essential for harnessing their full potential in the design of novel therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently work with these valuable compounds.
Visualizations
Stereoisomers of 3-Methylcyclobutanamine
Caption: Relationship between the stereoisomers of 3-methylcyclobutanamine.
Synthetic Pathway Overview
Caption: Key synthetic routes to cis- and trans-3-methylcyclobutanamine.
Chiral HPLC Separation Workflow
Caption: General workflow for the chiral separation of enantiomers.
References
- MDPI. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. [Link]
- PubMed Central. (n.d.).
- ResearchGate. (2024). (PDF) Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference.
- Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
- Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column...
- PubMed Central. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR.
- Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine. PubChem. [Link]
- ResearchGate. (n.d.). Substrate scope of the cyclobutanone oxime esters 3. Reaction...
- PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
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- Iowa State University. (n.d.). NMR Coupling Constants.
- MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. [Link]
- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
- ResearchGate. (n.d.). A three-component reaction of cyclobutanone oxime esters, sulfur dioxide and N-alkyl-N-methacryloyl benzamides.
- Yakhak Hoeji. (n.d.).
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]
- PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubMed Central. (n.d.). The Synthesis, Characterization and Dehydrogenation of Sigma‐Complexes of BN‐Cyclohexanes. PMC. [Link]
- Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Structure-Based Design, Optimization and Development of [18F]LU13, a novel radioligand for CB2R Imaging in the Brain with PET. HZDR. [Link]
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- PubMed. (n.d.). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). PubMed. [Link]
- MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]
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Introduction to cyclobutanamine derivatives in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Flatland – The Rise of 3D Scaffolds in Drug Discovery
For decades, medicinal chemistry has been dominated by aromatic, "flat" molecular scaffolds. While this paradigm has yielded numerous successful drugs, the industry is increasingly facing challenges with target selectivity, metabolic stability, and patentability. The exploration of three-dimensional (3D) molecular architectures offers a compelling path forward, and among these, the cyclobutane moiety is emerging as a powerful, yet underutilized, scaffold.[1] This guide provides a comprehensive overview of cyclobutanamine derivatives, highlighting their synthesis, unique properties, and burgeoning applications in modern drug discovery.
The cyclobutane ring, a strained four-membered carbocycle, imparts a unique puckered conformation that allows for precise spatial presentation of substituents.[2] This constrained geometry can lead to enhanced binding affinity and selectivity for protein targets compared to more flexible aliphatic chains.[2][3] Furthermore, the introduction of a cyclobutane core can significantly improve key drug-like properties, including solubility and metabolic stability, by moving away from the often metabolically labile aromatic systems.[1]
This guide will delve into the practical aspects of working with cyclobutanamine derivatives, from synthetic strategies to their application in lead optimization, providing the reader with the foundational knowledge to leverage this versatile scaffold in their own research endeavors.
The Strategic Advantage of the Cyclobutanamine Scaffold
The decision to incorporate a cyclobutanamine core into a drug discovery program is driven by several key potential benefits that address common pitfalls in lead optimization.
Physicochemical and Pharmacokinetic Profile Enhancement
The replacement of a planar aromatic ring with a saturated carbocycle like cyclobutane can lead to a more favorable physicochemical profile. Key advantages include:
-
Increased Solubility: The 3D nature of the cyclobutane ring can disrupt crystal packing and lead to improved aqueous solubility, a critical factor for oral bioavailability.[1]
-
Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The C-H bonds of a cyclobutane ring are generally more resistant to such metabolism, potentially leading to a longer in vivo half-life.[1]
-
Improved Permeability: The lipophilic nature of the cyclobutane scaffold can be tuned to optimize cell membrane permeability, a crucial aspect of drug absorption and distribution.[4]
Navigating Crowded Intellectual Property Landscapes
As many common scaffolds are heavily patented, the novelty of the cyclobutane core offers a significant advantage in securing new intellectual property. The relative scarcity of cyclobutane-containing drugs and clinical candidates means that there is ample "white space" for innovation.[1][2]
Synthetic Strategies: Building the Cyclobutanamine Core
The synthesis of substituted cyclobutanes has historically been challenging due to ring strain and the potential for complex stereoisomerism.[5] However, modern synthetic methodologies have made a wide array of cyclobutanamine derivatives readily accessible.
Key Synthetic Approaches
Several robust methods are employed for the synthesis of cyclobutanamine derivatives, each with its own advantages depending on the desired substitution pattern and stereochemistry.
-
[2+2] Cycloaddition Reactions: This is a powerful and direct method for forming the cyclobutane ring. The reaction of two alkene-containing molecules, often promoted by light or a catalyst, can yield a variety of substituted cyclobutanes.[6] Hyperbaric conditions can also be employed to facilitate these cycloadditions.[6]
-
From 3-Oxocyclobutane-1-carboxylic Acid: This commercially available starting material serves as a versatile platform for generating diverse cyclobutanamine derivatives. Grignard reactions can be used to introduce substituents at the 3-position, followed by amide coupling and further functionalization.[5]
-
Strain-Release Amination of Bicyclobutanes: This innovative method utilizes the inherent strain of bicyclobutane precursors to drive the addition of amines, providing access to a range of N-substituted cyclobutylamines.[7]
Experimental Protocol: Synthesis of a 1,3-Disubstituted Cyclobutanamine Library
This protocol outlines a general workflow for the synthesis of a library of 1,3-disubstituted cyclobutanamine derivatives, starting from 3-oxocyclobutanecarboxylic acid. This approach allows for diversification at two key points.
Workflow for 1,3-Disubstituted Cyclobutanamine Library Synthesis
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Methodological & Application
Synthesis of cis-3-Methylcyclobutanamine Hydrochloride: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of cis-3-Methylcyclobutanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be robust and reproducible, with a strong emphasis on the underlying chemical principles and stereochemical control.
Introduction
Cyclobutane derivatives are of significant interest in medicinal chemistry due to their unique conformational properties, which can impart favorable metabolic stability and binding affinity to drug candidates. Specifically, the cis-3-methylcyclobutanamine scaffold is a key structural motif in a variety of pharmacologically active compounds. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a range of applications in pharmaceutical development.[1]
This application note details a reliable synthetic route to cis-3-Methylcyclobutanamine hydrochloride, commencing from the readily accessible starting material, 3-methylcyclobutanone. The synthetic strategy hinges on a stereoselective reduction, followed by a series of functional group transformations that preserve the desired cis stereochemistry.
Synthetic Strategy Overview
The synthesis of cis-3-Methylcyclobutanamine hydrochloride can be approached through several strategic routes. A highly effective and stereocontrolled method involves the conversion of a carboxylic acid derivative to an amine via a rearrangement reaction that proceeds with retention of configuration. The Curtius rearrangement, which transforms an acyl azide into an isocyanate, is a particularly suitable choice for this transformation due to its mild conditions and high stereospecificity.[2][3][4][5]
The overall synthetic workflow can be visualized as follows:
Sources
Application Notes & Protocols: 3-Methylcyclobutanamine Hydrochloride as a Versatile Building Block in Drug Synthesis
Introduction
In modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacological and pharmacokinetic properties is relentless. Small, saturated carbocyclic rings are particularly valuable for their ability to introduce three-dimensional character, enhance metabolic stability, and fine-tune lipophilicity. 3-Methylcyclobutanamine hydrochloride is a key building block that provides a 3-methylcyclobutane moiety—a structural motif of increasing interest in drug design.[1]
While a comprehensive review of current literature and patent databases does not indicate that this compound is a direct precursor in the synthesis of major approved antipsychotic drugs, its utility as a versatile synthon is clear. For context, many contemporary antipsychotics, such as Cariprazine, utilize different cyclic amine cores, specifically trans-4-substituted cyclohexylamine derivatives, to achieve their unique dopamine D2/D3 receptor partial agonist profiles.[2][3][4]
This guide provides an in-depth exploration of this compound, not for a specific antipsychotic, but as a representative primary amine building block. We will detail its physicochemical properties, quality control methods, and, most critically, provide robust, step-by-step protocols for its incorporation into larger molecules via N-acylation—the fundamental reaction for amide bond formation, which is a cornerstone of pharmaceutical synthesis.[5][6]
Section 1: Reagent Profile and Quality Control
A thorough understanding of the starting material is paramount for reproducible and scalable synthesis. 3-Methylcyclobutanamine is typically supplied as its hydrochloride salt to improve stability and handling.
Physicochemical Properties
The essential properties of 3-methylcyclobutanamine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | Chemical Supplier Data |
| CAS Number | 89381-07-7 | [7] |
| Molecular Formula | C₅H₁₂ClN | PubChem CID: 23547760 |
| Molecular Weight | 121.61 g/mol | PubChem CID: 23547760 |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Storage Temp. | Room Temperature | [7] |
Note: The free base (3-Methylcyclobutanamine, CAS: 89381-06-6) has a molecular weight of 85.15 g/mol .[1]
Analytical Quality Control
Before use, the identity and purity of the reagent must be validated to prevent downstream complications.
-
Identity Verification:
-
¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. The spectra should be consistent with the 3-methylcyclobutane core and show appropriate chemical shifts for the methine, methylene, and methyl groups.
-
Mass Spectrometry (MS): For the free base, an ESI-MS analysis should show a clear [M+H]⁺ peak at m/z 86.1.
-
-
Purity Assessment:
-
Gas Chromatography (GC): Derivatization may be necessary, but GC is effective for assessing volatile impurities.
-
Acid-Base Titration: A quantitative method to determine the molarity of the amine hydrochloride salt, providing a highly accurate measure of purity.
-
Section 2: Core Application: N-Acylation for Amide Bond Synthesis
The primary utility of this compound in drug synthesis is as a nucleophile for forming robust amide bonds, thereby linking the cyclobutane scaffold to other molecular fragments.
Principle of N-Acylation
N-acylation is a fundamental transformation involving the reaction of an amine with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) to form an amide.[5][6] The reaction with an acyl chloride is rapid and efficient but generates HCl as a byproduct. Since the starting material is an HCl salt, a stoichiometric amount of base is required to liberate the free amine, with an additional equivalent needed to neutralize the HCl byproduct.
General Experimental Workflow
The logical flow for a typical N-acylation reaction is designed to ensure controlled reactivity, complete conversion, and efficient purification.
Caption: General workflow for N-acylation of an amine hydrochloride.
Reaction Mechanism: Acylation with Acyl Chloride
The mechanism involves the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of the acyl chloride.
Caption: Mechanism of N-acylation with an acyl chloride.
Section 3: Experimental Protocols
The following protocols are detailed, self-validating procedures for the N-acylation of this compound.
Protocol 1: Synthesis of N-(3-methylcyclobutyl)benzamide
This protocol details a standard Schotten-Baumann reaction using benzoyl chloride as the acylating agent.
Materials:
-
This compound (1.0 equiv)
-
Benzoyl chloride (1.05 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (10 mmol, 1.22 g) and anhydrous DCM (40 mL).
-
Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (22 mmol, 3.06 mL) dropwise. Stir for 15 minutes. Causality: The first equivalent of TEA neutralizes the HCl salt to generate the free amine in situ. The second equivalent will neutralize the HCl generated during the acylation.
-
Acylation: Add benzoyl chloride (10.5 mmol, 1.22 mL) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:EtOAc), visualizing with UV light and/or a potassium permanganate stain.
-
Work-up: a. Cool the mixture to 0 °C and quench by slowly adding 20 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). Causality: The acid wash removes excess TEA, while the base wash removes any unreacted benzoyl chloride and benzoic acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure N-(3-methylcyclobutyl)benzamide.
Expected Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃) | Consistent peaks for aromatic, cyclobutane, and amide N-H protons. |
| MS (ESI+) | Expected [M+H]⁺ at m/z 190.1 |
Protocol 2: Peptide Coupling for Amide Synthesis
This protocol uses a peptide coupling agent, avoiding the need for an acyl chloride and allowing direct use of a carboxylic acid. It is a milder and more versatile method common in pharmaceutical synthesis.[8]
Materials:
-
This compound (1.0 equiv)
-
Benzoic Acid (1.0 equiv)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 equiv)
-
HOBt (Hydroxybenzotriazole) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a dry flask under nitrogen, dissolve benzoic acid (10 mmol, 1.22 g), EDC·HCl (11 mmol, 2.11 g), and HOBt (11 mmol, 1.49 g) in anhydrous DMF (40 mL). Stir at room temperature for 20 minutes. Causality: This pre-activation step forms a highly reactive HOBt-ester intermediate, which minimizes side reactions.
-
Amine Addition: In a separate flask, dissolve this compound (10 mmol, 1.22 g) in DMF (10 mL) and add DIPEA (22 mmol, 3.84 mL). Causality: DIPEA is a non-nucleophilic base used to liberate the free amine without interfering with the activated acid.
-
Coupling: Add the amine/DIPEA solution to the activated acid solution. Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by LC-MS.
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (100 mL). b. Wash thoroughly with water (3 x 50 mL) to remove DMF and water-soluble reagents (excess EDC, HOBt, DIPEA salts). c. Wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product as described in Protocol 1.
References
- Preparation method for cariprazine. (WO2017096997A1).
- Industrial process for the preparation of cariprazine. (US11274087B2).
- Synthesis method for cariprazine. (EP3845523A1).
- Synthesis method for cariprazine. (WO2020042876A1).
- Synthesis method for cariprazine. (EP3845523A1).
- Analytical Methods. (Agency for Toxic Substances and Disease Registry). [Link]
- Analytical methods – Knowledge and References. (Taylor & Francis). [Link]
- 3-Methylcyclobutan-1-amine.
- Analytical Methods.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (Science Reports). [Link]
- Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride.
- Nickel-(II)-Catalyzed N-Formylation and N-Acylation of Amines. (Organic Chemistry Portal). [Link]
- 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide.
- N-Acylation Reactions of Amines.
- Method for preparing 2-amino-dimethyl acetamide hydrochloride. (CN102351733A).
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- 3. US11274087B2 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]
- 8. Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Methylcyclobutanamine Hydrochloride in the Design of Advanced Fluorescent Probes for pH Sensing
Document ID: AN-FP-260108-MCB
Abstract: This document provides a comprehensive guide to the application of 3-Methylcyclobutanamine hydrochloride as a key building block in the synthesis of a novel, 'turn-on' fluorescent probe for the sensitive detection of pH. We detail the rationale for its use, the complete synthetic protocol, the sensing mechanism based on Photoinduced Electron Transfer (PET), and a step-by-step protocol for its application in pH measurements. This guide is intended for researchers in chemistry, biology, and drug development who are engaged in the design and application of fluorescent sensors.
Part 1: The Rationale for a New Generation of pH Probes
The precise regulation of pH is fundamental to a vast array of biological processes, from enzymatic activity and protein stability to cellular trafficking and apoptosis.[1] Dysregulation of pH is a hallmark of numerous pathological conditions, including cancer, neurodegenerative disorders, and cystic fibrosis.[2] Consequently, the development of robust and sensitive tools for measuring pH in biological systems is of paramount importance.
Fluorescent probes have emerged as a powerful technology for such measurements, offering high sensitivity, rapid response times, and the potential for real-time imaging in living cells.[3] A particularly effective design strategy for 'off-on' fluorescent probes is based on the principle of Photoinduced Electron Transfer (PET).[4][5][6] In a typical PET-based sensor, a fluorophore is linked to a receptor moiety (an electron-rich group) that can quench the fluorescence in its ground state. Modulation of the receptor's electron-donating ability by an analyte can inhibit this quenching process, leading to a 'turn-on' of fluorescence.[4][5]
Aliphatic amines are excellent PET agents and have been widely used as receptors in pH-sensitive probes.[2][7] In their neutral, deprotonated state (at high pH), the nitrogen's lone pair of electrons is available to quench the excited state of the fluorophore. Upon protonation (at low pH), this lone pair is no longer available, PET is suppressed, and fluorescence is restored.[4]
This application note introduces the use of 3-Methylcyclobutanamine as a novel receptor moiety for the development of a pH-sensitive probe. The rationale for its selection is threefold:
-
Defined pKa: The pKa of the closely related cyclobutylamine is approximately 10.8, which, upon conjugation to a fluorophore, is expected to shift into a physiologically relevant range, making it suitable for probing both neutral and acidic environments.[8][9]
-
Structural Rigidity: The cyclobutane ring imparts a degree of conformational rigidity compared to acyclic amines. This can influence the spatial arrangement between the amine receptor and the fluorophore, potentially leading to more efficient and predictable PET quenching and a sharper pH-dependent fluorescence response.
-
Synthetic Accessibility: As a primary amine, 3-Methylcyclobutanamine is readily amenable to conjugation with a wide variety of amine-reactive fluorophores, such as those containing isothiocyanate or succinimidyl ester groups.[10][11]
Herein, we describe the synthesis and application of a novel probe, MCB-Rhodamine , which conjugates 3-Methylcyclobutanamine with Rhodamine B, a bright and photostable fluorophore.
Part 2: Synthesis of the MCB-Rhodamine pH Probe
The synthesis of MCB-Rhodamine is a straightforward two-step process involving the neutralization of the hydrochloride salt followed by a nucleophilic addition reaction with an amine-reactive rhodamine derivative.
Experimental Protocol: Synthesis of MCB-Rhodamine
Materials:
-
This compound (C₅H₁₂ClN)
-
Rhodamine B isothiocyanate, mixed isomers (RBITC) (C₂₉H₃₀N₃O₃S)[12][13]
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step 1: Neutralization of this compound
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add triethylamine (1.5 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture for 30 minutes. The formation of triethylamine hydrochloride precipitate may be observed. This solution containing the free 3-Methylcyclobutanamine is used directly in the next step.
Step 2: Conjugation to Rhodamine B Isothiocyanate
-
In a separate flask, dissolve Rhodamine B isothiocyanate (1.0 equivalent) in anhydrous DMF.[12]
-
Slowly add the solution of free 3-Methylcyclobutanamine from Step 1 to the Rhodamine B isothiocyanate solution.
-
Stir the reaction mixture at room temperature, protected from light, for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (e.g., using a 9:1 DCM:Methanol solvent system).
-
Once the reaction is complete (disappearance of the RBITC starting material), remove the DMF under reduced pressure.
-
Redissolve the crude residue in a minimal amount of DCM.
-
Purify the product by silica gel column chromatography, eluting with a gradient of DCM and methanol (e.g., starting from 100% DCM and gradually increasing to 5% methanol).
-
Collect the fractions containing the desired product (identified by TLC).
-
Evaporate the solvent from the collected fractions under reduced pressure to yield the MCB-Rhodamine probe as a dark purple solid.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Caption: Synthetic workflow for the MCB-Rhodamine pH probe.
Part 3: Mechanism of pH Sensing
The MCB-Rhodamine probe operates on the principle of Photoinduced Electron Transfer (PET), resulting in a pH-dependent 'off-on' fluorescence response.
-
At High pH (Basic/Neutral Conditions - 'Off' State): The 3-methylcyclobutanamine moiety is in its neutral, deprotonated form. The lone pair of electrons on the nitrogen atom is a potent electron donor. Upon excitation of the rhodamine fluorophore, this lone pair can be transferred to the excited state of the fluorophore, providing a non-radiative decay pathway. This process, PET, effectively quenches the fluorescence, and the probe remains in a 'dark' or low-fluorescence state.[4][7]
-
At Low pH (Acidic Conditions - 'On' State): The amine group becomes protonated. The protonation of the nitrogen atom engages its lone pair of electrons in a bond with the proton. Consequently, these electrons are no longer available for transfer to the excited fluorophore. The PET process is inhibited, and the rhodamine core de-excites through the emission of a photon, resulting in a bright fluorescent signal.[4][5]
The transition between the 'off' and 'on' states is reversible and dependent on the pKa of the conjugated amine, allowing for quantitative pH measurements around this value.
Caption: pH-dependent 'Off-On' mechanism of MCB-Rhodamine.
Part 4: Performance Characteristics
The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes the expected characteristics of the MCB-Rhodamine probe based on the properties of Rhodamine B and the principles of PET modulation.
| Parameter | Value (Hypothetical) | Description |
| Excitation Max (λex) | ~560 nm | The wavelength of maximum light absorption. |
| Emission Max (λem) | ~585 nm | The wavelength of maximum fluorescence emission. |
| Quantum Yield (Φ) - 'On' State | > 0.30 | High fluorescence efficiency in acidic conditions (pH < 5). |
| Quantum Yield (Φ) - 'Off' State | < 0.05 | Low fluorescence efficiency in basic conditions (pH > 8). |
| pKa | ~6.5 | The pH at which the probe is 50% protonated; the center of the dynamic range. |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light at λex. |
| Solubility | Good in DMSO, DMF, Methanol | Solvents suitable for preparing stock solutions. |
Part 5: Protocol for pH Measurement
This protocol provides a general procedure for determining the pH of an aqueous buffer solution using the MCB-Rhodamine probe and a fluorescence spectrophotometer.
Equipment and Reagents:
-
MCB-Rhodamine probe
-
Anhydrous DMSO
-
A series of pH calibration buffers (e.g., from pH 4.0 to 9.0)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Protocol Steps:
-
Prepare a Stock Solution: Dissolve the MCB-Rhodamine probe in anhydrous DMSO to a concentration of 1 mM. Store this solution at -20°C, protected from light.
-
Prepare Working Solutions: Dilute the 1 mM stock solution in the aqueous buffer of interest to a final concentration of 1-5 µM. Note: The optimal final concentration should be determined empirically to avoid aggregation and inner-filter effects.
-
Generate a pH Calibration Curve: a. Prepare a series of samples by diluting the probe stock solution into each of the pH calibration buffers (pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0). b. For each sample, measure the fluorescence intensity using the spectrophotometer. Set the excitation wavelength to ~560 nm and record the emission spectrum from 575 nm to 700 nm. The peak intensity at ~585 nm should be recorded. c. Plot the fluorescence intensity at 585 nm as a function of pH. d. Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the probe.
-
Measure Unknown Samples: a. Prepare a sample of the unknown solution containing the same final concentration of the MCB-Rhodamine probe. b. Measure the fluorescence intensity as described in step 3b. c. Interpolate the pH of the unknown sample from the calibration curve generated in step 3.
Part 6: Future Directions and Broader Applications
The MCB-Rhodamine probe serves as a proof-of-concept for the utility of 3-Methylcyclobutanamine in fluorescent sensor design. The principles outlined here can be extended to other fluorophores to create probes with different spectral properties (e.g., using NBD-Cl for a green-emitting probe).[14][15] Furthermore, with appropriate structural modifications to enhance cell permeability and targetability, this class of probes holds promise for intracellular applications, such as monitoring the pH of acidic organelles like lysosomes and endosomes, which are crucial in drug delivery and cellular metabolism.[16][17]
References
- Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC.
- de Silva, A. P., et al. (2009). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools.
- Gao, Y., et al. (2014). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications.
- Interchim. (n.d.). FluoProbes® - NBD. Interchim. [Link]
- Kühnel, K., et al. (2019). Short-chain lipid-conjugated pH sensors enable monitoring of pH changes from neutral to acidic conditions in the endocytic pathway of living cells.
- Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692-5696.
- Omar, M. A., et al. (2018). Development of a novel spectrofluorimetric method for the determination of betahistine dihydrochloride in its pharmaceutical formulations and human plasma via derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl). Luminescence, 33(5), 903-910.
- PubChem. (n.d.). Cyclobutylamine.
- ResearchGate. (n.d.). (A) Reaction scheme for rhodamine B isothiocyanate (RhB-ITC) and....
- TdB Labs. (n.d.).
- The S. P. de Silva Research Group. (n.d.). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Almac. [Link]
- University of California, Berkeley. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols.
- Wess M. L., et al. (2010). Development of pH-Responsive Fluorescent False Neurotransmitters. Journal of the American Chemical Society, 132(26), 9076-9078.
- You Do Bio. (n.d.). FITC Amine Labeling Protocol. You Do Bio. [Link]
- Berezin, M. Y., et al. (2010). Strategies for Developing pH Sensitive Fluorescent Probes. Washington University School of Medicine. [Link]
- Shabat, D., et al. (2017). Unprecedented Photoinduced‐Electron‐Transfer Probe with a Turn‐ON Chemiluminescence Mode‐of‐Action. Angewandte Chemie, 129(42), 13095-13099.
- Wess, M. L., et al. (2010). Development of pH Responsive Fluorescent False Neurotransmitters.
- Zhang, J., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 52(6), 2139-2170.
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Experimental protocol for N-alkylation of 3-Methylcyclobutanamine hydrochloride
An Application Note on Synthetic Protocols for the N-Alkylation of 3-Methylcyclobutanamine Hydrochloride
Introduction
N-alkylated cyclobutane derivatives are privileged scaffolds in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents. Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. 3-Methylcyclobutanamine, particularly as its stable hydrochloride salt, serves as a critical and versatile building block for introducing this valuable motif.[1]
However, the N-alkylation of primary amines, especially from their hydrochloride salts, presents distinct synthetic challenges. The primary goals are to achieve selective mono-alkylation while avoiding the common side reaction of over-alkylation, and to effectively manage the protonated state of the starting material.[2][3] This application note provides detailed, field-proven protocols for two primary methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation. We will provide the causality behind experimental choices, troubleshooting guidance, and a comparative assessment to enable researchers to select the optimal strategy for their specific synthetic goals.
Strategic Considerations for N-Alkylation
The choice between reductive amination and direct alkylation hinges on the desired level of control and the nature of the alkylating agent.
-
Reductive Amination : This is the premier method for achieving controlled and selective mono-alkylation.[4] The reaction proceeds through the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild hydride agent.[5] Its key advantage is the significant reduction in over-alkylation, as the secondary amine product is generally less reactive towards the carbonyl compound than the initial primary amine. The use of mild reducing agents that are selective for the iminium ion over the carbonyl starting material further enhances the reaction's efficiency and cleanliness.[4][6]
-
Direct Alkylation with Alkyl Halides : This classic SN2 approach involves the direct reaction of the amine nucleophile with an electrophilic alkyl halide.[3] While straightforward, this method is often plagued by poor selectivity. The secondary amine product is typically more nucleophilic than the starting primary amine, leading to a competitive second alkylation reaction that yields the tertiary amine.[2] This often results in a mixture of products that can be challenging to separate. However, under carefully controlled conditions, it can be a viable method.
For most applications requiring high purity and yield of the mono-alkylated product, reductive amination is the recommended strategy.
Recommended Protocol: Reductive Amination
This protocol details the N-ethylation of this compound using acetaldehyde as the carbonyl source and sodium triacetoxyborohydride (STAB) as the reducing agent.
Reaction Principle
The process begins with the in-situ neutralization of the hydrochloride salt to generate the free primary amine. This amine then condenses with an aldehyde or ketone to form an iminium ion intermediate. A selective reducing agent, STAB, then reduces the iminium ion to the target secondary amine. The entire sequence is conveniently performed in a single reaction vessel.
Experimental Workflow: Reductive Amination
Caption: Workflow for the one-pot reductive amination protocol.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 3-Methylcyclobutanamine HCl | C₅H₁₂ClN | 121.61 | 1.0 | 10.0 | 1.22 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.1 | 11.0 | 1.53 mL |
| Acetaldehyde | C₂H₄O | 44.05 | 1.2 | 12.0 | 0.67 mL |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 15.0 | 3.18 g |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | - | ~30 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Step-by-Step Protocol
-
Free Base Generation : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.22 g, 10.0 mmol). Add dichloromethane (50 mL) and stir to suspend the solid. Add triethylamine (1.53 mL, 11.0 mmol) to the suspension. Stir at room temperature for 15-20 minutes. The triethylamine acts as a non-nucleophilic base to neutralize the hydrochloride salt, forming the free amine and soluble triethylammonium chloride.
-
Iminium Formation : To the resulting mixture, add acetaldehyde (0.67 mL, 12.0 mmol). Seal the flask and stir at room temperature. The reaction between the primary amine and the aldehyde forms a hemiaminal, which then dehydrates to the corresponding iminium ion. A few drops of acetic acid can be added to catalyze this step if formation is slow, though it is often unnecessary.[7]
-
Reduction : After stirring for 45 minutes, begin adding sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in small portions over 10 minutes. STAB is a mild and selective reducing agent that preferentially reduces the iminium ion in the presence of the unreacted aldehyde, which is crucial for a clean reaction.[4] The portion-wise addition helps to control any mild exotherm.
-
Reaction Monitoring : Stir the reaction at room temperature for 3-5 hours, or until completion. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting amine.
-
Workup : Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers and extract the aqueous layer twice more with 20 mL portions of DCM. Combine the organic layers.
-
Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the acidic silica), is typically effective for isolating the pure N-ethyl-3-methylcyclobutanamine.
Reaction Mechanism
Caption: Mechanism of reductive amination.
Alternative Protocol: Direct Alkylation with an Alkyl Halide
This protocol describes the N-ethylation using ethyl iodide. It requires a stronger base and careful monitoring to minimize the formation of the di-alkylated byproduct.
Reaction Principle
This SN2 reaction requires a base to perform two roles: first, to deprotonate the this compound to the free nucleophilic amine, and second, to scavenge the hydroiodic acid (HI) that is generated as the reaction proceeds.[8] Failure to neutralize the generated acid would protonate the remaining free amine, rendering it non-nucleophilic and halting the reaction.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 3-Methylcyclobutanamine HCl | C₅H₁₂ClN | 121.61 | 1.0 | 10.0 | 1.22 g |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | - | - | 40 mL |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 | 25.0 | 3.46 g |
| Ethyl Iodide (EtI) | C₂H₅I | 155.97 | 1.1 | 11.0 | 0.88 mL |
Step-by-Step Protocol
-
Reaction Setup : In a 100 mL round-bottom flask, combine this compound (1.22 g, 10.0 mmol), potassium carbonate (3.46 g, 25.0 mmol), and acetonitrile (40 mL). The use of a polar aprotic solvent like acetonitrile or DMF is common for SN2 reactions.[9]
-
Addition of Alkylating Agent : Add ethyl iodide (0.88 mL, 11.0 mmol) to the stirred suspension.
-
Reaction Conditions : Heat the mixture to 50-60 °C and stir for 6-12 hours. The elevated temperature is often necessary to drive the reaction to completion, especially with less reactive alkyl halides.[9]
-
Monitoring : Monitor the reaction by TLC or LC-MS. Be attentive to the formation of a second, typically less polar, product spot corresponding to the di-alkylated tertiary amine. The reaction should be stopped once the starting material is consumed to minimize this side product.
-
Workup : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl/KI). Rinse the solids with a small amount of acetonitrile.
-
Concentration and Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL) to remove any remaining salts and DMF if it was used as a solvent.
-
Drying and Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in the reductive amination protocol.
Product Characterization and Data Summary
The expected product from both protocols is N-ethyl-3-methylcyclobutanamine .
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ppm: ~2.8-3.2 (m, 1H, CH-N), ~2.6 (q, 2H, N-CH₂-CH₃), ~1.8-2.2 (m, 5H, cyclobutane CH and CH₂), ~1.1 (t, 3H, N-CH₂-CH₃), ~1.0 (d, 3H, cyclobutane-CH₃). The broad singlet for the N-H proton may be observed between 1.0-2.0 ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ppm: ~55-58 (CH-N), ~44-46 (N-CH₂), ~35-38 (cyclobutane CH₂), ~30-33 (cyclobutane CH-CH₃), ~22-25 (cyclobutane-CH₃), ~15-17 (N-CH₂-CH₃). |
| Mass Spec (ESI+) | m/z: 114.1283 [M+H]⁺ for C₇H₁₆N. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficient base to generate free amine; Inactive reducing agent (STAB); Low temperature. | (Both Protocols) : Ensure the base is anhydrous and added in sufficient quantity. (Reductive Amination) : Use fresh STAB. Add a catalytic amount of acetic acid. (Direct Alkylation) : Increase reaction temperature or time. |
| Over-alkylation Product | Reaction time/temperature is excessive; Amine is too concentrated. | (Direct Alkylation) : Use a slight excess of the primary amine relative to the alkyl halide. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a more sterically hindered base like DIPEA. |
| Starting Material Remains | Insufficient equivalents of carbonyl/alkyl halide or reducing agent. | (Reductive Amination) : Ensure at least 1.2 eq. of carbonyl and 1.5 eq. of STAB are used. (Direct Alkylation) : Add a small additional portion of the alkyl halide and monitor. |
| Difficult Purification | Product co-elutes with byproducts; Amine streaks on silica gel. | Use a modified eluent system for chromatography containing 1% triethylamine or ammonia in methanol to neutralize the acidic silica gel surface. Consider a basic alumina column as an alternative. |
Conclusion
The N-alkylation of this compound is a key transformation for accessing valuable building blocks in drug discovery. While direct alkylation with alkyl halides is a classic method, it often suffers from a lack of selectivity. For researchers seeking high yields of pure, mono-alkylated products, reductive amination stands out as the superior and more reliable methodology . By offering excellent control over the reaction, minimizing byproducts, and operating under mild conditions, it provides an efficient and robust route to the desired N-alkylated 3-methylcyclobutanamines.
References
- RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
- Fisher Scientific. (n.d.). Amination.
- Defense Technical Information Center. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines.
- University of Calgary. (n.d.). Synthesis of Amines.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Google Patents. (n.d.). Purification of amine reaction mixtures.
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2006). ResearchGate.
- CymitQuimica. (n.d.). This compound (1:1).
- Wikipedia. (n.d.). Reductive amination.
- Chemistry LibreTexts. (n.d.). Alkylation of Amines.
- YouTube. (2023, March 16). Reductive Amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination.
Sources
- 1. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]
- 2. tminehan.com [tminehan.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Amination [fishersci.co.uk]
Application Notes & Protocols: 3-Methylcyclobutanamine Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction & Strategic Significance
In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Small carbocyclic scaffolds have emerged as valuable design elements, offering a means to escape the "flatland" of aromatic rings and explore three-dimensional chemical space. Among these, the cyclobutane motif is increasingly utilized to impart unique structural and physicochemical properties to drug candidates.[1] 3-Methylcyclobutanamine hydrochloride (CAS: 89381-07-7) is a prime example of a versatile building block that leverages the benefits of this strained ring system.[2]
This guide provides an in-depth look at the properties, handling, and core applications of this compound as a pharmaceutical intermediate. We will move beyond simple descriptions to explain the causal relationships behind its utility and provide a detailed, field-proven protocol for its application in amide bond synthesis—a cornerstone reaction in drug discovery.
The Cyclobutane Advantage: The puckered four-membered ring of 3-Methylcyclobutanamine introduces conformational restriction, which can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1] Furthermore, cyclobutane derivatives can act as bioisosteres for other groups, such as alkenes or larger rings, while often improving metabolic stability by removing sites susceptible to enzymatic degradation.[1][3]
The Hydrochloride Salt Form: The compound is supplied as a hydrochloride salt. This is a deliberate and advantageous choice for an amine-containing intermediate. The salt form increases the compound's stability, extends its shelf-life, and typically improves its handling characteristics by rendering it a crystalline solid.[2] Critically, it protects the reactive amine group until it is intentionally liberated for a chemical reaction.
Physicochemical Profile and Safety Data
Accurate characterization and safe handling are the foundation of any successful synthetic campaign. The key properties and safety information for this compound are summarized below.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 89381-07-7 | [2][4] |
| Molecular Formula | C₅H₁₂ClN | [2][5] |
| Molecular Weight | 121.61 g/mol | [5][6] |
| IUPAC Name | 3-methylcyclobutan-1-amine;hydrochloride | [6] |
| Canonical SMILES | CC1CC(C1)N.Cl | [2] |
| Appearance | White to off-white powder/solid | [7][][9] |
| Form | Hydrochloride Salt | [2] |
Safety & Handling
This compound is classified as an irritant and is harmful if ingested.[6] Adherence to standard laboratory safety protocols is mandatory.
| GHS Pictogram | Hazard Class | Precautionary Statement Codes |
| GHS07: Harmful/Irritant | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | P261, P264, P280, P301+P310, P305+P351+P338 |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12]
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material using non-sparking tools and place it in a suitable container for disposal.[10][13]
Core Application: Amide Bond Formation via Acylation
The primary utility of this compound is as a nucleophilic building block following the deprotection of its amine group. Its most common and critical application is in the formation of amide bonds through reaction with carboxylic acids or their derivatives. This reaction is fundamental to the synthesis of a vast number of active pharmaceutical ingredients (APIs).
General Reaction Scheme & Mechanism
The overall transformation involves the coupling of the free 3-Methylcyclobutanamine with an activated carboxylic acid. The hydrochloride salt must first be neutralized by a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the free amine in situ.
The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the free amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid (e.g., an acyl chloride or an O-acylisourea intermediate formed by a coupling agent). This forms a tetrahedral intermediate which then collapses, expelling the leaving group to yield the stable amide product.
Caption: General mechanism for amide bond formation.
Experimental Protocol: Synthesis of N-(3-methylcyclobutyl)benzamide
This protocol provides a reliable method for the synthesis of a model amide, demonstrating the practical use of this compound. The procedure is adapted from standard literature methods for coupling primary amines.[14]
Objective: To synthesize and characterize N-(3-methylcyclobutyl)benzamide via a HATU-mediated amide coupling reaction.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Equiv. |
| 3-Methylcyclobutanamine HCl | 89381-07-7 | 121.61 | 122 mg | 1.0 | 1.0 |
| Benzoic Acid | 65-85-0 | 122.12 | 122 mg | 1.0 | 1.0 |
| HATU | 148893-10-1 | 380.23 | 418 mg | 1.1 | 1.1 |
| DIPEA | 7087-68-5 | 129.24 | 0.52 mL | 3.0 | 3.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 mL | - | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | - | ~20 mL | - | - |
| Brine | 7647-14-5 | - | ~10 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | - | ~2 g | - | - |
Step-by-Step Methodology
-
Reagent Preparation: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol) and this compound (122 mg, 1.0 mmol).
-
Dissolution: Add dichloromethane (DCM, 10 mL) to the flask and stir to dissolve the benzoic acid. The amine salt may not fully dissolve at this stage.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol) to the suspension. Stir for 10-15 minutes. The purpose of the excess base is to neutralize the hydrochloride salt and the acidic proton from the HATU activation, driving the reaction forward.
-
Coupling Agent Addition: Add HATU (418 mg, 1.1 mmol) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Work-up (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to quench any unreacted reagents and remove acidic byproducts.
-
Work-up (Extraction): Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.
-
Work-up (Washing): Wash the combined organic layer with brine (10 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(3-methylcyclobutyl)benzamide.
Caption: Step-by-step experimental workflow diagram.
Quality Control & Characterization
Validation of the final product's identity and purity is a non-negotiable step in synthesis. The protocol is only complete upon successful characterization of the output.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic peaks for the aromatic protons, the amide N-H proton, and the protons of the methylcyclobutyl moiety.
-
Mass Spectrometry (MS): LC-MS or GC-MS is used to confirm the molecular weight of the product.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, typically aiming for >95% for use in further biological screening.
Representative Analytical Data for N-(3-methylcyclobutyl)benzamide
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.7-7.8 (m, 2H), 7.4-7.5 (m, 3H), 6.0-6.2 (br s, 1H, NH), 4.4-4.6 (m, 1H), 2.0-2.8 (m, 5H), 1.1-1.2 (d, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 167.2, 134.8, 131.3, 128.5, 126.8, 45.1, 35.2, 30.8, 22.1 |
| LC-MS (ESI+) | Calculated for C₁₂H₁₅NO [M+H]⁺: 190.12; Found: 190.1 |
| HPLC Purity | >95% (at 254 nm) |
(Note: NMR shifts are representative and may vary based on solvent and concentration.)
Broader Applications & Future Directions
While amide coupling is a primary application, the nucleophilic nature of 3-Methylcyclobutanamine allows for its use in a range of other important transformations:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
N-Alkylation: Direct reaction with alkyl halides or other electrophiles to introduce diverse substituents on the nitrogen atom.
-
Scaffold Elaboration: The cyclobutane ring itself can be a platform for further functionalization, although this is less common than reactions at the amine.
The strategic use of this compound enables the rapid generation of compound libraries for screening campaigns. By coupling this intermediate with a diverse set of carboxylic acids, researchers can systematically probe the structure-activity relationship (SAR) around the cyclobutane core, accelerating the identification of lead compounds in drug discovery programs, such as those targeting histamine-3 receptors or other G-protein coupled receptors.[15]
References
- Safety Data Sheet for 1-Methylcyclobutane. Angene Chemical. [Link]
- 3-Methylcyclobutan-1-amine.
- This compound. ChemBK. [Link]
- Studies toward the stereocontrolled synthesis of cyclobutane deriv
- Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride.
- Cyclobutyl amine derivatives.
- The application of cyclobutane derivatives in organic synthesis.
- Cyclobutanes in Small-Molecule Drug Candidates.
- Hydrotalcite 250g - CAS 11097-59-9. Terete. [Link]
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Introduction: The Strategic Value of the 3-Methylcyclobutanamine Scaffold
An Application Guide to the Stereoselective Synthesis of 3-Methylcyclobutanamine Derivatives
In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with favorable pharmacological properties is paramount. The cyclobutane ring, once considered an exotic motif, has emerged as a valuable scaffold in drug discovery.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and offer novel intellectual property.[2][3]
Specifically, 3-methylcyclobutanamine and its derivatives represent a privileged structural motif. The introduction of a methyl group—the "magic methyl" in medicinal chemistry parlance—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its conformation and metabolic susceptibility.[4] The stereochemical relationship between the C1 amine and the C3 methyl group (cis or trans) and the absolute stereochemistry at these centers create a diverse set of isomers, each with potentially distinct biological activities.
However, the synthesis of these stereochemically defined derivatives is a significant challenge due to the inherent ring strain of the four-membered ring.[1] This guide provides an in-depth analysis of robust strategies for the stereoselective synthesis of 3-methylcyclobutanamine derivatives, focusing on the underlying principles, detailed experimental protocols, and practical considerations for researchers in drug development.
Strategic Overview: Pathways to Stereocontrol
Achieving precise control over the two stereocenters in 3-methylcyclobutanamine requires a carefully considered synthetic strategy. The primary approaches can be broadly categorized into two main pathways: (1) construction of the cyclobutane ring with the desired stereochemistry pre-installed, and (2) stereoselective functionalization of a pre-existing cyclobutane core.
Caption: Decision tree for selecting a stereocontrol strategy.
Strategy 1: Diastereoselective Reduction of 3-Methylcyclobutanone
One of the most direct and reliable methods to control the cis/trans relationship is through the stereoselective reduction of a common intermediate, 3-methylcyclobutanone. The facial selectivity of the hydride attack on the carbonyl is governed by steric and electronic factors, which can be manipulated by the choice of reducing agent and reaction conditions.[5][6]
Causality Behind Stereoselectivity
The puckered nature of the cyclobutane ring places the C3-methyl group in either a pseudo-axial or pseudo-equatorial position. The incoming hydride reagent preferentially attacks from the less sterically hindered face.
-
Small, unhindered hydrides (e.g., NaBH₄) can approach from either face, often leading to mixtures of cis and trans alcohols.
-
Bulky, sterically demanding hydrides (e.g., L-Selectride®) will preferentially attack from the face opposite to the methyl group (anti-facial attack), leading to a higher proportion of the cis-3-methylcyclobutanol.[5]
The resulting alcohol can then be converted to the amine with either retention or inversion of stereochemistry, providing access to both the cis- and trans-3-methylcyclobutanamines.
Protocol 1: Synthesis of cis-3-Methylcyclobutanamine via Stereoselective Reduction
This protocol outlines a two-stage process: the synthesis of the 3-methylcyclobutanone precursor followed by its diastereoselective reduction and subsequent conversion to the target amine.
Stage A: Synthesis of 3-Methylcyclobutanone (This is a representative synthesis; the ketone can be prepared via various literature methods, including [2+2] cycloadditions of ketene with 1-propene derivatives.)
Stage B: Diastereoselective Reduction and Amination
Caption: Experimental workflow for trans-3-methylcyclobutanamine.
Materials:
-
3-Methylcyclobutanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) or Lithium aluminum hydride (LiAlH₄)
-
Ethanol (EtOH)
-
Standard workup and purification reagents (diethyl ether, saturated aq. NaHCO₃, brine, MgSO₄, silica gel)
Step-by-Step Methodology:
-
Diastereoselective Reduction:
-
To a flame-dried, argon-purged flask, add 3-methylcyclobutanone (1.0 eq) dissolved in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M in THF) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours. Monitor reaction completion by TLC or GC-MS.
-
Self-Validation: A successful reaction will show complete consumption of the starting ketone. The expected outcome is a high diastereomeric ratio (>95:5) in favor of the cis-alcohol.[5]
-
Quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂. Allow to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield cis-3-methylcyclobutanol.
-
-
Conversion to Amine (via Azide with Inversion):
-
Dissolve the purified cis-3-methylcyclobutanol (1.0 eq) in DCM (0.2 M) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated aq. NaHCO₃, dry over MgSO₄, and concentrate to yield the crude mesylate, which is used directly in the next step.
-
Dissolve the crude mesylate in DMF (0.2 M) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir overnight.
-
Cool to room temperature, dilute with water, and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry, and concentrate carefully. The resulting trans-3-methylcyclobutyl azide is often purified by careful chromatography or used crude.
-
Dissolve the azide in EtOH, add 10% Pd/C, and stir under an atmosphere of H₂ (balloon or Parr shaker) overnight.
-
Filter the reaction through Celite®, wash with EtOH, and concentrate the filtrate to yield trans-3-methylcyclobutanamine.
-
Troubleshooting:
-
Low Diastereoselectivity in Reduction: Ensure anhydrous conditions and low temperature (-78 °C). Contamination with water or higher temperatures can erode selectivity.
-
Incomplete Azide Displacement: Mesylate may be sterically hindered. Ensure sufficient reaction time and temperature. If the reaction stalls, consider converting the alcohol to a better leaving group (e.g., triflate).
| Reducing Agent | Typical Conditions | Predominant Isomer | Typical cis:trans Ratio |
| NaBH₄ | MeOH, 0 °C | cis | ~70:30 to 85:15 |
| LiAlH₄ | THF, 0 °C | cis | ~80:20 to 90:10 |
| L-Selectride® | THF, -78 °C | cis | >95:5 |
| K-Selectride® | THF, -78 °C | cis | >95:5 |
| Data synthesized from principles reported in literature.[5][6] |
Strategy 2: Catalytic Asymmetric Synthesis
For applications requiring enantiomerically pure derivatives, catalytic asymmetric methods are indispensable. These strategies utilize a chiral catalyst to create a biased reaction environment, favoring the formation of one enantiomer over the other.
Asymmetric [2+2] Cycloadditions
The [2+2] cycloaddition is a powerful C-C bond-forming reaction for constructing the cyclobutane core.[1][7][8] By employing chiral Lewis acids, transition metal complexes, or organocatalysts, this reaction can be rendered highly enantioselective.[9] The key is to design a reaction between two prochiral olefins that assembles the 3-methylcyclobutane skeleton with the desired absolute and relative stereochemistry.
Asymmetric Hydroamination of Cyclobutenes
A more modern and atom-economical approach involves the direct, stereoselective functionalization of a pre-formed cyclobutene. Recent advances in copper-hydride (CuH) catalysis have enabled the asymmetric hydroamination of substituted cyclobutenes, providing a direct route to chiral cyclobutanamines.[10]
Mechanism Insight: The reaction proceeds via the generation of a chiral CuH species, which adds across the double bond of the cyclobutene in an enantioselective manner. The resulting organocopper intermediate is then trapped by an electrophilic aminating agent, installing the amine group with high stereocontrol.
Protocol 2: Enantioselective Synthesis via CuH-Catalyzed Hydroamination (Conceptual)
This protocol describes a state-of-the-art approach for the asymmetric synthesis of a 3-methylcyclobutanamine derivative.
Materials:
-
1-Methylcyclobutene
-
Copper(I) catalyst precursor (e.g., (CuOTf)₂·C₆H₆)
-
Chiral phosphine ligand (e.g., a derivative of DTBM-SEGPHOS)
-
Silane (e.g., PhSiH₃)
-
Electrophilic aminating agent (e.g., an O-benzoylhydroxylamine derivative)
-
Anhydrous, degassed solvent (e.g., Toluene)
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, the copper precursor (e.g., 2.5 mol %) and the chiral ligand (e.g., 5.5 mol %) are dissolved in anhydrous toluene and stirred to form the active chiral catalyst complex.
-
Reaction Assembly: To the catalyst solution, add the aminating agent (1.0 eq) and 1-methylcyclobutene (1.2 eq).
-
Initiation: Add the silane (1.5 eq) dropwise to the mixture at the specified temperature (e.g., 0 °C or room temperature). The silane serves to generate the active Cu-H species.
-
Reaction: Stir the reaction for 12-24 hours, monitoring for the consumption of the starting materials by GC-MS.
-
Causality: The chiral ligand creates a specific three-dimensional pocket around the copper center. The cyclobutene substrate can only coordinate in a sterically favored orientation, dictating the face of hydrometalation and thus the absolute stereochemistry of the final product.
-
-
Workup and Purification: Upon completion, the reaction is quenched and worked up according to standard procedures for organocopper reactions. Purification by flash column chromatography yields the enantioenriched N-protected 3-methylcyclobutanamine.
-
Self-Validation: The expected outcome is a product with high enantiomeric excess (>90% ee), which can be verified by chiral HPLC or SFC analysis. The relative cis/trans selectivity would also be determined at this stage.
-
Conclusion and Future Perspectives
The stereoselective synthesis of 3-methylcyclobutanamine derivatives remains a challenging yet highly rewarding endeavor for medicinal chemists. The choice of synthetic strategy is dictated by the specific stereoisomer required. Diastereoselective reductions of 3-methylcyclobutanone offer a robust and scalable route to cis/trans isomers, while modern catalytic asymmetric methods, such as enantioselective cycloadditions and hydrofunctionalizations, provide elegant and efficient access to enantiopure compounds. As catalysis continues to evolve, the development of even more direct and versatile methods will undoubtedly expand the accessibility and application of this valuable structural motif in the next generation of therapeutics.
References
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- Capriati, V., & Perna, F. M. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(5), 6099-6134.
- Kim, D., et al. (2012). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 134(4), 2056-2059.
- Kim, D., et al. (2012). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 134(4), 2056-2059.
- Ye, Z., et al. (2020). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Nature Communications, 11(1), 534.
- Capriati, V., & Perna, F. M. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(5), 6099-6134.
- ResearchGate. (n.d.). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate.
- ResearchGate. (n.d.). Catalytic asymmetric synthesis of multi-substituted ACBs. ResearchGate.
- Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.
- Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Synthesis, 2008(21), 3373-3398.
- Li, Y., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 16(1), 12345.
- Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.
- Liu, D., & Zhang, W. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 5(4), 664-679.
- Douglas, C. J., & Overman, L. E. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-11928.
- Wouters, R., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(21), 1738-1749.
- Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8560-8570.
- de Oliveira, P. G., & de Souza, A. C. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6083.
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Application Notes and Protocols for Coupling Reactions Involving 3-Methylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Methylcyclobutyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount for optimizing lead compounds' pharmacological profiles. The cyclobutane ring, once considered a niche scaffold, is now recognized as a valuable component in pharmaceutical design.[1] Its rigid, puckered three-dimensional structure can impart conformational constraint on flexible molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, replacing planar aromatic rings with saturated carbocycles like cyclobutane can improve physicochemical properties such as aqueous solubility.[1]
3-Methylcyclobutanamine hydrochloride (CAS: 138366-51-1) is a key building block that provides access to this desirable structural element. The presence of a primary amine handle allows for its ready incorporation into a wide array of molecular architectures through robust and well-established coupling reactions. The methyl group introduces an additional vector for probing structure-activity relationships (SAR), a concept often referred to as the "magic methyl" effect, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[2] This document provides detailed protocols and technical insights for two of the most fundamental and widely utilized coupling reactions involving this compound: amide bond formation and sulfonamide synthesis.
PART I: Amide Bond Formation with Carboxylic Acids
The formation of an amide bond is one ofthe most frequently performed reactions in pharmaceutical chemistry.[3] The reaction couples a carboxylic acid with an amine, forming a stable linkage that is central to the structure of countless biologically active molecules, including peptides and small-molecule drugs. Due to the inherent stability of amides, the direct reaction between a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, "coupling reagents" are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Mechanism of Action: HATU-Mediated Amide Coupling
Among the plethora of available coupling reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used uronium salt-based reagent known for its rapid reaction times and low rates of epimerization.[4][5] The generally accepted mechanism proceeds through the formation of a highly reactive OAt-active ester.
The process, illustrated below, can be summarized in three key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing a tetramethylurea byproduct.[4]
-
Nucleophilic Attack: The primary amine (3-Methylcyclobutanamine) attacks the activated ester, forming the desired amide bond. The pyridine nitrogen in the HOAt moiety is believed to facilitate this step through a hydrogen-bonded transition state, accelerating the reaction.[4]
Caption: HATU-mediated amide coupling workflow.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from established procedures for coupling amines with carboxylic acids using HATU and is optimized for small-scale synthesis in a drug discovery setting.[3]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reagent Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Add this compound (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the stirring solution.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add DIEA (3.0 eq) dropwise to the reaction mixture. The hydrochloride salt of the amine requires an additional equivalent of base for neutralization.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, DIEA salts, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(3-methylcyclobutyl)amide. Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can also be an effective purification method for solid products.
-
| Parameter | Recommended Condition | Rationale & Notes |
| Amine Stoichiometry | 1.1 eq | A slight excess ensures complete consumption of the potentially more valuable carboxylic acid. |
| Coupling Reagent | HATU (1.2 eq) | Highly efficient, fast reaction times. A slight excess drives the reaction to completion.[5] |
| Base | DIEA (3.0 eq) | Non-nucleophilic base prevents side reactions. 1 eq neutralizes the HCl salt, 1 eq deprotonates the carboxylic acid, and 1 eq drives the coupling equilibrium. |
| Solvent | Anhydrous DCM or DMF | Aprotic solvents that are excellent for solubilizing reactants. DMF is preferred for less soluble substrates. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control any exotherm, followed by reaction at ambient temperature for convenience. |
| Reaction Time | 2-16 hours | Substrate dependent; monitor by TLC or LC-MS. Sterically hindered substrates may require longer reaction times. |
PART II: Sulfonamide Synthesis with Sulfonyl Chlorides
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast number of antibacterial, diuretic, and anti-inflammatory drugs. The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically robust and high-yielding.
Mechanism of Action: Sulfonamide Formation
The reaction between a sulfonyl chloride and an amine is a nucleophilic acyl-type substitution at the sulfur atom. The mechanism is straightforward:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-Methylcyclobutanamine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Elimination: A chloride ion is displaced, and a proton is lost from the nitrogen atom, typically facilitated by a base present in the reaction mixture.
The reaction is generally irreversible and driven by the formation of the stable sulfonamide bond and a salt byproduct (e.g., triethylammonium chloride).
Caption: General workflow for sulfonamide synthesis.
Protocol 2: Sulfonamide Synthesis
This protocol provides a general and reliable method for the synthesis of N-substituted sulfonamides from this compound.
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq). One equivalent is required to neutralize the HCl salt, and another to scavenge the HCl generated during the reaction.
-
Stir the solution for 10-15 minutes at room temperature to ensure the formation of the free amine.
-
-
Reaction Initiation:
-
Cool the amine solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS for the disappearance of the amine starting material.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude sulfonamide can be purified by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent such as ethanol/water to afford the pure product.
-
| Parameter | Recommended Condition | Rationale & Notes |
| Sulfonyl Chloride Stoich. | 1.1 eq | A slight excess ensures full conversion of the amine. |
| Base | Triethylamine (2.2 eq) or Pyridine | Scavenges the HCl byproduct, driving the reaction forward. Pyridine can also act as a catalyst. 2.2 eq are used to neutralize the starting material salt and the generated HCl. |
| Solvent | Anhydrous DCM | A good aprotic solvent that is generally unreactive towards the reactants. |
| Temperature | 0 °C to Room Temp. | Dropwise addition at 0 °C controls the initial exothermic reaction. |
| Reaction Time | 4-24 hours | Highly dependent on the reactivity of the sulfonyl chloride and the steric hindrance of the amine. |
Safety and Handling
-
This compound: Handle with care as many amines can be irritants.
-
Coupling Reagents (HATU): These reagents can be moisture-sensitive. Handle under an inert atmosphere.
-
Sulfonyl Chlorides: These are reactive compounds that are often corrosive and lachrymatory. They react with moisture. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases (DIEA, Triethylamine, Pyridine): These are volatile, flammable, and corrosive liquids. Handle in a fume hood.
Conclusion
This compound serves as a valuable building block for introducing the conformationally constrained and medicinally relevant 3-methylcyclobutyl moiety into target molecules. The protocols detailed herein for amide and sulfonamide bond formation provide robust and reliable methods for researchers in drug discovery and development. The choice of reagents and conditions can be adapted based on the specific properties of the coupling partners, but the fundamental principles and procedures outlined in these application notes provide a solid foundation for successful synthesis.
References
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- Wikipedia. (n.d.). HATU.
- Baran, P. S., & de la Torre, J. A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Baran, P. S., & de la Torre, J. A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Aapptec. (n.d.). Coupling Reagents.
- Gagnon, D., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1021-1027.
- Isidro-Llobet, A., et al. (2020). Supporting information for "A practical guide to amide bond formation". Chemical Society Reviews.
- Gundu, S., & Varkala, V. R. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 53(21), 2692-2695.
- Dong, G., & Zhang, Y. (2014). Coupling of sterically hindered trisubstituted olefins and benzocyclobutenones by C-C activation: total synthesis and structural revision of cycloinumakiol.
- Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic Syntheses. (n.d.). A racemization-free and efficient peptide coupling with the N-hydroxysuccinimide-based Oxyma Pure. Org. Synth. 2014, 91, 1-12.
- AstraZeneca AB. (2010). Process to prepare sulfonyl chloride derivatives. U.S.
- The Dupont Merck Pharmaceutical Company. (2002). Catalyst and method for amide formation. U.S.
- ResearchGate. (2020). What is the best technique for amide purification?
- Asif, M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Jenapharm GmbH & Co. KG. (2010). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. U.S.
- Britton, J., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7, 2582-2592.
- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth. 1980, 59, 201.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
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- Yissum Research Development Co. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. U.S.
- ResearchGate. (2025). Convenient Removal of N-tert-Butyl from Amides with Scandium Triflate.
- University College London. (n.d.). The Synthesis of Functionalised Sulfonamides.
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- Roldan, D., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(2), M1234.
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- Cox, B., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemistryOpen, 6(3), 337-342.
- Gowda, B. T., et al. (2009). N-(3-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o167.
- ResearchGate. (n.d.). Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction.
- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9287-9291.
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Application Notes & Protocols: Leveraging 3-Methylcyclobutanamine Hydrochloride for Scaffold-Based Drug Design
Introduction: Escaping Flatland in Drug Discovery
The landscape of medicinal chemistry is undergoing a significant topological shift. For decades, drug discovery has been dominated by planar, aromatic structures. While effective, this "flatland" of chemical space is heavily explored, leading to challenges in developing novel intellectual property and achieving selectivity against complex biological targets. In response, there is a growing imperative to incorporate three-dimensional (3D) scaffolds into drug candidates.[1][2] These scaffolds provide access to novel chemical space, enhance binding affinity through optimized vectoral presentation of functional groups, and can significantly improve physicochemical properties like solubility and metabolic stability.[3][4]
Among the most promising of these 3D motifs is the cyclobutane ring.[3] Once considered synthetically challenging and unstable, modern synthetic methods have made cyclobutane derivatives readily accessible building blocks for drug design programs.[1] Their unique, puckered conformation offers a rigid and spatially defined framework that is highly attractive for scaffold-based design.
This guide provides a comprehensive overview and detailed protocols for the effective use of 3-Methylcyclobutanamine hydrochloride , a versatile building block for introducing the 3D cyclobutane motif. We will explore the strategic advantages of this scaffold and provide actionable, step-by-step methodologies for its incorporation into discovery workflows, aimed at researchers, medicinal chemists, and drug development professionals.
Section 1: The Cyclobutane Scaffold - A Privileged Motif in Modern Medicinal Chemistry
The utility of the cyclobutane ring extends far beyond its role as a simple cycloalkane. Its distinct structural and electronic properties make it a powerful tool for modulating the biological activity and pharmacokinetic profile of a molecule.
-
Conformational Restriction: The inherent rigidity of the cyclobutane ring locks pendant functional groups into specific spatial orientations.[3][5] This pre-organization of the pharmacophore can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency. It can also be used to replace flexible linkers or double bonds, thereby preventing unwanted cis/trans-isomerization and improving metabolic stability.[3]
-
Enhanced 3D Character: The non-planar, puckered structure of cyclobutane provides exit vectors for substituents that project into three-dimensional space. This is a critical advantage over flat aromatic systems, allowing for more precise and effective probing of complex protein binding pockets.[1]
-
Metabolic Stability: The cyclobutane core is relatively chemically inert and can serve as a metabolically stable replacement for more labile groups.[1][3] For instance, it can be used as a bioisostere for a gem-dimethyl group or larger cyclic systems to block sites of metabolic oxidation.
-
Improved Physicochemical Properties: The introduction of a saturated, non-planar scaffold can disrupt planarity, which often leads to improved aqueous solubility and reduced crystal lattice packing energy—both desirable traits for drug candidates.
Caption: Comparison of a 2D planar scaffold with a 3D cyclobutane scaffold.
Section 2: Characterization of this compound
This compound is a primary amine building block supplied as its hydrochloride salt.[6] This salt form is advantageous as it enhances stability, simplifies handling of the otherwise volatile free amine, and improves solubility in polar protic solvents commonly used in synthesis.[6] The amine group itself provides a versatile chemical handle for a wide array of synthetic transformations.[6][]
| Property | Value | Source |
| Chemical Formula | C₅H₁₂ClN | [6] |
| Molecular Weight | 121.61 g/mol | [6][8] |
| CAS Number | 89381-07-7 | [6][9] |
| Appearance | Solid | |
| Key Feature | Primary amine on a 3D scaffold | [6] |
| Isomers | Available as cis and trans diastereomers | [10][11] |
Note on Stereochemistry: The methyl group on the cyclobutane ring creates stereocenters. Both cis and trans diastereomers of 3-methylcyclobutanamine are available and should be selected based on the desired spatial arrangement of substituents in the final target molecule. Controlling stereochemistry is crucial for achieving optimal target engagement.
Section 3: Core Synthetic Protocols for Scaffold Elaboration
The primary amine of 3-methylcyclobutanamine is the key to its utility, allowing for straightforward derivatization. The following protocols are foundational for elaborating the scaffold into a diverse chemical library.
Protocol 3.1: General Amide Coupling for Library Synthesis
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This protocol describes a general procedure for coupling this compound with a carboxylic acid.
Principle: The reaction proceeds via the activation of a carboxylic acid using a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), which forms a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine to form a stable amide bond. An organic base (e.g., DIPEA or triethylamine) is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.
Caption: General workflow for amide coupling with 3-methylcyclobutanamine HCl.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Activation: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.1 M). Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.
-
Amine Addition: Add this compound (1.2 eq) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product via flash column chromatography on silica gel or by recrystallization. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3.2: Reductive Amination with Aldehydes and Ketones
This protocol is ideal for forming carbon-nitrogen single bonds, enabling the connection of the cyclobutane scaffold to other fragments through a flexible linker.
Principle: The primary amine reacts with an aldehyde or ketone to form an imine (or enamine) intermediate in situ. This intermediate is then immediately reduced by a mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding secondary amine. NaBH(OAc)₃ is the preferred reagent as it is mild enough not to reduce the initial carbonyl compound and is tolerant of the slightly acidic conditions that favor imine formation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.2 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq) to neutralize the hydrochloride salt.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the desired secondary amine.
Section 4: Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight fragments that bind weakly to a target, which are then optimized into potent leads.[1] The high Fsp³ character and defined 3D geometry of 3-methylcyclobutanamine make it an exceptional starting point for a fragment library.[2]
Caption: Workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
By applying the synthetic protocols in Section 3, a primary fragment hit containing the 3-methylcyclobutanamine core can be rapidly and systematically elaborated to explore the surrounding chemical space and build a structure-activity relationship (SAR).
Example SAR Exploration Table:
| Compound ID | R-Group (via Amide Coupling) | Structure | IC₅₀ (µM) | Ligand Efficiency (LE) |
| Frag-001 | -H (Acetamide) | (Structure Image) | >1000 | N/A |
| SAR-001 | -Phenyl | (Structure Image) | 150 | 0.28 |
| SAR-002 | -4-Fluorophenyl | (Structure Image) | 75 | 0.30 |
| SAR-003 | -3-Chlorophenyl | (Structure Image) | 52 | 0.31 |
| SAR-004 | -4-Pyridyl | (Structure Image) | 25 | 0.35 |
This table presents hypothetical data for illustrative purposes.
Section 5: Safety and Handling
This compound, like many amine compounds, should be handled with appropriate care.[6]
-
Always consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
The compound may be an irritant to the skin, eyes, and respiratory tract.[6]
Conclusion
This compound is more than just a building block; it is a strategic tool for medicinal chemists aiming to create novel, effective, and patentable drug candidates. Its rigid, three-dimensional scaffold provides a robust platform for controlling pharmacophore geometry, enhancing metabolic stability, and improving overall drug-like properties. The straightforward and reliable synthetic protocols detailed in this guide empower researchers to efficiently integrate this valuable scaffold into their drug discovery programs, paving the way for the next generation of innovative therapeutics.
References
- Wirth, T., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- van der Velden, J.L.J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.
- Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery.
- ResearchGate. A) General structure and features of cyclobutane fragments in the....
- ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules.
- PubChem. 3-Methylcyclobutan-1-amine.
- ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
- Green Chemistry Teaching and Learning Community. (2025). Amines in Pharmaceutical Synthesis.
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Application Notes & Protocols for Amide Bond Formation with 3-Methylcyclobutanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Methylcyclobutanamine in Medicinal Chemistry
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals.[1] The synthesis of amides via the coupling of a carboxylic acid and an amine is one of the most frequently performed reactions in drug discovery.[2][3] 3-Methylcyclobutanamine, a constrained, non-planar cyclic amine, offers a unique three-dimensional scaffold that is increasingly utilized by medicinal chemists to explore new chemical space, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[4]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful amide coupling of 3-Methylcyclobutanamine hydrochloride. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, with a special focus on overcoming the inherent challenges associated with this substrate, namely its presentation as a hydrochloride salt and the steric considerations of the cyclobutane moiety.
Key Considerations for Coupling with 3-Methylcyclobutanamine HCl
Successful amide bond formation with 3-Methylcyclobutanamine HCl hinges on two primary considerations: the neutralization of the amine salt and the choice of an appropriate coupling agent to overcome potential steric hindrance.
The Imperative of Basicity: Neutralizing the Hydrochloride Salt
3-Methylcyclobutanamine is often supplied as a hydrochloride (HCl) salt to improve its stability and handling.[4] In this form, the amine's lone pair of electrons is protonated, rendering it non-nucleophilic and thus incapable of participating in the amide coupling reaction.[5][6] Therefore, the addition of a non-nucleophilic base is essential to liberate the free amine in situ.
The choice of base is critical. It must be sufficiently basic to deprotonate the ammonium salt but not so nucleophilic that it competes with the desired amine in reacting with the activated carboxylic acid. Tertiary amines are commonly employed for this purpose.
-
Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA or Hünig's base) are frequently used.[2][7] DIPEA is often preferred due to its greater steric bulk, which further minimizes its potential for nucleophilic side reactions.[8]
-
An excess of the base, typically 2-4 equivalents relative to the amine HCl salt, is recommended to ensure complete neutralization and to scavenge any acid generated during the reaction.[7][9]
Navigating Steric Hindrance: Selecting the Right Coupling Reagent
The 3-methylcyclobutyl group, while offering desirable properties, can present moderate steric hindrance around the amine nitrogen. This can slow down the rate of amide bond formation, especially when coupled with a sterically demanding carboxylic acid.[3][8][10] The choice of coupling reagent is therefore paramount to achieving high yields and reaction efficiency.
Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) can be effective, but for more challenging couplings, more potent reagents are often required.[11][12][13]
-
Uronium/Aminium Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents, particularly for sterically hindered substrates.[7][14][15] HATU is often favored as it is known to accelerate reaction rates and suppress racemization.[7][14]
-
Phosphonium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective for hindered couplings.[8]
-
Propylphosphonic Anhydride (T3P®): T3P is a versatile and powerful coupling reagent known for its high efficiency, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[1][16][17][18]
Comparative Overview of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts (for EDC).[5] | Can be less effective for sterically hindered substrates.[8] |
| HATU | Uronium/Aminium | High efficiency, fast reaction rates, low racemization, effective for hindered amines.[7][14] | Higher cost compared to carbodiimides. |
| T3P® | Phosphonic Anhydride | High yields, low epimerization, water-soluble byproducts for easy workup.[1][16][17][18] | Can require careful control of stoichiometry. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with 3-Methylcyclobutanamine HCl using three different, highly effective coupling systems.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of carboxylic acids, including those with some degree of steric bulk.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-Methylcyclobutanamine HCl (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add 3-Methylcyclobutanamine HCl (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A cost-effective method suitable for less sterically demanding carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-Methylcyclobutanamine HCl (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1N HCl (aq)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 3-Methylcyclobutanamine HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (3.0 eq) to the mixture.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1N HCl (aq), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
An excellent choice for achieving high yields with easy purification, especially on a larger scale.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-Methylcyclobutanamine HCl (1.1 eq)
-
T3P® (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or DIPEA (4.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and 3-Methylcyclobutanamine HCl (1.1 eq).
-
Dissolve the solids in anhydrous EtOAc or MeCN.
-
Add pyridine or DIPEA (4.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) to the reaction mixture. A mild exotherm may be observed.[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with water and brine. The aqueous washes effectively remove the phosphonic acid byproducts.[16][18]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for amide coupling.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion
The formation of amide bonds with 3-Methylcyclobutanamine HCl is a readily achievable transformation with the appropriate selection of reagents and reaction conditions. The key to success lies in the effective neutralization of the amine hydrochloride salt with a non-nucleophilic base and the use of a potent coupling reagent, such as HATU or T3P®, to overcome any steric challenges. The protocols provided herein serve as a robust starting point for researchers, enabling the efficient incorporation of this valuable chemical scaffold into novel molecules for drug discovery and development.
References
- Yadav, L. D. S., & Singh, S. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. ACS Publications.
- Curia. (2024). Understanding T3P® from start to finish.
- Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Chem Reactor. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video]. YouTube.
- ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11435-11440.
- ChemProfJH. (2022, November 7). Neutralization reactions for carboxylic acids and amines [Video]. YouTube.
- ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
- ResearchGate. (2015, January 16). Do I need to neutralize EDC-HCl for amide coupling?.
- Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267.
- National Center for Biotechnology Information. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
- National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution.
- ScienceDaily. (2021, January 29). Efficient formation of amide bonds under mild conditions.
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
- Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- Batey, R. A., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic Letters, 16(4), 1148-1151.
- Scribd. (n.d.). Synthetic Chemistry: Formation of The Amide Bond: Advanced Article.
- ChemProfJH. (2022, November 7). Neutralization reactions for carboxylic acids and amines [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine. PubChem.
- National Center for Biotechnology Information. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. PubChem.
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Application Notes and Protocols for Pharmacokinetic Studies of Compounds with a 3-Methylcyclobutanamine Moiety
For: Researchers, scientists, and drug development professionals
Introduction: The Emergence of the 3-Methylcyclobutanamine Scaffold in Drug Discovery
The landscape of medicinal chemistry is in a continuous state of evolution, with a significant trend moving away from planar, aromatic structures towards more three-dimensional molecular architectures. This "escape from flatland" is driven by the pursuit of enhanced pharmacological properties, including improved target engagement, selectivity, and developability.[1][2] Within this paradigm, saturated scaffolds have gained prominence, and the cyclobutane ring, particularly functionalized moieties like 3-methylcyclobutanamine, has emerged as a valuable building block.[3][4]
The incorporation of a 3-methylcyclobutanamine moiety can offer several advantages:
-
Improved Metabolic Stability: Compared to aromatic rings which are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the saturated nature of the cyclobutane ring can confer greater metabolic stability.[1][2][3][4][5]
-
Enhanced Solubility: The introduction of this 3D scaffold can disrupt crystal packing and improve aqueous solubility, a critical parameter for oral bioavailability.[2]
-
Novel Structural Space: It provides a unique vector for orienting substituents to optimize interactions within a target's binding pocket, potentially leading to increased potency and selectivity.[3][4]
Given these favorable attributes, a thorough understanding of the pharmacokinetic (PK) profile of drug candidates containing the 3-methylcyclobutanamine moiety is paramount for their successful development.[6][7][8][9][10][11] This document provides a comprehensive guide with detailed protocols for the essential in vitro and in vivo studies required to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of these compounds.
Part 1: In Vitro ADME Profiling
Early in vitro ADME assays are critical for identifying potential liabilities and guiding medicinal chemistry efforts.[12][13][14] The following protocols are foundational for compounds incorporating the 3-methylcyclobutanamine scaffold.
Metabolic Stability Assessment in Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYP450s, which are highly concentrated in liver microsomes.[5][12][15] A high clearance in this assay often correlates with a short in vivo half-life.
Caption: Workflow for the in vitro metabolic stability assay.
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
Pre-warm a 96-well plate containing the diluted microsome solution at 37°C for 10 minutes.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a collection plate containing a cold organic solvent (e.g., acetonitrile) with a suitable internal standard.[1]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[15][16][17]
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | Time required for 50% of the compound to be metabolized. 'k' is the elimination rate constant (slope of the line). |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomes) | The rate of metabolism by a given amount of microsomes, normalized to protein concentration. |
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential of a compound to cause drug-drug interactions (DDIs).[11][18][19] Inhibition of a major CYP isoform (e.g., CYP3A4, CYP2D6) can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[8][18][19]
Caption: Workflow for determining CYP450 inhibition potential.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in buffer.
-
Prepare solutions of known CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Prepare human liver microsomes and an NADPH solution.
-
-
Incubation:
-
In a 96-well plate, incubate the microsomes with each concentration of the test compound (or a known inhibitor as a positive control) for a short period at 37°C.
-
Add the probe substrate to each well.
-
Initiate the reaction by adding NADPH.
-
Incubate for a fixed time (e.g., 10-15 minutes).
-
-
Sample Processing and Analysis:
-
Stop the reaction with a cold organic solvent containing an internal standard.
-
Process the samples as described in the metabolic stability assay (centrifugation, supernatant transfer).
-
Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each test compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.[19]
-
Plasma Protein Binding (PPB) Assay
The extent to which a drug binds to plasma proteins (like albumin and α1-acid glycoprotein) significantly impacts its distribution, efficacy, and clearance. Only the unbound (free) fraction of a drug is available to interact with its target and be cleared. Rapid Equilibrium Dialysis (RED) is a standard method for this assessment.
-
Apparatus Setup:
-
Prepare a RED device, which consists of individual wells, each divided into two chambers by a semi-permeable membrane (typically 12-14 kDa MWCO).
-
-
Sample Preparation and Loading:
-
Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-5 µM.
-
Add the compound-spiked plasma to one chamber (the plasma chamber).
-
Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).
-
-
Equilibration:
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate quantification, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.
-
Precipitate proteins by adding a cold organic solvent with an internal standard.
-
Analyze the concentrations of the compound in both processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) and the percentage of plasma protein binding (%PPB).
-
| Parameter | Formula |
| Fraction Unbound (fu) | Concentration in Buffer Chamber / Concentration in Plasma Chamber |
| % Plasma Protein Binding | (1 - fu) * 100 |
Part 2: In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand how a compound behaves in a complete biological system and to predict its human pharmacokinetics.[9]
Study Design and Execution
-
Animal Model Selection: The choice of species (commonly mouse or rat for early studies) depends on factors like metabolic similarity to humans and the pharmacological model.
-
Dose Formulation and Administration: The compound must be formulated in a suitable vehicle for the chosen route of administration (e.g., intravenous, oral).
-
Dosing Groups:
-
Intravenous (IV) Group: Provides data on clearance, volume of distribution, and terminal half-life. Bioavailability is 100% by definition.[8]
-
Oral (PO) Group: Provides data on absorption and oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood by centrifugation to obtain plasma, which is then stored frozen (-80°C) until analysis.
-
Caption: General workflow for an in vivo pharmacokinetic study.
Bioanalytical Method Validation
A robust and validated bioanalytical method is a prerequisite for generating reliable PK data. Method validation should be performed according to regulatory guidelines from bodies like the FDA or ICH.[7]
Key Validation Parameters:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.[18]
-
Linearity, Accuracy, and Precision: The calibration curve should be linear over the expected concentration range. Accuracy (% bias) and precision (% RSD) should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification, LLOQ).[18]
-
Recovery and Matrix Effect: Assessing the efficiency of the extraction process and the influence of the biological matrix on analyte ionization.
-
Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw cycles, bench-top, long-term storage).
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters.
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed plasma concentration after oral administration. |
| Time to Cmax | Tmax | The time at which Cmax is observed. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[8] |
| Terminal Half-life | t½ | The time required for the plasma concentration to decrease by half during the terminal elimination phase. |
| Oral Bioavailability | %F | The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).[8] |
Part 3: Metabolic Profile of Alicyclic Amines
The 3-methylcyclobutanamine moiety is an alicyclic amine. The metabolism of such structures can be complex and is important to investigate to identify pharmacologically active or potentially reactive metabolites.[6]
Potential Metabolic Pathways:
-
N-Dealkylation: If the amine is secondary or tertiary, cleavage of the C-N bond can occur.
-
N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide.[6]
-
Ring Oxidation (Hydroxylation): A hydroxyl group can be introduced onto the cyclobutane ring.
-
Ring Opening: While less common for stable rings like cyclobutane, it remains a possibility.[6]
-
Phase II Conjugation: The primary amine or any introduced hydroxyl groups can be conjugated with glucuronic acid or sulfate to facilitate excretion.
Sources
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Application Notes and Protocols: The Strategic Incorporation of 3-Methylcyclobutanamine Hydrochloride in the Synthesis of Bioactive Molecules
Introduction: The Value of Spacial Complexity in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is paramount. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor, with the goal of optimizing pharmacological properties such as potency, selectivity, and metabolic stability. Among these, the cyclobutane moiety has emerged as a valuable building block, offering a distinct three-dimensional geometry that can profoundly influence a molecule's interaction with its biological target.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of 3-methylcyclobutanamine hydrochloride, a key reagent for introducing the pharmacologically advantageous methyl-substituted cyclobutane scaffold into bioactive molecules.
The rigid, puckered nature of the cyclobutane ring serves as an excellent scaffold for conformational restriction, locking flexible molecules into a bioactive conformation and thereby enhancing binding affinity.[1] Furthermore, the replacement of more planar structures, such as aromatic rings, with a cyclobutane group can lead to improved physicochemical properties, including increased solubility and metabolic stability, by disrupting planarity and presenting a less favorable substrate for metabolic enzymes.[1] this compound provides a readily accessible source of this valuable motif, with the methyl group offering an additional vector for probing structure-activity relationships (SAR).
This guide will delve into the practical aspects of utilizing this compound in synthesis, with a focus on the ubiquitous amide bond formation. We will provide a detailed, field-proven protocol, explain the causality behind experimental choices, and present data in a clear and accessible format.
Core Concepts in Amide Bond Formation with this compound
The primary application of this compound in the synthesis of bioactive molecules is through the formation of an amide linkage with a carboxylic acid. This reaction, central to the construction of a vast array of pharmaceuticals, requires careful consideration of several factors to ensure high yield and purity.
Liberation of the Free Amine
3-Methylcyclobutanamine is typically supplied as a hydrochloride salt to enhance its stability and ease of handling.[3] However, for the nucleophilic amine to react with an activated carboxylic acid, it must be in its free base form. This is achieved by the addition of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. A slight excess of the base is generally used to ensure complete neutralization of the hydrochloride salt and to scavenge any acid generated during the reaction.
Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process. Therefore, the carboxylic acid must first be activated to a more electrophilic species. A variety of coupling reagents are available for this purpose, each with its own advantages and optimal reaction conditions. Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are widely used due to their effectiveness and relatively low cost.
-
Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are highly efficient, often leading to faster reaction times and higher yields, particularly with sterically hindered substrates.
-
Phosphonium Salts: Such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are also very effective and can be advantageous in certain applications.
The choice of coupling reagent and additives (such as HOBt or HOAt) can significantly impact the reaction outcome, and optimization may be required for specific substrates.
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for a representative amide coupling reaction using this compound. This protocol is adapted from methodologies used in the synthesis of complex bioactive molecules, such as kinase inhibitors, and is designed to be a robust starting point for a wide range of substrates.
General Workflow for Amide Coupling
The overall process can be visualized as a three-step sequence occurring in a single pot:
Caption: General workflow for amide coupling.
Detailed Protocol: Synthesis of a Representative N-(3-methylcyclobutyl)benzamide
This protocol describes the synthesis of a model compound to illustrate the key steps and considerations.
Materials:
-
This compound
-
Benzoic acid (or other carboxylic acid of interest)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M concentration).
-
Addition of Amine and Base: To the stirred solution, add this compound (1.1 eq.) followed by DIPEA (2.5 eq.). Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the free amine.
-
Activation and Coupling: Add HATU (1.2 eq.) to the reaction mixture in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting materials are consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes unreacted carboxylic acid, excess coupling reagents, and DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure N-(3-methylcyclobutyl)amide.
Table 1: Stoichiometry and Reagent Roles
| Reagent | Molar Equivalents | Role in the Reaction |
| Carboxylic Acid | 1.0 | Electrophile precursor |
| 3-Methylcyclobutanamine HCl | 1.1 | Nucleophile (as free base) |
| DIPEA | 2.5 | Non-nucleophilic base to form free amine and neutralize acids |
| HATU | 1.2 | Coupling reagent to activate the carboxylic acid |
| Anhydrous DMF | - | Aprotic polar solvent to dissolve reactants |
Application in the Synthesis of Kinase Inhibitors: A Case Study
The 3-methylcyclobutanamine motif is particularly valuable in the design of kinase inhibitors, where precise positioning of substituents is critical for achieving high potency and selectivity. The cyclobutane ring can act as a rigid scaffold to orient key pharmacophoric groups towards their binding pockets in the kinase active site.
Caption: Amide coupling in kinase inhibitor synthesis.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. Increasing the amount of coupling reagent or extending the reaction time may also be beneficial.
-
Side Reactions: In some cases, epimerization of chiral centers adjacent to the carboxylic acid can occur. Using coupling reagents known to suppress racemization, such as HATU, and maintaining a neutral to slightly basic pH can mitigate this issue.
-
Purification Challenges: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove. Using water-soluble coupling reagents like EDC can simplify the work-up procedure.
-
Steric Hindrance: For highly sterically hindered carboxylic acids or amines, more forcing conditions (e.g., elevated temperature) or more potent coupling reagents may be necessary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its incorporation can impart favorable conformational and physicochemical properties, leading to compounds with improved therapeutic potential. The amide coupling protocols detailed in this application note provide a robust foundation for researchers to confidently employ this reagent in their drug discovery and development programs. By understanding the principles of amine activation and carboxylic acid coupling, scientists can efficiently synthesize novel chemical entities and explore new frontiers in medicinal chemistry.
References
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA-Approved Drugs. Molecules, 25(3), 555. [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Novartis AG. (2012). Aurora kinase inhibitors from an encoded small molecule library. U.S.
- Barreiro, G., et al. (2011). An efficient and scalable synthesis of the Aurora kinase inhibitor MK-0457 (VX-680). Organic Process Research & Development, 15(4), 896-901. [Link]
- Nguyen, N. D. L., Osberger, T., & Choi, W. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link][5][6]
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Catalytic Systems for Reactions with 3-Methylcyclobutanamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of catalytic systems for key chemical transformations involving 3-methylcyclobutanamine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of a strained cyclobutane ring, which can impart unique conformational constraints and metabolic stability to drug candidates.[1][2][3] This document moves beyond a simple recitation of procedures to offer in-depth explanations of the underlying principles, rationale for catalyst and reagent selection, and detailed, field-tested protocols for N-arylation, N-alkylation, and reductive amination reactions. The content is structured to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.
Introduction: The Significance of the 3-Methylcyclobutanamine Scaffold
The cyclobutane motif is a recurring structural element in a variety of biologically active molecules.[1][2] Its inherent ring strain and three-dimensional character offer medicinal chemists a powerful tool for exploring chemical space and designing novel therapeutics. 3-Methylcyclobutanamine, available as its more stable and water-soluble hydrochloride salt, serves as a valuable synthon for introducing this desirable scaffold.[4] The primary amine functionality provides a versatile handle for a range of chemical modifications, allowing for its incorporation into more complex molecular architectures.[4] This guide focuses on catalytic approaches to these modifications, which offer advantages in terms of efficiency, selectivity, and sustainability over stoichiometric methods.
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClN | [4] |
| Molecular Weight | 121.61 g/mol | Calculated |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in water | [4] |
Safety and Handling of this compound
As with any chemical reagent, proper safety precautions are paramount when handling this compound and the associated catalysts and reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]
-
Handling: Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
Catalytic N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed N-arylation of amines, commonly known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for coupling amines with aryl halides or triflates to generate N-aryl amines, a common motif in pharmaceuticals.
Mechanistic Rationale and Catalyst Selection
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.
The choice of catalyst system, specifically the palladium precursor and the phosphine ligand, is critical for achieving high yields and broad substrate scope. For sterically hindered or less reactive amines like 3-methylcyclobutanamine, bulky and electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.
Diagram: Catalytic Cycle of Buchwald-Hartwig N-Arylation
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Recommended Protocol for N-Arylation
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex)[8]
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)
Experimental Procedure:
-
Preparation of the Free Base: In a separate flask, dissolve this compound in a minimal amount of water and add a slight excess of a strong base (e.g., 2M NaOH). Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: The free amine is volatile.
-
Reaction Setup: To a dry Schlenk flask or sealed vial under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium amount), and the base (1.5-2.5 equivalents).
-
Addition of Reactants: Add the aryl halide (1.0 equivalent) and the freshly prepared 3-methylcyclobutanamine (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary for N-Arylation:
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand:Pd Ratio | 1.2:1 to 2:1 | Bulky phosphine ligands are generally effective. |
| Base | 1.5-2.5 equivalents | NaOt-Bu and Cs₂CO₃ are common choices. |
| Temperature | 80-120 °C | Optimization may be required. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
Catalytic N-Alkylation
N-alkylation of amines is a fundamental transformation in organic synthesis. Catalytic methods, such as the use of transition metal catalysts with alcohols as alkylating agents (borrowing hydrogen methodology), offer a greener alternative to traditional methods using alkyl halides.[9][10]
The "Borrowing Hydrogen" Principle
The "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the temporary oxidation of a primary alcohol to an aldehyde by a transition metal catalyst (e.g., Ru or Ir complexes), with the hydrogen being stored on the metal as a hydride. The in-situ generated aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride to yield the alkylated amine. Water is the only byproduct, making this an atom-economical process.[9]
Diagram: "Borrowing Hydrogen" N-Alkylation Workflow
Caption: Conceptual workflow of catalytic N-alkylation via the borrowing hydrogen mechanism.
Recommended Protocol for N-Alkylation
Materials:
-
This compound (or the free base)
-
Primary alcohol
-
Ruthenium or Iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ or Shvo's catalyst)
-
Base (e.g., K₂CO₃ or KOt-Bu)
-
Anhydrous solvent (e.g., toluene or xylene)
Experimental Procedure:
-
Reactant Preparation: If starting with the hydrochloride salt, a base must be added to the reaction mixture to generate the free amine in situ.
-
Reaction Setup: In a sealed tube or pressure vessel, combine the this compound (1.0 equivalent), the alcohol (1.0-1.5 equivalents), the catalyst (1-5 mol%), and the base (2.0-3.0 equivalents if starting from the hydrochloride salt, or a catalytic amount if starting from the free amine).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to a high temperature (typically 100-150 °C) for 12-48 hours. The reaction progress can be monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling, follow a similar work-up and purification procedure as described for the N-arylation protocol.
Reductive Amination
Reductive amination is a powerful and widely used method for the synthesis of amines.[11] It involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11][12] This one-pot procedure is highly efficient and avoids the issues of over-alkylation often encountered with direct alkylation using alkyl halides.[12]
Rationale for Reagent Selection
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting carbonyl compound.[12] Mild hydride reagents are ideal for this purpose.
-
Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is less reactive than sodium borohydride and selectively reduces imines and enamines.[11][13] It is also tolerant of mildly acidic conditions which can be used to catalyze imine formation.
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and can generate hydrogen cyanide, requiring careful handling.[11][12]
Recommended Protocol for Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF))
-
Optional: Acetic acid (as a catalyst for imine formation)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in the chosen solvent. If starting with the hydrochloride salt, a tertiary amine base like triethylamine (1.1 equivalents) should be added to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.
-
Reduction: Add STAB (1.5-2.0 equivalents) portion-wise to the reaction mixture. Note: The reaction may be exothermic.
-
Reaction: Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary for Reductive Amination:
| Parameter | Recommended Conditions | Notes |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | 1.5-2.0 equivalents |
| Solvent | DCM, DCE, THF | Anhydrous conditions are preferred. |
| Temperature | Room Temperature | Generally sufficient. |
| Catalyst (optional) | Acetic Acid | A few drops can accelerate imine formation. |
Analytical Methods for Reaction Monitoring and Characterization
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting materials and the formation of the desired product, confirming its molecular weight.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products and for assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the final compound.
Conclusion
This guide has detailed robust and versatile catalytic methods for the functionalization of this compound, a valuable building block in contemporary drug discovery. The protocols for N-arylation, N-alkylation, and reductive amination are based on well-established, reliable catalytic systems. By understanding the underlying principles and paying close attention to the experimental details provided, researchers can effectively utilize these methods to synthesize novel and complex molecules incorporating the 3-methylcyclobutane scaffold.
References
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- Goetzke, F. W., Hell, A. M. L., van Dijk, L., & Fletcher, S. P. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes.
- PubMed. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes.
- PubMed. (2018). Cooperative activation of cyclobutanones and olefins leads to bridged ring systems by a catalytic [4 + 2] coupling.
- ResearchGate. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. [Link]
- Angene Chemical. (2024).
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (2017).
- PubMed. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines.
- PubMed. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions.
- PubMed. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines.
- Royal Society of Chemistry. (2021). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2023). N -Alkylation and N -Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
- Science of Synthesis. (n.d.). Product Class 3: Cyclobutanes. [Link]
- Royal Society of Chemistry. (2020). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2025). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. [Link]
- ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
- National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]
- MDPI. (2023). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules. [Link]
- MDPI. (2022).
- Springer. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Chemical Papers. [Link]
- PubMed Central. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.
- MDPI. (2022). Special Issue “Advances in Drug Discovery and Synthesis”. Molecules. [Link]
- PubMed. (2020). Determination of Nalbuphine Hydrochloride in Pharmaceutical Formulations Using Diperiodatoargentate(III)-Rhodamine-B Chemiluminescence System by Flow Injection Analysis.
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- MDPI. (2021).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 3-Methylcyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the yield and purity of this valuable building block. Drawing from extensive experience in synthetic organic chemistry, this document will explain the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 3-Methylcyclobutanone. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2][3] The amine is subsequently isolated as its hydrochloride salt to improve stability and handling.
Q2: Why is my reaction yield of this compound consistently low?
Low yields in this reductive amination can stem from several factors. The most common culprits include suboptimal pH, inefficient imine formation, side reactions such as ketone reduction to the corresponding alcohol, and product loss during workup and purification. Each of these potential issues is addressed in detail in the Troubleshooting Guide below.
Q3: How critical is pH control in this reaction?
pH control is arguably the most critical parameter in this synthesis. The formation of the imine intermediate is acid-catalyzed, but the amine nucleophile (ammonia) is basic.[4][5][6][7] If the pH is too low, the ammonia will be protonated to the non-nucleophilic ammonium ion, shutting down the reaction.[5][6][7] Conversely, if the pH is too high, there is insufficient acid to catalyze the dehydration step of imine formation.[4][5][6] An optimal pH range of 6-7 is generally recommended for reductive aminations using sodium cyanoborohydride.[8]
Q4: Can I use a different reducing agent instead of sodium cyanoborohydride?
While other reducing agents can be used, sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity. It is a milder reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the protonated imine (iminium ion) over the starting ketone.[9][10][11][12] This minimizes the formation of 3-methylcyclobutanol as a byproduct. Catalytic hydrogenation is another alternative, offering a greener approach, but may require specialized equipment to handle hydrogen gas.[13][14]
Q5: How can I confirm the formation of the final product?
The final product, this compound, can be characterized using standard analytical techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the structure of the cyclobutane ring and the presence of the methyl and amine groups.[15][16][17][18][19] Infrared (IR) spectroscopy can identify the characteristic N-H stretches of the ammonium salt. Mass spectrometry (MS) will confirm the molecular weight of the free amine.
Troubleshooting Guide
This section provides a detailed breakdown of common issues encountered during the synthesis of this compound and offers step-by-step solutions.
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect pH | 1. Measure the pH of the reaction mixture before adding the reducing agent. 2. Adjust the pH to 6-7 using a dilute solution of HCl or acetic acid. | The formation of the imine intermediate is optimal in a slightly acidic medium to facilitate the dehydration step without fully protonating the ammonia.[4][5][6][7] |
| Inefficient Imine Formation | 1. Allow the 3-methylcyclobutanone and ammonium chloride to stir for a longer period (e.g., 1-2 hours) before adding the reducing agent. 2. Consider the use of a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. | The formation of the imine is a reversible reaction. Allowing more time or removing the water byproduct shifts the equilibrium to favor the imine, making it available for reduction. |
| Inactive Reducing Agent | 1. Use a fresh bottle of sodium cyanoborohydride. 2. Ensure the reducing agent has been stored under dry conditions. | Sodium cyanoborohydride is moisture-sensitive and can decompose over time, leading to reduced activity. |
| Low Reaction Temperature | 1. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). | Increased temperature can enhance the rate of both imine formation and reduction. However, excessive heat should be avoided to minimize side reactions. |
Problem 2: Significant Formation of 3-Methylcyclobutanol Byproduct
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Use of a Non-Selective Reducing Agent | 1. If using sodium borohydride (NaBH₄), switch to the more selective sodium cyanoborohydride (NaBH₃CN). | NaBH₃CN is a milder reducing agent that is less likely to reduce the starting ketone compared to the intermediate iminium ion, especially at a controlled pH.[9][10][11][12] |
| pH is Too Acidic | 1. Ensure the pH of the reaction mixture is not below 6. | At lower pH values, the rate of ketone reduction by NaBH₃CN can increase, leading to the formation of the alcohol byproduct.[3] |
| Premature Addition of Reducing Agent | 1. Allow sufficient time for imine formation before adding the reducing agent. | Adding the reducing agent too early, before a significant concentration of the imine has formed, increases the likelihood of the reducing agent reacting with the more abundant ketone. |
Problem 3: Difficulty in Isolating and Purifying the Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Product is Water-Soluble | 1. During the aqueous workup, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine hydrochloride. 2. Use a continuous liquid-liquid extractor for more efficient extraction. | The hydrochloride salt of the amine has significant water solubility. The "salting-out" effect reduces this solubility, improving extraction efficiency into an organic solvent. |
| Incomplete Salt Formation | 1. Ensure a slight excess of HCl is used during the salt formation step. 2. Monitor the pH to ensure it is acidic before attempting to isolate the hydrochloride salt. | Incomplete protonation of the amine will result in the free base, which has different solubility properties and may be lost during the workup. |
| Co-precipitation of Inorganic Salts | 1. After forming the hydrochloride salt, consider washing the crude product with a solvent in which the desired product is sparingly soluble but the inorganic salts are more soluble (e.g., cold isopropanol or acetone).[20][21] | This differential solubility allows for the removal of inorganic byproducts, such as NaCl, from the crude product. |
| Oily Product Instead of a Solid | 1. Try triturating the oily product with a non-polar solvent like diethyl ether or hexane to induce crystallization. 2. Perform recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether).[22] | Impurities can sometimes prevent crystallization. Trituration or recrystallization can help in purifying the product and obtaining a crystalline solid. |
Experimental Protocols
Detailed Protocol for the Reductive Amination of 3-Methylcyclobutanone
This protocol provides a representative method for the synthesis of this compound.
Materials:
-
3-Methylcyclobutanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated and in a solution (e.g., 2M in diethyl ether)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylcyclobutanone (1.0 eq) and ammonium chloride (1.5 eq) in methanol (5-10 mL per gram of ketone).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.2 eq) in a small amount of methanol and add it dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Workup:
-
Carefully quench the reaction by the slow addition of 2M aqueous HCl until the pH is ~2 to decompose any remaining NaBH₃CN (Caution: Hydrogen cyanide gas may be evolved. This step must be performed in a well-ventilated fume hood).[23][24][25][26][27]
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and wash with diethyl ether or dichloromethane to remove any unreacted ketone and other non-basic impurities.
-
Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated NaOH solution, keeping the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-Methylcyclobutanamine.
-
-
Salt Formation and Purification:
-
Dissolve the crude amine in a minimal amount of diethyl ether or dichloromethane.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the purified product.[22][28]
-
Safety Precautions for Sodium Cyanoborohydride
Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.[23][24][25][26][27] Avoid contact with skin and eyes. Acidification of NaBH₃CN can release highly toxic hydrogen cyanide gas.[23][24][25][26][27] Always quench the reaction in a fume hood and have a quench solution (e.g., aqueous sodium hypochlorite) readily available to neutralize any cyanide.
Visualizing the Process
Reaction Pathway```dot
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
- Reductive Amination. (n.d.). In Chemistry Steps.
- Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. [Link]
- Reductive Amination. (n.d.). The Organic Chemistry Tutor.
- Sodium Cyanoborohydride SOP. (n.d.). The Ohio State University.
- A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2007). Magnetic Resonance in Chemistry. [Link]
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
- Synthesis of primary amines. (n.d.). Organic Chemistry Portal.
- Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. (n.d.). Organic Syntheses.
- Direct Synthesis of Primary Amines via Ruthenium-Catalysed Amination of Ketones with Ammonia and Hydrogen. (2016).
- What is the influence of the pH on imine formation in a water solution? (2015, February 15).
- 21.4. Imine formation. (n.d.). In Organic Chemistry II - Lumen Learning.
- Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
- Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. (2018).
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2019).
- NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. (2019). ACS Omega. [Link]
- Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. (1985). Biochemistry. [Link]
- 16.10.1: Addition of 1º Amines to form Imines. (2015, January 13). Chemistry LibreTexts. [Link]
- 19.5 Imine and Enamine Formation | Addition of Amines. (2021, April 1). Chad's Prep. [Link]
- 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2018). Chemistry – A European Journal. [Link]
- Reductive amination. (n.d.). In Wikipedia.
- NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate.
- Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand. (2021). Organic & Biomolecular Chemistry. [Link]
- 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. [Link]
- Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium Archive.
- Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute.
- Primary Amines by Transfer Hydrogenative Reductive Amination of Ketones by Using Cyclometalated IrIII Catalysts. (2014). Chemistry – A European Journal. [Link]
- Recovery of amines from by-product chloride salts. (1987). U.S.
- Purification of primary aromatic amine hydrohalides of the benzene series. (1932). U.S.
- Purification of organic hydrochloride salt? (2017, February 7).
- Reductive Amination - Sodium Cyanoborohydride (NaCNBH3). (n.d.). Common Organic Chemistry.
- Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal.
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- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 3-Methylcyclobutanamine Hydrochloride
Welcome to the technical support center for the synthesis of 3-methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Drawing from established chemical principles and practical experience, this document provides in-depth, actionable advice to optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound, focusing on the prevalent synthetic routes.
FAQ 1: Which synthetic route is most suitable for my research needs?
The choice of synthetic route depends on factors like available starting materials, scale, and safety considerations. The most common approaches involve rearrangement reactions of cyclobutane derivatives.
-
Hofmann Rearrangement: This classic reaction converts a primary amide (3-methylcyclobutanecarboxamide) into a primary amine with one less carbon atom.[1][2] It's a reliable method, but requires handling of bromine and strong bases.
-
Curtius Rearrangement: This route involves the thermal decomposition of an acyl azide (from 3-methylcyclobutanecarboxylic acid) to an isocyanate, which is then hydrolyzed to the amine.[3][4] It's a versatile method that can be performed under milder conditions than the Hofmann rearrangement.[4]
-
Schmidt Reaction: This reaction uses hydrazoic acid to convert a carboxylic acid (3-methylcyclobutanecarboxylic acid) or a ketone (3-methylcyclobutanone) into an amine or amide, respectively.[5][6] It offers a direct conversion but involves the use of highly toxic and explosive hydrazoic acid.
-
Reductive Amination: This method involves the reaction of 3-methylcyclobutanone with an ammonia source in the presence of a reducing agent.[7][8] It is a direct and often high-yielding approach.
FAQ 2: What are the primary byproducts I should expect?
The nature of byproducts is highly dependent on the chosen synthetic route. Understanding these potential impurities is the first step in troubleshooting and purification.
-
Hofmann Rearrangement: Common byproducts include unreacted starting amide, ureas (from the reaction of the isocyanate intermediate with the product amine), and carbamates if an alcohol is present.[2]
-
Curtius Rearrangement: Similar to the Hofmann rearrangement, urea derivatives can form if the isocyanate intermediate reacts with the amine product.[3][9] If water is not rigorously excluded from the reaction with the isocyanate, insoluble urea side-products can form.[10]
-
Schmidt Reaction: With carboxylic acids, the primary byproduct is often the corresponding amide from incomplete reaction or side reactions of the isocyanate intermediate.[5][11] When starting from a ketone, ring expansion can occur, leading to lactam byproducts.
-
Reductive Amination: The main byproducts are often the secondary amine (from the reaction of the primary amine product with another molecule of the ketone) and the corresponding alcohol (from the reduction of the ketone).[12]
FAQ 3: How can I effectively purify the final this compound product?
Purification is critical to obtaining a high-quality final product. The hydrochloride salt form is generally more water-soluble than the free base, which can be advantageous for purification.[13]
-
Recrystallization: This is a powerful technique for removing impurities. A common method involves dissolving the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly to form pure crystals.
-
Acid-Base Extraction: Before forming the hydrochloride salt, the crude free amine can be purified by partitioning it between an organic solvent and an acidic aqueous solution. The amine will move into the aqueous layer as its protonated salt, leaving non-basic organic impurities behind. The aqueous layer can then be basified and the pure amine extracted back into an organic solvent.
-
Chromatography: For challenging separations, column chromatography on silica gel or alumina can be employed. The free base is typically used for silica gel chromatography, as the hydrochloride salt is often too polar.
II. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Low Yield of this compound
A low yield can be attributed to several factors, from incomplete reactions to product loss during workup.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of starting material. - Optimize Reaction Conditions: Adjust temperature, reaction time, or reagent stoichiometry based on monitoring results. For rearrangement reactions, ensure the temperature is sufficient for the rearrangement to occur.[3] |
| Side Reactions | - Control Stoichiometry: Precise addition of reagents is crucial. For instance, in the Hofmann rearrangement, excess hypobromite can lead to side reactions.[2] - Temperature Control: Exothermic reactions should be cooled to prevent the formation of undesired byproducts. |
| Product Loss During Workup | - Extraction Efficiency: Ensure the pH is appropriately adjusted during acid-base extractions. The free amine is more soluble in organic solvents, while the hydrochloride salt is more soluble in water.[13] - Steam Distillation: For volatile amines like 3-methylcyclobutanamine, steam distillation can be an effective purification step, but care must be taken to collect the distillate in an acidic solution to prevent loss of the volatile free base.[14] |
Issue 2: Presence of Isomeric Impurities
The synthesis can sometimes yield isomeric byproducts, such as cis/trans isomers of the desired product.
| Potential Cause | Troubleshooting Steps |
| Non-Stereospecific Reactions | - Choice of Reagents: Some synthetic routes offer better stereochemical control. The Curtius and Hofmann rearrangements are known to proceed with retention of configuration at the migrating group.[3][15] - Starting Material Purity: Ensure the stereochemical purity of your starting material (e.g., cis- or trans-3-methylcyclobutanecarboxylic acid). |
| Isomerization During Reaction or Workup | - Mild Conditions: Use the mildest possible reaction and workup conditions to avoid isomerization. For example, avoid unnecessarily high temperatures or prolonged exposure to strong acids or bases. |
| Co-elution During Chromatography | - Optimize Separation: If using chromatography, screen different solvent systems to achieve better separation of isomers. Chiral chromatography may be necessary for enantiomeric separation. |
Issue 3: Formation of Urea or Carbamate Byproducts
These byproducts arise from the isocyanate intermediate common to the Hofmann, Curtius, and Schmidt reactions.[1][5][9]
Reaction Pathway Visualization
Caption: Formation of byproducts from the isocyanate intermediate.
| Potential Cause | Troubleshooting Steps |
| Reaction of Isocyanate with Product Amine | - Slow Addition: Add the amine-generating reagent slowly to a solution where the isocyanate can be trapped by the desired nucleophile (e.g., water or alcohol for subsequent hydrolysis). - "One-Pot" Procedures: In some cases, generating the isocyanate in the presence of the trapping agent can minimize self-reaction.[4] |
| Presence of Alcohols | - Anhydrous Conditions: If the desired product is the amine, ensure that the reaction is carried out under anhydrous conditions until the hydrolysis step to prevent the formation of carbamate byproducts. |
Issue 4: Incomplete Conversion in Reductive Amination
Reductive amination can sometimes be sluggish, leading to a mixture of starting material, intermediate imine, and the desired amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in reductive amination.
| Potential Cause | Troubleshooting Steps |
| Inefficient Imine Formation | - pH Control: The formation of the imine intermediate is pH-dependent. A mildly acidic environment is often optimal.[7] - Water Removal: In some cases, removal of the water formed during imine formation can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or molecular sieves. |
| Inactive Reducing Agent | - Choice of Reductant: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they are more selective for the imine over the ketone.[7] - Fresh Reagents: Ensure that the reducing agent has not been deactivated by moisture. |
| Steric Hindrance | - Prolonged Reaction Time: Sterically hindered ketones may require longer reaction times or elevated temperatures to achieve full conversion. |
III. Experimental Protocols
Protocol 1: Purification of Crude 3-Methylcyclobutanamine via Acid-Base Extraction
-
Dissolve the crude reaction mixture containing the free amine in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Extract the liberated free amine with several portions of a fresh organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to obtain the purified free amine.
-
To form the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol/ether mixture) to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization has started, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
IV. Conclusion
The synthesis of this compound, while straightforward in principle, can present challenges related to yield and purity. A thorough understanding of the reaction mechanism and potential side reactions for the chosen synthetic route is paramount. By systematically applying the troubleshooting strategies and purification protocols outlined in this guide, researchers can effectively overcome common obstacles and achieve their desired product in high purity and yield.
V. References
-
NROChemistry. Curtius Rearrangement. Available from: [Link]
-
Macmillan, D. et al. (2023). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. ChemRxiv.
-
Wikipedia. Hofmann rearrangement. Available from: [Link]
-
Scribd. Hoffmann Rearrangement. Available from: [Link]
-
Wikipedia. Curtius rearrangement. Available from: [Link]
-
Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Chemistry, 22(12), 1174-1200.
-
Loudon, G. M., & Radhakrishna, A. S. (1984). Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. The Journal of Organic Chemistry, 49(26), 5290-5292.
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available from: [Link]
-
PubChem. 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Schmidt reaction. Available from: [Link]
-
Wolff, J., & Taddei, M. (2013). The Schmidt Reaction. Organic Reactions.
-
Chemistry LibreTexts. Schmidt Reaction. Available from: [Link]
-
Chemistry Steps. Hofmann Rearrangement. Available from: [Link]
-
Organic Chemistry Portal. Schmidt Reaction. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Denmark, S. E., & Nummy, L. J. (2011). Highlights of Schmidt Reaction in the Last Ten Years. Denmark Group.
-
Organic Syntheses. cyclobutylamine. Available from: [Link]
-
López-Linares, F., et al. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(7), 1084.
-
Organic Syntheses. Methylamine Hydrochloride. Available from: [Link]
-
Dong, H., et al. (2023). An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary. Chemistry – A European Journal.
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7215-7218.
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Organic Syntheses. 2-CYANOETHANETHIOL. Available from: [Link]
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LookChem. This compound. Available from: [Link]
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Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Available from:
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ResearchGate. Chemistry of methylenecyclobutane. Available from: [Link]
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Google Patents. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. Available from:
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Pharmaceutical and Medical Device Regulatory Science. Nitrosamine Impurities. Available from: [Link]
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ResearchGate. Reaction of Thiosemicarbazide with Methyl Phenylpropynoate: Synthesis of 1,3-Thiazinone Derivatives. Available from: [Link]
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ResearchGate. Product distributions of reductive amination of cyclohexanone over... Available from: [Link]
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Technical Support Center: Purification of 3-Methylcyclobutanamine Hydrochloride
Welcome to the technical support center for 3-Methylcyclobutanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable chemical building block. As a hydrochloride salt of a primary amine, 3-Methylcyclobutanamine presents unique purification challenges that require careful consideration of its chemical properties.[1] This document will address common issues encountered during its purification and provide robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is the most widely employed and effective technique for purifying solid organic compounds like this compound.[2][3] The principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] For amine hydrochlorides, which are polar salts, a polar solvent or a mixed solvent system is typically required.
Q2: My this compound is an oil or a sticky solid. How can I purify it?
A2: If your product is not a free-flowing solid, it likely contains significant impurities, residual solvent, or water. Before attempting recrystallization, consider the following:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure.
-
Drying: The compound is hygroscopic. Dry the crude material in a vacuum oven at a gentle temperature (e.g., 40-50°C) over a desiccant like phosphorus pentoxide (P₄O₁₀) or potassium hydroxide (KOH) pellets.[4]
-
Conversion to Free Base and Back to Salt: If impurities are persistent, you can neutralize the hydrochloride salt to its free base form (3-methylcyclobutanamine), which is a liquid.[5] The free base can be purified by distillation. Subsequently, the purified amine can be converted back to the hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.[6]
Q3: What are the best analytical techniques to assess the purity of this compound after purification?
A3: A combination of methods is recommended for a comprehensive purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and identifying organic impurities.
-
Gas Chromatography (GC): GC, particularly with a flame ionization detector (FID), is an excellent method for quantifying the purity of volatile amines and their salts.[7] Derivatization may sometimes be employed to improve the chromatographic properties of the amine.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, if the molecule has a chromophore, or an evaporative light scattering detector) can also be used.
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful purification technique, but its success hinges on selecting the right solvent and employing the proper procedure.[2]
Issue 1: The compound does not dissolve in the hot solvent.
Causality: The chosen solvent has poor solvating power for this compound, even at elevated temperatures. Amine hydrochlorides are ionic and require polar solvents.
Troubleshooting Steps:
-
Increase Polarity: Switch to a more polar solvent. For instance, if you are using isopropanol, try ethanol or even a small amount of water.
-
Mixed Solvent System: Use a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, like water or methanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble, like acetone or ethyl acetate) until the solution becomes turbid. Add a few drops of the good solvent to redissolve the solid and then allow it to cool slowly.
Issue 2: The compound dissolves in the cold solvent.
Causality: The solvent is too effective at solvating the compound at room temperature, which will lead to poor recovery upon cooling.
Troubleshooting Steps:
-
Decrease Polarity: Choose a less polar solvent. If you are using methanol, consider ethanol or isopropanol.
-
Mixed Solvent System: Employ a mixed solvent system where the compound has high solubility in one solvent and low solubility in the other. This allows for fine-tuning of the overall solvating power.
Issue 3: Oiling Out - The compound separates as an oil instead of crystals upon cooling.
Causality: This often occurs when the solution is supersaturated with impurities, or when the cooling process is too rapid. The melting point of the impure compound may be lower than the temperature of the solution.
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[9] Scratching the inside of the flask with a glass rod at the liquid-air interface can initiate crystallization.[3]
-
Seed Crystals: Add a small, pure crystal of this compound to the cooled solution to induce crystallization.[3]
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.
-
Change Solvent: The chosen solvent may be too nonpolar. Try a more polar solvent system.
Issue 4: Poor Recovery of the Purified Compound.
Causality: The compound may have significant solubility in the mother liquor even at low temperatures, or too much solvent was used initially.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.
-
Solvent Evaporation: If too much solvent was used, carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
Second Crop of Crystals: Collect the initial crystals by filtration. The filtrate can then be concentrated and cooled further to obtain a second, though likely less pure, crop of crystals.
Solvent Selection Table for Recrystallization
The choice of solvent is critical for successful recrystallization.[2] Below is a table of potential solvents and their properties relevant to the purification of amine hydrochlorides.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good solvent for many salts, but the high boiling point can make drying difficult. |
| Methanol | High | 65 | Often a good solvent, but solubility at room temperature might be too high, leading to lower recovery. |
| Ethanol | High | 78 | A commonly used and effective solvent for recrystallizing amine hydrochlorides.[10] |
| Isopropanol (IPA) | Medium-High | 82 | Another excellent choice, often providing a good balance of solubility properties. |
| Acetonitrile | Medium | 82 | Can be a suitable solvent, but its miscibility with many organic impurities should be considered. |
| Acetone | Medium | 56 | Generally a poor solvent for amine hydrochlorides on its own but can be used as an anti-solvent in a mixed system.[11] |
| Ethyl Acetate | Low-Medium | 77 | Typically used as an anti-solvent.[11] |
| Diethyl Ether | Low | 35 | Insoluble for amine hydrochlorides and can be used to precipitate the product from a more polar solution.[6][11] |
This table provides general guidance. The ideal solvent or solvent system must be determined experimentally.
Section 3: Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a general procedure for recrystallization.
Workflow Diagram:
Caption: Standard recrystallization workflow.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[3]
-
Cooling: Once the solution has reached room temperature and crystallization has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification via Free Base Distillation
This protocol is useful for removing non-basic or volatile impurities.
Workflow Diagram:
Caption: Purification via free base formation and distillation.
Step-by-Step Procedure:
-
Basification: Dissolve the crude this compound in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly basic (pH > 12).[4]
-
Extraction: Extract the liberated free amine into an organic solvent such as diethyl ether or dichloromethane. Repeat the extraction several times.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃).
-
Concentration: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Distillation: Purify the resulting crude amine by distillation.
-
Salt Formation: Dissolve the purified amine in a suitable anhydrous solvent (e.g., diethyl ether). Slowly add a solution of hydrogen chloride in the same or another suitable solvent until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the pure this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Storage and Stability
Proper storage is crucial to maintain the purity of this compound.
-
Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container in a desiccator.
-
Light and Air Sensitivity: While the hydrochloride salt is more stable than the free base, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage.[1]
-
Temperature: Store at a cool and consistent temperature. Some suppliers recommend storage at 2-8°C.
By following the guidance in this technical support center, researchers can effectively troubleshoot common purification issues and obtain high-purity this compound for their synthetic and developmental needs.
References
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Professor Dave Explains. (2020, January 10).
- Manual on analytical methods for environmental monitoring. (n.d.).
- Properties of substance: methylamine hydrochloride. (n.d.).
- Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]
- Xie, J., et al. (n.d.). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods.
- 3-Methylcyclobutan-1-amine | C5H11N - PubChem. (n.d.).
- Discussion on recrystallization of amine compounds. (2021, January 19).
- Organic Syntheses Procedure: cyclobutylamine. (n.d.).
- Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 - PubChem. (n.d.).
- Guha, R. (2010).
- Organic Syntheses Procedure: Methylamine Hydrochloride. (n.d.).
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022).
- Organic Syntheses Procedure. (n.d.).
- Methylamines purification process. (1983).
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. [Link]
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- 11. methylamine hydrochloride [chemister.ru]
Technical Support Center: Separating Cis/Trans Isomers of 3-Methylcyclobutanamine
Welcome, researchers and drug development professionals, to our dedicated resource for navigating the complexities of separating cis and trans isomers of 3-methylcyclobutanamine. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. We understand that achieving high isomeric purity is often a critical step in your research and development pipeline. This center is structured to offer not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide: Common Separation Issues
This section addresses specific, frequently encountered problems during the separation of 3-methylcyclobutanamine isomers. Each issue is presented in a question-and-answer format, followed by a logical troubleshooting workflow.
Issue 1: Poor Resolution or Co-elution in Gas Chromatography (GC)
Question: I'm using a standard non-polar GC column (e.g., DB-1, HP-5) to separate the cis/trans isomers of 3-methylcyclobutanamine, but I'm seeing a single broad peak or two poorly resolved peaks. What's causing this and how can I improve the separation?
Answer: The primary challenge with separating cis and trans isomers of small, flexible molecules like 3-methylcyclobutanamine is their similar physical properties, such as boiling point and polarity. Standard non-polar columns often fail to provide sufficient selectivity. The high polarity and potential for hydrogen bonding of the primary amine group can also lead to peak tailing and poor peak shape on certain stationary phases.[1]
Troubleshooting Workflow:
-
Column Selection:
-
Initial Step: Switch to a more polar stationary phase. A column with a high cyanopropyl content (e.g., SP-2560) is an excellent starting point, as it can offer better selectivity for geometric isomers.[2]
-
Rationale: The dipole-dipole interactions between the polar stationary phase and the isomers can enhance separation based on subtle differences in their dipole moments. The cis isomer, often being more polar, will typically have a longer retention time on a polar column.[3]
-
-
Temperature Program Optimization:
-
Action: Instead of an isothermal run, implement a slow, shallow temperature gradient. Start at a low initial temperature to maximize interaction with the stationary phase and slowly ramp up.
-
Rationale: A slow ramp rate increases the residence time of the analytes in the column, allowing for more equilibrium-partitioning events and thus a better chance of separation.[2]
-
-
Chemical Derivatization:
-
When to Consider: If optimizing the GC method with different columns and temperature programs fails to provide baseline separation, derivatization is a powerful next step.[1]
-
Protocol: Convert the primary amine to a less polar, more volatile derivative. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[1] This not only improves volatility and peak shape but can also accentuate the structural differences between the cis and trans isomers, leading to better separation.[1]
-
Advanced Technique: For resolving enantiomers (if your sample is a racemic mixture of cis and/or trans isomers), use a chiral derivatizing agent such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or N-(trifluoroacetyl)-L-prolyl chloride.[4][5] This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral GC column.[5]
-
Issue 2: Ineffective Separation at a Preparative Scale using Liquid Chromatography
Question: My analytical HPLC method shows some separation, but when I try to scale up to preparative chromatography, the fractions are still mixtures of isomers. How can I achieve baseline separation for preparative isolation?
Answer: Scaling up from analytical to preparative HPLC presents challenges in maintaining resolution. The subtle differences between cis/trans isomers require highly selective methods. Standard reversed-phase (C18) or normal-phase (silica) columns may not be sufficient for preparative-scale separation of these closely related compounds.[6][7]
Troubleshooting Workflow:
-
Stationary Phase Selection:
-
Normal-Phase: For normal-phase chromatography, consider specialized columns. A cyano-bonded (CN) phase can offer different selectivity compared to bare silica.[8]
-
Silver Nitrate Chromatography: A highly effective technique for separating geometric isomers involves using a stationary phase impregnated with silver nitrate (AgNO₃).[9]
-
Rationale: The silver ions interact with the π-electrons of any residual double bonds or can have differential interactions with the electron clouds of the cyclobutane ring isomers, leading to enhanced separation.[9] This method can be used in both analytical and preparative scales.[9]
-
Reversed-Phase: For reversed-phase, explore columns with high shape selectivity, such as a C30 phase, which can be more effective than C18 for resolving structurally similar isomers.[10]
-
-
Mobile Phase Optimization:
-
Fine-Tuning: Systematically vary the mobile phase composition. In normal-phase, small amounts of a polar modifier like isopropanol or ethanol in a non-polar solvent like hexane can significantly impact selectivity. In reversed-phase, switching between acetonitrile and methanol, or using additives, can alter the separation.[7][11]
-
-
Alternative Preparative Techniques:
Issue 3: Difficulty in Separating Isomers by Crystallization
Question: I am trying to separate the cis and trans isomers by fractional crystallization, but both isomers seem to co-crystallize, or I get an oil. What can I do to induce selective crystallization?
Answer: Direct crystallization of the free amine isomers is often difficult due to their similar crystal packing energies and potential for forming eutectic mixtures. The key is to convert the enantiomeric or diastereomeric mixture into a new set of diastereomers with significantly different physical properties, such as solubility.[13][14]
Troubleshooting Workflow:
-
Diastereomeric Salt Formation:
-
Protocol: React the racemic mixture of 3-methylcyclobutanamine with an enantiomerically pure chiral acid (a resolving agent) to form diastereomeric salts.[14] Common resolving agents include tartaric acid, mandelic acid, or camphorsulfonic acid.
-
Rationale: Diastereomers have different physical properties, including solubility in a given solvent.[13][14] This difference can be exploited for fractional crystallization.
-
Screening: It is crucial to screen a variety of chiral acids and solvents to find a combination where one diastereomeric salt is significantly less soluble than the other.[15]
-
-
Fractional Crystallization Optimization:
-
Solvent System: Experiment with a range of solvents and solvent mixtures. A good starting point is a solvent in which the salts have moderate solubility.
-
Cooling Rate: Control the cooling rate. Slow cooling often promotes the formation of larger, purer crystals.
-
Seeding: If you have a small amount of the pure desired isomer's salt, use it to seed the supersaturated solution to encourage crystallization of that specific diastereomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in separating cis/trans isomers of 3-methylcyclobutanamine?
A1: The primary challenge lies in the subtle structural differences between the cis and trans isomers. They have the same molecular weight and connectivity, differing only in the spatial arrangement of the methyl and amino groups relative to the cyclobutane ring.[16] This leads to very similar physical properties like boiling point, polarity, and solubility, making separation by standard techniques like distillation or simple chromatography difficult.[3][17]
Q2: Can I use a chiral HPLC column to separate the cis and trans isomers?
A2: A chiral column is designed to separate enantiomers (mirror images). While some chiral stationary phases might incidentally show some selectivity for diastereomers (like cis/trans isomers), it's not their primary function.[6] It is generally more effective to use achiral chromatography with a stationary phase that provides high shape selectivity (like a C30 or a silver-impregnated column) or to use derivatization to enhance the differences between the isomers.[9][10] If you are dealing with a racemic mixture of both cis and trans isomers, a chiral column would be necessary to separate the respective enantiomers of the already-separated cis and trans fractions.
Q3: Is derivatization always necessary for GC separation?
A3: Not always, but it is a highly recommended strategy for primary amines like 3-methylcyclobutanamine.[1] Besides often being essential for achieving separation of the geometric isomers, derivatization addresses common issues with analyzing primary amines by GC, such as poor peak shape due to interaction with active sites in the GC system, and low volatility.[1]
Q4: For preparative scale, is chromatography or crystallization the better option?
A4: The "better" option depends on your specific goals, scale, and available resources.
-
Crystallization (via diastereomeric salts): This method is often preferred for large-scale industrial production because it can be more cost-effective and uses standard chemical processing equipment.[13] However, it requires significant upfront screening of resolving agents and solvents and may not always yield the highest purity in a single step.[15][18]
-
Preparative Chromatography (e.g., HPLC, CPC): This offers higher resolution and is often more versatile for achieving very high purity (>99%).[12] However, it can be more expensive due to the cost of columns, solvents, and equipment, and may be less suitable for very large quantities.[12]
Experimental Protocols & Visualizations
Protocol 1: GC Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol converts the amine into a trifluoroacetyl amide, improving its chromatographic properties.
-
Sample Preparation: In a 2 mL GC vial, dissolve approximately 1-5 mg of the cis/trans 3-methylcyclobutanamine mixture in 500 µL of a dry, aprotic solvent (e.g., ethyl acetate or dichloromethane).
-
Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.[1]
-
Reaction: Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Workup: Allow the vial to cool to room temperature. The sample is now ready for GC analysis. If necessary, the sample can be diluted with more solvent.
Workflow for Method Selection
The following diagram illustrates a decision-making process for selecting a suitable separation strategy.
Caption: Decision tree for selecting a separation method.
Data Summary Table: Typical Chromatographic Approaches
| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Key Advantage |
| GC | High-Polarity (e.g., Cyanopropylsiloxane) | Helium or Hydrogen | Good initial approach for analytical scale without derivatization.[2] |
| GC (with Derivatization) | Standard Non-Polar or Mid-Polar | Helium or Hydrogen | Enhances volatility and selectivity, often providing baseline resolution.[1] |
| Normal-Phase HPLC | Silver Nitrate (AgNO₃) on Silica | Hexane/Ethyl Acetate | Excellent selectivity for geometric isomers.[9] |
| Reversed-Phase HPLC | C30 (Tricontylsilane) | Acetonitrile/Water | Provides high shape selectivity for structurally similar compounds.[10] |
References
- Casy, A. F., & Cammack, G. R. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658–661. [Link]
- Heath, R. R., Tumlinson, J. H., Doolittle, R. E., & Duncan, J. H. (1979). Analytical and Preparative Separation of Geometrical Isomers by High Efficiency Silver Nitrate Liquid Chromatography. Journal of Chromatographic Science, 17(9), 533–536. [Link]
- Sardarmeh, N. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL (University College London). [Link]
- Leis, H. J., Leis, M., & Windischhofer, W. (1996). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 68(17), 3015–3020. [Link]
- Harada, N., Nakanishi, K., & Berova, N. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(12), 14378–14416. [Link]
- Wikipedia. (2023).
- Rotachrom Technologies. (n.d.). Isomer separation by CPC chromatography.
- Sunder, V. S. (2007). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- Basell Poliolefine Italia S.R.L. (2005). Separation of diastereomers. (Patent No. CN1608041A).
- Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers [Video]. YouTube. [Link]
- Pearson. (n.d.). Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane.
- Lalevée, J., & Telitel, S. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Polymers, 10(12), 1313. [Link]
- Wang, F., Li, Z., & Wang, Q. (2009). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of the Iranian Chemical Society, 6(4), 819–825. [Link]
- Poppe, L., Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.
- Chromatography Forum. (2014, February 22).
- Ratnayake, W. M. N., & Pelletier, G. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites, 64(1), 97-107. [Link]
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Technical Support Center: Stereoselective Synthesis of Cyclobutanes
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting the stereoselective synthesis of cyclobutanes. Cyclobutane motifs are critical components in numerous natural products and pharmaceutical agents, yet their stereocontrolled synthesis presents significant challenges.[1][2][3][4][5] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section tackles common problems encountered during the stereoselective synthesis of cyclobutanes, offering detailed explanations of the underlying causes and actionable, step-by-step solutions.
Issue 1: Poor Diastereoselectivity in Thermal [2+2] Cycloadditions
Question: My thermal [2+2] cycloaddition is producing a mixture of diastereomers with low selectivity. What factors are at play, and how can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity in thermal [2+2] cycloadditions often stems from a stepwise mechanism involving a zwitterionic intermediate.[6] The lifetime of this intermediate can allow for bond rotation, which leads to a loss of the stereochemical information from the starting alkene. Several factors can be optimized to address this issue:
-
Solvent Polarity: The polarity of the solvent significantly influences the stability and lifetime of the zwitterionic intermediate.[6]
-
Causality: Polar solvents can stabilize the charge-separated intermediate, prolonging its lifetime and allowing for equilibration to a mixture of diastereomers.
-
Solution: Systematically decrease the solvent polarity. Switching from a polar solvent like acetonitrile to a non-polar solvent such as toluene or hexanes can disfavor charge separation, promoting a more concerted-like transition state and preserving the stereochemistry of the alkene.[6]
-
-
Steric Hindrance: The steric bulk of the substituents on the reacting partners can influence the facial selectivity of their approach.
-
Causality: Larger substituents will preferentially occupy positions that minimize steric clash in the transition state, favoring the formation of the less sterically hindered diastereomer.
-
Solution: If synthetically feasible, increase the steric bulk of substituents on either the ketene or the alkene. For instance, employing a bulkier ester group can enhance steric differentiation in the transition state.[6]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to one of the reacting partners, enforcing a more rigid and organized transition state.
-
Causality: Coordination of a Lewis acid can lower the energy of the LUMO of the alkene, promoting a more concerted cycloaddition pathway and enhancing facial selectivity.[6]
-
Solution: Introduce a Lewis acid catalyst. A screening of various Lewis acids (e.g., TiCl₄, SnCl₄) and optimization of reaction conditions (temperature, solvent, stoichiometry) are crucial. Chiral Lewis acids can also be employed to induce enantioselectivity.[6]
-
Issue 2: Low Enantioselectivity in Catalytic Photochemical [2+2] Cycloadditions
Question: I am performing an enantioselective photochemical [2+2] cycloaddition with a chiral catalyst, but the enantiomeric excess (ee) of my product is disappointingly low. What are the likely causes, and what steps can I take to improve it?
Answer: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions is a common hurdle and can be attributed to several factors, including an inefficient chiral catalyst, a competing uncatalyzed background reaction, or a mismatch between the catalyst and the substrates.[6]
-
Catalyst and Ligand Choice: The selection of the chiral catalyst and its associated ligands is paramount for effective stereocontrol.[7]
-
Causality: The catalyst must create a well-defined chiral environment around the substrate in its excited state to effectively differentiate between the two faces of the prochiral reactant.
-
Solution: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and electronic interactions that govern facial selectivity.[1][6] For organocatalytic systems, exploring different catalyst backbones and substituents is recommended.
-
-
Reaction Temperature: Photochemical reactions are often temperature-dependent.
-
Causality: Lower temperatures can enhance selectivity by reducing the kinetic energy of the system, which can lead to a more ordered transition state. Higher temperatures can sometimes favor a non-selective background reaction.
-
Solution: Perform the reaction at lower temperatures. It is important to ensure that the solvent remains in the liquid phase and that the reaction rate is not overly compromised.[6]
-
-
Supramolecular Control: Utilizing a chiral template can pre-organize the reactants.
-
Causality: A chiral host molecule can bind to one of the reactants, shielding one face of the alkene and directing the approach of the other reactant, leading to high stereocontrol.
-
Solution: Explore the use of chiral templates or supramolecular cages that are compatible with your substrates and reaction conditions. Solid-state [2+2] cycloadditions, where the crystal packing dictates the stereochemical outcome, can also be considered if applicable.[6]
-
Issue 3: Competing Regioisomer Formation in Asymmetric Cycloadditions
Question: My [2+2] cycloaddition is yielding a mixture of regioisomers (e.g., head-to-head vs. head-to-tail) in addition to stereoisomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge when both reacting partners are unsymmetrical.[6] The regiochemical outcome is primarily governed by the electronic and steric properties of the substituents on the alkenes.
-
Electronic Effects: The reaction is often favored between an electron-rich and an electron-poor alkene.
-
Causality: The regioselectivity is dictated by the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor alkene.[6]
-
Solution: Enhance the electronic disparity between the two alkenes. This can be achieved by introducing a strong electron-donating group on one alkene and a strong electron-withdrawing group on the other.[6]
-
-
Steric Factors: The steric hindrance of the substituents can also direct the regiochemical outcome.
-
Causality: The reactants will approach each other in a way that minimizes steric repulsion, which can favor the formation of the less sterically hindered product.
-
Solution: Modify the steric bulk of the substituents on the alkenes to favor the formation of the desired regioisomer.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the principles and practical aspects of stereoselective cyclobutane synthesis.
Q1: What is the fundamental difference in stereochemical outcome between thermal and photochemical [2+2] cycloadditions?
A1: According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition proceeds through a suprafacial-antarafacial transition state, which is often sterically disfavored. This is why many thermal [2+2] cycloadditions proceed through a stepwise, non-stereospecific mechanism. In contrast, a concerted photochemical [2+2] cycloaddition occurs via a suprafacial-suprafacial approach, which is sterically more accessible and allows for the retention of the stereochemistry of the starting alkenes.[8][9]
Q2: How does solvent choice impact diastereoselectivity in intramolecular [2+2] photocycloadditions?
A2: Solvent can play a crucial role in directing the diastereoselectivity of intramolecular [2+2] photocycloadditions, particularly when hydrogen bonding is possible. In aprotic solvents, an intramolecular hydrogen bond can lock the conformation of the substrate, leading to a specific facial selectivity.[10] In protic solvents, intermolecular hydrogen bonding with the solvent can disrupt this intramolecular interaction, leading to a different conformational preference and potentially the opposite diastereomer.[10]
Q3: Can chiral auxiliaries be used to control stereoselectivity in cyclobutane synthesis?
A3: Yes, chiral auxiliaries are a well-established strategy for inducing stereoselectivity. By temporarily attaching a chiral moiety to one of the starting materials, you can create a diastereomeric transition state that favors the formation of one stereoisomer over the other. After the cycloaddition, the auxiliary can be cleaved to yield the enantiomerically enriched cyclobutane product.
Q4: My cyclobutane product is unstable and decomposes during workup or purification. What can I do?
A4: Cyclobutanes are strained molecules and can be susceptible to ring-opening under harsh conditions such as high temperatures or the presence of strong acids or bases.[7] It is advisable to use mild workup and purification conditions. If the product is photolabile, it should be protected from light after the reaction is complete.[7]
Experimental Protocols & Data
Table 1: Influence of Solvent Polarity on Diastereoselectivity
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
| 1 | Hexane | 1.9 | 95:5 |
| 2 | Toluene | 2.4 | 85:15 |
| 3 | Diethyl Ether | 4.3 | 70:30 |
| 4 | Dichloromethane | 9.1 | 60:40 |
| 5 | Acetonitrile | 37.5 | 55:45 |
| Note: This is a representative table; actual results will vary depending on the specific reaction. |
Protocol: General Procedure for a Catalytic Photochemical [2+2] Cycloaddition
-
Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 equiv), the second coupling partner (1.2 equiv), and the chiral catalyst (1-5 mol%) in a suitable solvent that has been thoroughly degassed.
-
Reaction Setup: Place the reaction vessel in a photoreactor equipped with a cooling system and the appropriate light source (e.g., UV lamp, LED).
-
Irradiation: Stir the reaction mixture at the desired temperature while irradiating. Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, quench if necessary, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or SFC.
Visualizations
Decision Tree for Troubleshooting Poor Stereoselectivity
Caption: An iterative workflow for reaction optimization.
References
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- Arrieta, A., & Cossío, F. P. (1997). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions.
- Urrutia, A., & Appel, T. R. (2009). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. The Journal of organic chemistry, 74(18), 7196–7199.
- BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
- ChemSRC. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery.
- Das, C. K., & Vaddamanu, M. K. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives.
- Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15573.
- Chen, Y. J., Hu, T. J., Feng, C. G., & Lin, G. Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical communications (Cambridge, England), 51(43), 9030–9033.
- Diaz, J., & Lopez, A. (2020). Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization. Chemical science, 11(31), 8094–8101.
- Wang, M., & Lu, P. (2018). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers, 5(2), 254-259.
- Reddit. (2024). Help with understanding 2+2 cycloadditions. r/OrganicChemistry.
- ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes.
- Scribd. (n.d.). 29 Cyclobutane Synthesis - Organic Chemistry.
- Wille, A., & Hughes, D. L. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 26(61), 13816-13826.
- Gonzalez, J., & Aurrecoechea, N. (1996). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry, 61(2), 653-662.
- Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products.
- Davies, H. M. L., & Beckwith, R. E. J. (2003). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & biomolecular chemistry, 1(23), 4142–4147.
- Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules (Basel, Switzerland), 18(12), 15540–15573.
- ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments....
- ResearchGate. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes.
- Sordo, J. A., & Sordo, T. L. (2001). Differentiating Mechanistic Possibilities for the Thermal, Intramolecular [2 + 2] Cycloaddition of Allene−Ynes. Journal of the American Chemical Society, 123(23), 5649-5650.
- Carberry, P. A., & Boydston, A. J. (2019). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Macromolecules, 52(21), 8013-8020.
- Gualandi, A., & Cozzi, P. G. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of organic chemistry, 87(15), 10243–10252.
- Domingo, L. R., & Ríos-Gutiérrez, M. (2021). Thermal [2+2] Cycloaddition Reactions of Perfluorobicyclo[2.2.0]hex-1(4)-ene with Ethylene, Benzene and Styrene: A MEDT Perspective. Molecules, 26(21), 6678.
- Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Li, Y., & Li, Z. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic letters, 23(23), 9143–9148.
- Li, Y., & Li, Z. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic letters, 23(23), 9143–9148.
- Wang, Y., & Liu, B. (2022). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 24(43), 7988-7993.
- Dykstra, R., & Engle, K. M. (2026). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society, 148(1), 1-10.
- Toste, F. D., & Gagosz, F. (2017). Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts. Journal of the American Chemical Society, 139(39), 13945-13951.
- AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Peregrina, J. M., & Carretero, J. C. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15573.
- YouTube. (2025). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction.
- RSC Publishing. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses.
- ResearchGate. (n.d.). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
- Li, X., & Li, Z. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Future medicinal chemistry, 16(12), 837–853.
- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9922.
- RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment.
Sources
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Technical Support Center: 3-Methylcyclobutanamine Hydrochloride
Welcome to the dedicated support resource for 3-Methylcyclobutanamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of its chemical stability. Given that this compound is a key building block in medicinal chemistry, understanding its degradation profile is critical for ensuring the quality, safety, and efficacy of downstream products.[1]
This document provides field-proven insights and troubleshooting guidance for establishing a robust stability profile for this compound through forced degradation studies, in alignment with global regulatory expectations.[2][3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] As an amine hydrochloride salt, it is susceptible to moisture and oxidation. The hydrochloride form enhances stability and water solubility compared to the free base, but proper storage remains crucial to prevent the slow formation of degradants.[1]
Q2: What are the primary chemical liabilities of the 3-Methylcyclobutanamine structure?
A2: The primary amine is the most reactive functional group and thus the main site of potential degradation. Key chemical liabilities include:
-
Oxidation: Primary amines can be susceptible to oxidation, which can lead to the formation of imines, hydroxylamines, or other related impurities. This can be catalyzed by trace metals or exposure to air over time.
-
Reaction with Carbonyls: The amine can react with aldehydes or ketones (which may be present as impurities or excipients) to form imine adducts.
-
N-Alkylation/Acylation: The amine group can participate in various chemical reactions, including alkylation and acylation, if reactive species are present.[1]
Q3: Why is a forced degradation study necessary for this compound?
A3: Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) that helps achieve several critical objectives.[2] It is used to:
-
Identify likely degradation products that could arise during storage or formulation.
-
Elucidate the degradation pathways of the molecule.
-
Demonstrate the specificity of an analytical method, ensuring it is "stability-indicating." This means the method can accurately measure the parent compound in the presence of its degradants.
-
Inform the development of a stable formulation and define appropriate storage conditions.[2][7][8]
Q4: What are the key differences in stability between the cis and trans isomers of 3-Methylcyclobutanamine?
A4: While specific degradation kinetics for each isomer are not extensively published, differences in stability are possible due to stereochemistry. The trans isomer may be more thermodynamically stable than the cis isomer due to reduced steric strain. This could potentially influence reaction rates with other molecules, but significant differences in intrinsic degradation pathways under typical stress conditions are not expected unless a specific stereoselective reaction is involved. Both isomers are available commercially.[9]
Part 2: Troubleshooting Guide for Forced Degradation Studies
This section is designed in a problem-and-solution format to address specific issues you may encounter during your experimental work.
Problem 1: I am not observing any significant degradation (<5%) under my initial stress conditions (e.g., 0.1 M HCl at 60°C for 24 hours).
Causality & Solution: this compound is a relatively simple and stable small molecule. The cyclobutane ring is generally stable, and the primary amine's reactivity may require more forcing conditions to achieve the target degradation of 5-20%.
Troubleshooting Steps:
-
Increase Stressor Severity Sequentially: Do not drastically change conditions. Increase one parameter at a time.
-
Verify Sample Preparation: Ensure the compound is fully dissolved. For hydrolytic studies, the use of a co-solvent (like acetonitrile or methanol, if necessary for solubility) should be minimal and justified, as it can alter the degradation mechanism.
-
Confirm Analytical Method Sensitivity: Ensure your analytical method has a sufficiently low limit of quantitation (LOQ) to detect small amounts of degradants.
Problem 2: My chromatogram shows a new peak after oxidative stress (H₂O₂), but I cannot identify it.
Causality & Solution: Oxidative stress on a primary amine can lead to several products. Hydrogen peroxide is a common and recommended oxidizing agent for these studies.[8][10]
Hypothesized Degradation Pathway (Oxidation): The primary amine is the most likely site of oxidation. Potential products could include the corresponding hydroxylamine or nitroso compound, though these may be intermediates to further degradation.
Troubleshooting & Identification Workflow:
-
Mass Spectrometry (MS) Analysis: The most effective tool for identification is LC-MS. Determine the mass of the new peak.
-
An increase of +16 Da suggests the addition of one oxygen atom (e.g., formation of 3-methylcyclobutylhydroxylamine).
-
An increase of +14 Da could suggest N-oxidation followed by rearrangement or other complex reactions.
-
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on both the parent ion and the degradant ion. Comparing the fragmentation patterns can provide structural clues. The loss of a methyl group or fragments corresponding to the cyclobutane ring can help confirm the core structure is intact.
-
Reference Standard: If a potential structure is hypothesized, synthesis of a reference standard is the definitive way to confirm its identity.
Visualizing a Potential Oxidative Pathway
Caption: Hypothesized oxidative degradation of 3-Methylcyclobutanamine.
Problem 3: How do I confirm my HPLC method is truly "stability-indicating"?
Causality & Solution: A stability-indicating method is one that is validated to be free from interference from degradants, impurities, or excipients.[11] The gold standard for confirmation is peak purity analysis using a photodiode array (PDA) detector.
Validation Protocol:
-
Generate Degraded Samples: Use the samples generated from your forced degradation studies (acid, base, peroxide, heat, light). Ensure you have a sample where ~10-20% degradation has occurred.
-
Perform Peak Purity Analysis:
-
Analyze the stressed samples using your HPLC method with a PDA detector.
-
For the parent peak (3-Methylcyclobutanamine), assess the peak purity across its entire width in the chromatogram of the stressed sample.
-
The software will compare spectra from the upslope, apex, and downslope of the peak. A "purity angle" less than the "purity threshold" indicates the peak is spectrally pure and no co-eluting degradants are present.
-
-
Resolution Check: Ensure baseline resolution (Rs > 2.0) between the parent peak and the closest eluting degradant peak. If resolution is poor, the method must be re-developed by adjusting parameters like mobile phase composition, pH, column chemistry, or gradient slope.[12]
Part 3: Experimental Protocol: Forced Degradation Study
This section provides a detailed, step-by-step methodology for conducting a comprehensive forced degradation study.
Objective: To generate potential degradation products of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Calibrated pH meter, HPLC with PDA/MS detector, photostability chamber, laboratory oven.
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1.0 mg/mL in water or a suitable mobile phase. This concentration may be adjusted based on the sensitivity of the analytical method.
Experimental Workflow Diagram
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocols:
For each condition, a control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 2.0 M HCl to achieve a final concentration of 1.0 M HCl.
-
Incubate the solution in a water bath at 80°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of NaOH and dilute to the target concentration with mobile phase.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 2.0 M NaOH to achieve a final concentration of 1.0 M NaOH.
-
Incubate the solution in a water bath at 80°C.
-
Withdraw aliquots at appropriate time points.
-
Neutralize the aliquot with an equivalent amount of HCl and dilute to the target concentration with mobile phase.
-
-
Oxidative Degradation:
-
Mix 9 parts of the stock solution with 1 part of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.[8]
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points and analyze immediately. Dilute with mobile phase as needed.
-
-
Thermal Degradation:
-
Solid State: Place a thin layer of solid this compound in a vial and store it in an oven at 105°C.
-
Solution State: Store a vial of the stock solution in an oven at 80°C.
-
Analyze samples at appropriate time points, comparing them against a control stored at 2-8°C.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photochemically transparent container, e.g., quartz) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A parallel sample wrapped in aluminum foil should be used as a dark control.
-
Analyze the samples after the exposure period.
-
Data Analysis and Interpretation
For each condition, calculate the percentage degradation of this compound. Identify and characterize any new peaks that appear in the chromatograms using MS and MS/MS data. Compile the results to propose the primary degradation pathways for the molecule. This entire process forms the foundation for developing a validated, stability-indicating method suitable for routine quality control and regulatory submissions.
References
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- Q1 Stability Testing of Drug Substances and Drug Products - FDA. (n.d.).
- Guidance for Industry #5 - Drug Stability Guidelines - FDA. (1986).
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (n.d.).
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- Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China - PMC - NIH. (n.d.).
- 27 Degradation pathways and by products in the photolysis (W) and photocatalysis (T) of moxifloxacin HCl. - ResearchGate. (n.d.).
- Degradation of methiocarb by monochloramine in water treatment: kinetics and pathways. (2014).
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- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 3-Methylcyclobutanamine Hydrochloride Solution Stability
Welcome to the dedicated technical support center for 3-Methylcyclobutanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stability of this compound in solution. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Stability Challenge of a Strained Ring Amine Hydrochloride
This compound is a valuable building block in medicinal chemistry, prized for its strained cyclobutane ring and primary amine functionality.[1][2] The hydrochloride salt form significantly enhances its aqueous solubility and general stability compared to the free base, making it easier to handle and store.[1][2] However, like many amine hydrochlorides, it is susceptible to degradation in solution, which can compromise the accuracy and reproducibility of experiments. Understanding the factors that influence its stability is paramount for its effective use.
Key factors that can affect the stability of this compound in solution include pH, temperature, light exposure, and the presence of oxidizing agents.[3][4] Degradation can lead to a loss of potency, the formation of unwanted impurities, and potentially confounding experimental results.[4] This guide will equip you with the knowledge to mitigate these challenges.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution over a few days, even when stored in the refrigerator. What could be the cause?
Possible Causes & Solutions:
-
Sub-optimal pH: The pH of your solution is a critical determinant of stability.[5][6] While the hydrochloride salt lowers the initial pH of an aqueous solution, the final pH may not be optimal for long-term stability. Primary amines can be susceptible to degradation, and extreme pH values can catalyze hydrolytic degradation.
-
Troubleshooting Steps:
-
Measure the pH of your stock solution.
-
If the pH is outside the optimal range (typically recommended to be between pH 4 and 6 for many amine salts), consider buffering your solution.
-
Use a buffer system that is compatible with your downstream applications. Citrate or acetate buffers are often good starting points.
-
-
-
Inadequate Storage Temperature: While refrigeration is generally recommended, frequent temperature fluctuations from opening and closing the refrigerator can accelerate degradation over time.[7][8]
-
Troubleshooting Steps:
-
Ensure your refrigerator maintains a stable temperature.
-
Aliquot your stock solution into smaller, single-use vials to minimize freeze-thaw cycles and temperature fluctuations for the bulk of the stock.
-
-
-
Dissolved Oxygen: The presence of dissolved oxygen in your solvent can lead to oxidative degradation of the amine.
-
Troubleshooting Steps:
-
For long-term storage, consider degassing your solvent (e.g., by sparging with nitrogen or argon) before preparing the solution.
-
Store the solution under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed vial.
-
-
Q2: My solution of this compound has developed a slight yellow tint after being on the benchtop for a few hours. Should I be concerned?
Possible Causes & Solutions:
-
Photodegradation: Exposure to ambient light, especially UV light, can induce photodegradation, often leading to the formation of colored byproducts.[6]
-
Troubleshooting Steps:
-
Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Minimize the exposure of your solution to light during experimental setup.
-
-
-
Oxidative Degradation: Exposure to air (oxygen) can cause oxidation of the amine group, which can result in colored impurities.
-
Troubleshooting Steps:
-
Prepare solutions fresh whenever possible.
-
If solutions must be stored, use vials with minimal headspace and consider purging with an inert gas.
-
-
Q3: I'm seeing unexpected peaks in my HPLC analysis of a reaction mixture containing this compound. Could these be degradation products?
Possible Causes & Solutions:
-
Forced Degradation: Your experimental conditions (e.g., high temperature, presence of strong acids/bases, or oxidizing agents) may be causing the degradation of the starting material.[7][9]
-
Troubleshooting Steps:
-
Run a control experiment with this compound under the same reaction conditions but without other reactants to see if the extra peaks still appear.
-
If degradation is confirmed, you may need to adjust your reaction conditions (e.g., lower the temperature, use a milder pH, or perform the reaction under an inert atmosphere).
-
-
-
Inherent Instability in the Reaction Medium: The solvent or other reagents in your reaction mixture may be promoting degradation.
-
Troubleshooting Steps:
-
Evaluate the compatibility of this compound with all components of your reaction mixture.
-
Consider using a different solvent system.
-
-
Frequently Asked Questions (FAQs)
What is the recommended solvent for dissolving this compound?
Deionized water is the most common and recommended solvent due to the high solubility of the hydrochloride salt.[1] For applications requiring organic solvents, methanol or ethanol can be used, but solubility may be lower. Always check the solubility in your specific solvent system.
What are the ideal storage conditions for a stock solution?
For optimal stability, a stock solution of this compound should be:
-
Stored at 2-8°C.
-
Protected from light by using amber vials or foil wrapping.
-
Maintained at a slightly acidic pH (e.g., pH 4-6) using a suitable buffer if necessary.
-
Stored in tightly sealed containers, potentially under an inert atmosphere for extended storage.
How can I check the purity of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and quantify any degradation products.[10][11] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on the chemistry of primary amines and cyclobutane rings, the following are plausible degradation routes:
-
Oxidation: The primary amine can be oxidized to form the corresponding hydroxylamine, nitroso, or nitro compound. The cyclobutane ring itself could also be susceptible to oxidation under harsh conditions.
-
Hydrolysis: Although the C-N bond is generally stable, under extreme pH and temperature, hydrolysis could potentially occur, leading to the formation of 3-methylcyclobutanol.
-
Ring Opening: The strained cyclobutane ring may be susceptible to opening under certain conditions, such as in the presence of strong acids or upon heating, leading to a variety of linear byproducts.
Below is a conceptual diagram illustrating potential degradation points on the molecule.
Caption: Potential degradation sites of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound with improved stability.
Materials:
-
This compound (MW: 121.61 g/mol )
-
Deionized water, HPLC grade
-
50 mM Citrate buffer, pH 4.5
-
Calibrated pH meter
-
Sterile, amber glass vials
Procedure:
-
Weigh out 12.16 mg of this compound.
-
Dissolve the compound in 8 mL of deionized water in a sterile container.
-
Add 1 mL of the 50 mM citrate buffer.
-
Adjust the final volume to 10 mL with deionized water.
-
Verify that the final pH of the solution is between 4.5 and 5.0. Adjust with a small amount of dilute HCl or NaOH if necessary.
-
Filter the solution through a 0.22 µm sterile filter.
-
Aliquot into single-use amber vials, purge with nitrogen gas, and seal tightly.
-
Store at 2-8°C.
Protocol 2: Forced Degradation Study Workflow
This workflow provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[7][9][12]
Sources
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. scribd.com [scribd.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. scispace.com [scispace.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Navigating the Complexities of Substituted Cyclobutanes: A Technical Guide to NMR Spectral Interpretation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to characterize substituted cyclobutane derivatives. The unique structural features of the cyclobutane ring, particularly its puckered conformation, often lead to complex and challenging NMR spectra. This resource provides in-depth answers to common questions and troubleshooting guidance to help you confidently elucidate the structure and stereochemistry of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of my substituted cyclobutane look so complex and not like a simple four-membered ring?
The complexity you're observing arises primarily from the non-planar, puckered conformation of the cyclobutane ring.[1][2] To alleviate torsional strain, cyclobutane exists in a dynamic equilibrium between two "butterfly" conformations.[1] This puckering has profound consequences on the NMR spectrum:
-
Creation of Axial and Equatorial Protons: The puckered conformation results in two distinct proton environments on each methylene group: axial (pointing up or down relative to the approximate plane of the ring) and equatorial (pointing outwards). These protons are diastereotopic and will have different chemical shifts.[1]
-
Dynamic Equilibria: The ring is not static; it undergoes rapid inversion (flipping) between the two puckered conformations at room temperature. If this inversion is fast on the NMR timescale, you might observe averaged signals. However, if the inversion is slow, or if bulky substituents lock the ring in a specific conformation, you will see separate signals for the axial and equatorial protons, leading to a more complex spectrum.
-
Complex Coupling Patterns: The presence of multiple, non-equivalent protons leads to intricate spin-spin coupling patterns. You will observe geminal (²J), vicinal (³J), and sometimes long-range (⁴J) couplings, all of which provide valuable structural information but also contribute to the complexity of the spectrum.
Q2: I've synthesized a monosubstituted cyclobutane. How can I assign the signals for the axial and equatorial protons?
Distinguishing between axial and equatorial protons is crucial for conformational analysis. Here’s a general guide:
-
Chemical Shift Trends: While not an absolute rule, in many substituted cyclobutanes, the equatorial protons tend to resonate at a slightly lower field (higher ppm) than their axial counterparts. However, this can be influenced by the anisotropic effects of the substituent.[3][4]
-
Coupling Constants: The magnitude of vicinal (³J) coupling constants is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[1]
-
³J(ax-ax): Typically larger (around 8-12 Hz) due to a dihedral angle of approximately 180°.
-
³J(ax-eq) and ³J(eq-eq): Generally smaller (around 2-6 Hz) due to smaller dihedral angles.
-
By carefully analyzing the coupling patterns, you can often deduce the relative orientations of the protons and, consequently, assign the axial and equatorial positions.
Q3: How can I use NMR to definitively distinguish between cis and trans isomers of a 1,2-disubstituted cyclobutane?
The key to differentiating cis and trans isomers lies in the analysis of vicinal coupling constants (³J) between the protons on the substituted carbons (C1 and C2).
-
Trans Isomer: In the more stable diequatorial conformation of a trans-1,2-disubstituted cyclobutane, the protons on C1 and C2 are typically in a pseudo-diaxial arrangement. This results in a relatively large ³J(H1-H2) coupling constant (often in the range of 8-11 Hz).[5]
-
Cis Isomer: In a cis-1,2-disubstituted cyclobutane, one substituent will be axial and the other equatorial. The relationship between the protons on C1 and C2 will be axial-equatorial, leading to a smaller ³J(H1-H2) coupling constant (typically 2-5 Hz).
It's important to note that ring puckering can influence these values, but the general trend of a larger vicinal coupling for the trans isomer is a reliable diagnostic tool.
Troubleshooting Guide
Problem: The proton signals in my cyclobutane spectrum are broad and poorly resolved.
Possible Causes and Solutions:
-
Intermediate Conformational Exchange: Your compound might be undergoing ring inversion at a rate that is intermediate on the NMR timescale at the temperature of your experiment. This can lead to significant line broadening.
-
Solution: Variable Temperature (VT) NMR. Acquiring spectra at different temperatures can help resolve this issue.
-
Lowering the temperature can slow down the ring inversion, potentially "freezing out" the individual conformers and resulting in sharp signals for each.
-
Increasing the temperature can accelerate the inversion, leading to a single, sharp, averaged signal.
-
-
-
Unresolved Complex Couplings: The signal may appear broad due to a multitude of small, unresolved coupling constants.
-
Solution: Higher Field Spectrometer. Using a spectrometer with a higher magnetic field strength will increase the spectral dispersion, potentially resolving the fine coupling patterns.
-
Solution: 2D NMR Techniques. Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help to identify coupled spin systems even when the 1D spectrum is poorly resolved. A J-resolved experiment can also be used to separate chemical shifts and coupling constants into different dimensions.[6]
-
Problem: I'm struggling to assign the quaternary carbons in my ¹³C NMR spectrum.
Possible Causes and Solutions:
-
Low Signal-to-Noise: Quaternary carbons have no attached protons, so they do not benefit from the Nuclear Overhauser Effect (NOE) that enhances the signals of protonated carbons. They also have longer relaxation times.
-
Solution: Adjust Acquisition Parameters. Increase the number of scans and/or the relaxation delay (d1) in your ¹³C NMR experiment to allow the quaternary carbons to fully relax between pulses, leading to a better signal-to-noise ratio.
-
Solution: Use DEPT. While DEPT (Distortionless Enhancement by Polarization Transfer) sequences will not show quaternary carbons, comparing a DEPT-135 or DEPT-90 spectrum with the standard ¹³C spectrum will allow you to identify the signals that are absent, which correspond to the quaternary carbons.
-
-
Ambiguous Chemical Shifts: The chemical shifts of quaternary carbons in cyclobutanes can be in a crowded region of the spectrum.
-
Solution: 2D HMBC. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for assigning quaternary carbons. It shows correlations between carbons and protons that are two or three bonds away. By observing correlations from known protons to a quaternary carbon, you can confidently assign its chemical shift.
-
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Acquisition for a Substituted Cyclobutane
-
Sample Preparation: Dissolve 5-10 mg of your compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is homogeneous.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8-16) to achieve good signal-to-noise.
-
Integrate the signals and determine the chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (this will depend on the concentration and molecular weight of your compound) and a relaxation delay of at least 2 seconds to ensure the detection of quaternary carbons.
-
-
DEPT-135 Acquisition:
-
Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups (CH and CH₃ will be positive, CH₂ will be negative).
-
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Cyclobutanes
| Proton/Carbon Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Unsubstituted CH₂ | ~1.96[1][7] | ~22.4[1][8] | In unsubstituted cyclobutane, all protons and carbons are equivalent due to rapid ring inversion.[1][7] |
| CH-Substituent (Alkyl) | 1.5 - 2.5 | 30 - 45 | Highly dependent on the nature and stereochemistry of the substituent. |
| CH-Substituent (Heteroatom) | 2.5 - 4.5 | 40 - 70 | Electronegative substituents will deshield the attached proton and carbon. |
| Ring CH₂ (α to substituent) | 1.8 - 2.8 | 25 - 40 | The electronic and anisotropic effects of the substituent will influence these shifts.[1][9] |
| Ring CH₂ (β to substituent) | 1.6 - 2.4 | 20 - 30 | Less affected by the substituent compared to the α position. |
Visualization of Key Concepts
Caption: Dynamic equilibrium of cyclobutane ring puckering and its effect on proton environments.
References
- Abraham, R. J., et al. (2010). A ¹H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(10), 788-796.
- NMR Spectroscopy of Cyclobutanes. Request PDF. ResearchGate.
- Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-8.
- Cole, K. C., & Gilson, D. F. R. (1974). Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. The Journal of Chemical Physics, 60(3), 1191-1192.
- Perrin, L., et al. (2019). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science, 5(2), 316-325.
- Raza, G. H., et al. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 36(6), 421-426.
- Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13.
- Rauhut, G., & Pulay, P. (1995). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 103(20), 8827-8834.
- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- NMR Spectroscopy of Cyclobutanes. Request PDF. ResearchGate.
- Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European biophysics journal : EBJ, 14(5), 293–299.
- Cyclobutene - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- Raza, G. H., et al. (1998). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 36(6), 421-426.
- Conformations of Cycloalkanes. Chemistry LibreTexts.
- NMR Coupling Constants. Chemical Instrumentation Facility.
- Stojanović, M. B., & Stojanović, M. M. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. The journal of physical chemistry. A, 119(18), 4268–4276.
- N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. ResearchGate.
- New insight into the anisotropic effects in solution-state NMR spectroscopy. ResearchGate.
- Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Reactivity Challenges with 3-Methylcyclobutanamine Hydrochloride
Welcome to the technical support center for 3-Methylcyclobutanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this sterically hindered primary amine. Here, we will explore the underlying reasons for its low reactivity and provide detailed troubleshooting strategies and optimized protocols to ensure successful derivatization in your synthetic workflows.
Understanding the Challenge: Why is this compound Unreactive?
The low reactivity of this compound stems from a combination of steric hindrance and the nature of the amine salt. The cyclobutyl ring, substituted with a methyl group, creates a sterically congested environment around the amine's nitrogen atom. This bulkiness physically obstructs the approach of electrophiles, making reactions like acylations and alkylations kinetically slow.[1] Furthermore, as a hydrochloride salt, the amine's lone pair of electrons, essential for its nucleophilicity, is protonated. This significantly reduces its ability to act as a nucleophile until it is neutralized.
Here is a visual representation of the factors contributing to the low reactivity:
Caption: Factors contributing to the low reactivity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My standard amide coupling reaction with EDC/HOBt is failing or giving very low yields. What is the primary cause?
Answer: The primary cause of failure with standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is the insufficient activation to overcome the steric hindrance presented by the 3-methylcyclobutyl group.[1] These reagents, while effective for many primary amines, often struggle with sterically demanding substrates.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Utilize phosphonium or aminium/uronium-based reagents, which are known to be more effective for hindered couplings.[1]
-
Convert the Carboxylic Acid to an Acyl Fluoride: Acyl fluorides are highly reactive intermediates that are less sterically demanding than other activated species.[1][2]
-
Increase the Reaction Temperature: For particularly challenging couplings, elevating the temperature can provide the necessary energy to overcome the activation barrier. Microwave heating can also be an effective strategy to reduce reaction times and improve yields.[1]
-
Optimize Solvent and Base: Ensure your solvent (e.g., DMF, NMP) can fully dissolve all reactants. The choice of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is critical to prevent it from competing with your hindered amine.[1]
| Coupling Reagent Class | Examples | Suitability for Hindered Amines |
| Carbodiimides | EDC, DCC | Low to Moderate |
| Phosphonium Salts | PyBOP, PyAOP | High |
| Aminium/Uronium Salts | HATU, HBTU, COMU | Very High |
FAQ 2: How do I properly handle the hydrochloride salt before the reaction?
Answer: The hydrochloride salt must be neutralized to liberate the free amine, which is the active nucleophile. This is typically done in situ by adding a suitable base to the reaction mixture.
Protocol for In Situ Neutralization:
-
Dissolve the this compound in your reaction solvent.
-
Add at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization.
-
Stir the mixture for a few minutes at room temperature before adding the electrophile or activated carboxylic acid.
Alternatively, you can perform a separate workup to isolate the free amine, though this is often less convenient.
FAQ 3: I am observing significant unreacted starting material. What adjustments can I make to the reaction conditions?
Answer: Seeing a large amount of unreacted starting material is a clear indication that the reaction is not proceeding to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reactions.
Optimized Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for challenging amide bond formations where standard methods have failed.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir for 5 minutes.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acylation via Acyl Fluoride Intermediate
This method is particularly effective for extremely hindered substrates.[2]
Materials:
-
This compound
-
Carboxylic acid
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or other suitable fluorinating agent (e.g., Cyanuric fluoride)
-
DIPEA
-
Anhydrous DCM (Dichloromethane)
Procedure:
-
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add TFFH (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or proceed assuming formation.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM and add DIPEA (1.5 eq).
-
Slowly add the amine solution to the acyl fluoride mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup and purification are similar to Protocol 1.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Improving the efficiency of coupling reactions with hindered amines. (n.d.). BenchChem.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic Letters, 17(22), 5566-5569.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
- Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines. (2018).
- Acylation of Amines, Part 4: with Carboxylic Acids. (2021, February 9). [Video]. YouTube.
- Direct amidation of non‐activated carboxylic acid and amine derivatives catalyzed by TiCp2Cl2. (2013). Applied Organometallic Chemistry, 27(5), 273-279.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic Letters, 17(22), 5566-5569.
- Conversion of Carboxylic Acids to Amides using DCC. (2023, January 28). Chemistry LibreTexts.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(6), 2424–2431.
- Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. (2022).
- Activation Substitution of Carboxylic Acids. (2019, July 29). [Video]. YouTube.
- Amide synthesis by acyl
- Strain Release Amination. (2016).
- Strain-Release Amination – Your Guide to Make Super-Paxil! (n.d.). Baran Lab.
- Catalytic approaches towards amidation of unactivated ester derivatives. (2015).
- Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acet
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). Organic Letters, 17(22), 5566-5569.
- Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (2012). Durham University.
- Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry.
- Tips and tricks for difficult amide bond form
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Amide bond formation: beyond the dilemma between activation and racemisation. (2013).
- Pharmaceutical Organic Chemistry 2 Notes. (2024, March 25). Imperfect Pharmacy Notes.
- Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. (2021). CrystEngComm, 23(29), 5035-5041.
- Stability of Cycloalkanes: Ring Strain. (n.d.). In Organic Chemistry: A Tenth Edition.
- Protocol for the Acylation of Ethyl 3-Hydroxybutano
Sources
Technical Support Center: Navigating Side Reactions in Amide Coupling with Primary Amines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that forming a simple amide bond—the cornerstone of countless molecules from peptides to advanced materials—can be deceptively complex. When primary amines are involved, a host of potential side reactions can compromise yield, purity, and stereochemical integrity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to not only troubleshoot current issues but also to proactively design more robust coupling strategies for future experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction yield is very low, or I'm not seeing any product formation. What's going wrong?
Answer: Low or no yield is often traced back to either inefficient activation of the carboxylic acid or a competing side reaction that consumes your starting materials. Let's break down the primary culprits.
-
Cause A: N-Acylurea Formation (Carbodiimide-Mediated Couplings)
If you are using a carbodiimide like EDC or DCC, the primary reactive species is the O-acylisourea intermediate. This intermediate is highly reactive but also unstable. It can rapidly undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.[1][2][3] This pathway effectively sequesters your activated carboxylic acid, halting the reaction.
Solution:
-
Use an Additive: The most effective solution is to introduce a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester (OBt or Oxyma ester).[4] This new intermediate is still sufficiently reactive to couple with the primary amine but is far less prone to side reactions.[5][6] HOAt is another excellent, though more reactive, option.[7]
-
Solvent Choice: This side reaction is more prevalent in polar aprotic solvents like DMF or THF. Running the reaction in less polar solvents such as dichloromethane (DCM) or chloroform can minimize N-acylurea formation.[1][2]
-
-
Cause B: Guanidinylation of the Primary Amine (Uronium/Aminium-Mediated Couplings)
If you are using a uronium/aminium salt like HATU or HBTU, these reagents can react directly with your primary amine if it is present in the free state before the carboxylic acid is fully activated.[8][9] This forms a stable guanidinium species on your amine, capping it and preventing it from participating in the desired amide bond formation. This is a chain-terminating side reaction.[7]
Solution:
-
Pre-activation: Always pre-activate the carboxylic acid. This involves mixing the carboxylic acid, the coupling reagent (e.g., HATU), and a base (e.g., DIPEA) for a few minutes before adding the primary amine.[10] This ensures that the highly reactive active ester is formed first, ready to react with the amine as intended.
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent relative to the carboxylic acid. A slight deficit of the coupling reagent can ensure that none is left over to react with the amine.[7] For critical applications like cyclization or fragment coupling where stoichiometry is near 1:1, consider using phosphonium-based reagents (e.g., PyBOP®, PyAOP), which do not cause this side reaction.[5][11]
-
Below is a diagram illustrating the critical choice between the desired reaction and N-acylurea formation when using carbodiimides.
Caption: Carbodiimide activation vs. the N-acylurea side reaction.
Question 2: My product's stereochemistry is incorrect. What causes racemization and how can I prevent it?
Answer: Racemization (or epimerization in the context of peptides) is a significant risk, especially when coupling N-protected amino acids. It compromises the biological activity and purity of the final product.[12]
-
Mechanism: Oxazolone Formation
The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate.[5][13] The activated carboxyl group of the N-protected amino acid cyclizes, and the resulting oxazolone has a highly acidic proton at the alpha-carbon (Cα). A base present in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate. Re-protonation can then occur from either face, resulting in a mixture of D and L isomers.[12]
Factors that Increase Racemization:
-
Strong Bases: Bases like triethylamine (TEA) or excess N,N-diisopropylethylamine (DIPEA) accelerate proton abstraction.[14]
-
High Temperatures: Increased temperature provides the energy needed to overcome the activation barrier for both oxazolone formation and proton abstraction.
-
Prolonged Reaction Times: Longer exposure to basic conditions increases the probability of epimerization.[14]
-
Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimides used alone are particularly problematic.[15][16]
Prevention Strategies:
-
Use Racemization-Suppressing Additives: Additives like HOBt, and particularly its more acidic analogues HOAt and Oxyma Pure, are highly effective.[14] They function by forming active esters that are less prone to cyclizing into an oxazolone compared to the intermediates formed by carbodiimides alone.[5][6]
-
Choose the Right Coupling Reagent: Phosphonium-based reagents (PyBOP, PyAOP) and certain uronium salts formulated with superior additives (HATU, HCTU) are designed for low racemization.[14] DEPBT is another excellent choice for coupling easily epimerized amino acids.[15]
-
Control Base and Temperature: Use the weakest base necessary to achieve the reaction, such as N-methylmorpholine (NMM) or collidine, and use it stoichiometrically.[14] If possible, run the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[16]
-
Caption: Mechanism of racemization and its prevention using additives.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent should I choose for my reaction?
A: The choice depends on several factors: the scale of your reaction, the steric hindrance of your substrates, your budget, and the sensitivity of your amino acids to racemization.
| Reagent Class | Examples | Pros | Cons | Key Side Reactions |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[2] EDC and its urea are water-soluble, simplifying workup.[4][17] | High risk of racemization and N-acylurea formation without additives.[1][15] DCC-urea is insoluble and hard to remove.[17] Can dehydrate Asn/Gln.[15] | N-Acylurea, Racemization, Dehydration |
| Phosphonium Salts | PyBOP®, PyAOP | Low racemization.[14] Do not cause guanidinylation.[11] Good for sterically hindered couplings and cyclizations. | Byproduct (HMPA from BOP) can be carcinogenic.[5] More expensive than carbodiimides. | Racemization (low risk) |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Highly efficient, fast reaction rates.[5] HATU/HCTU are excellent for hindered couplings.[11] COMU is a safer, non-explosive alternative.[5] | Can cause guanidinylation if not pre-activated.[7] More expensive. Some reagents (based on HOBt/HOAt) are potentially explosive.[5] | Guanidinylation, Racemization |
Q2: What is the role of the base in the coupling reaction?
A: The base plays two crucial roles:
-
Neutralization: It neutralizes the protonated amine starting material (often supplied as a hydrochloride or TFA salt) to generate the free, nucleophilic primary amine.
-
Activation: For phosphonium and aminium/uronium reagents, a base is required to facilitate the formation of the active ester intermediate.[5]
However, the base is also the primary driver of racemization. Use the minimum amount required (typically 2-3 equivalents: 1 for the amine salt, 1-2 for the coupling reaction itself) and choose a weaker base like NMM when racemization is a concern.[14]
Q3: Can I perform a coupling reaction in an aqueous solution?
A: Yes, but it requires a specific choice of reagents. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the reagent of choice for aqueous couplings because it is water-soluble.[4][18] The reaction is often supplemented with the water-soluble N-Hydroxysuccinimide derivative, Sulfo-NHS , to form a more stable intermediate ester that is less susceptible to hydrolysis and more reactive towards amines.[17] This is a common strategy for conjugating peptides to proteins or labeling biomolecules.[4]
Experimental Protocols
Protocol 1: General EDC/HOBt Coupling in Organic Solvent
This protocol is a standard method for minimizing side reactions associated with carbodiimides.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize racemization.
-
Activation: Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C. The solution may become cloudy.
-
Amine Addition: In a separate flask, dissolve the primary amine (or its salt, 1.1 eq) in a minimal amount of the same solvent. If using an amine salt, add a non-nucleophilic base like DIPEA or NMM (1.1 eq for the salt plus an optional 1.0 eq for the coupling) and stir for 5 minutes.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents. Typically, this involves washing with dilute acid (e.g., 1M HCl), followed by a base (e.g., sat. NaHCO₃ soln), and finally brine.
Protocol 2: HATU-Mediated Coupling with Pre-activation
This protocol is ideal for sterically hindered substrates or when fast, efficient coupling is required with minimal racemization.
-
Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0-3.0 eq).
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. The solution should change color (often to yellow), indicating the formation of the OAt active ester.
-
Coupling: Add the primary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 1-4 hours. Hindered couplings may require longer times or gentle heating.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and perform a standard aqueous workup as described in Protocol 1 to remove DMF and other water-soluble components.
References
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]
- Wikipedia. (n.d.). Carbodiimide. En.wikipedia.org. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
- Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec.com. [Link]
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.fr. [Link]
- van der Loop, S. L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones.
- Tsubouchi, A. (n.d.). Epimerization of Peptide. Tsubouchi-lab.com. [Link]
- de Oliveira, E., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
- Propep. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Propep.com. [Link]
- El-Faham, A., & Albericio, F. (2012). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry. Thieme. [Link]
- ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction....
- Vrettos, E. I., et al. (2017).
- Subirós-Funosas, R., et al. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.com. [Link]
- Hartati, F. M., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]
Sources
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 18. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Temperature and Pressure for 3-Methylcyclobutanamine HCl Synthesis
Welcome to the technical support center for the synthesis of 3-Methylcyclobutanamine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this key intermediate. Our focus is to provide in-depth, field-proven insights into optimizing the critical reaction parameters of temperature and pressure. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and enhance reaction efficiency, yield, and purity.
The synthesis of 3-Methylcyclobutanamine is most commonly achieved via the reductive amination of 3-methylcyclobutanone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling. The efficiency of this two-step, one-pot sequence is highly dependent on the careful control of reaction conditions, particularly temperature and pressure, especially when catalytic hydrogenation is employed.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis of 3-Methylcyclobutanamine HCl, providing a foundational understanding of the key process variables.
Q1: What is the general reaction scheme for synthesizing 3-Methylcyclobutanamine HCl?
The synthesis is a classic reductive amination reaction. It begins with the condensation of 3-methylcyclobutanone with an ammonia source (such as ammonia, ammonium chloride, or ammonium acetate) to form a 3-methylcyclobutyl-imine intermediate. This intermediate is subsequently reduced to form 3-methylcyclobutanamine. The reaction is typically concluded by adding hydrochloric acid to precipitate the stable hydrochloride salt.
Q2: What are the primary methods for the reduction step, and how do they differ?
There are two primary pathways for the reduction of the imine intermediate:
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) and a heterogeneous metal catalyst (e.g., Palladium on carbon, Platinum oxide, Raney Nickel, or Cobalt).[1] It is considered a "green" chemistry approach but requires specialized high-pressure equipment.[2] Both temperature and pressure are critical variables to control.[3][4]
-
Chemical Reduction: This method uses hydride-based reducing agents. Common choices include sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[5][6] These reagents offer varying degrees of reactivity and selectivity, allowing the reaction to be performed in standard laboratory glassware without high pressure.[7]
Q3: How does temperature critically influence the reaction outcome?
Temperature has a multifaceted effect on the reductive amination process:
-
Imine Formation: The initial condensation of the ketone and ammonia is a reversible equilibrium reaction that produces water as a byproduct.[5] Increasing the temperature can shift this equilibrium towards the imine product, enhancing the overall reaction rate. However, excessively high temperatures can promote side reactions like aldol condensation or degradation of reactants.[2][8]
-
Reduction Rate: For both catalytic hydrogenation and hydride reduction, higher temperatures generally increase the rate of the reduction step.[4] For some catalytic systems, a temperature of 70-80 °C is optimal.[1][9]
-
Selectivity: In some cases, lower temperatures can improve selectivity. For instance, when using less selective hydrides like NaBH₄, a lower temperature can minimize the competing reduction of the starting 3-methylcyclobutanone.[10]
Q4: Why is pressure a crucial parameter for catalytic hydrogenation?
In catalytic hydrogenation, gaseous hydrogen must dissolve in the reaction solvent to interact with the catalyst surface and the substrate. Pressure directly governs this process:
-
Hydrogen Concentration: According to Henry's Law, increasing the hydrogen pressure increases the concentration of dissolved hydrogen in the reaction medium.[11] This elevated concentration typically leads to a significant increase in the reaction rate.[4] Many hydrogenations do not proceed efficiently at atmospheric pressure and require pressures in the range of 10-50 bar or higher to achieve reasonable reaction times.[12]
-
Catalyst Efficiency: Sufficient hydrogen pressure ensures that the catalyst surface remains saturated with hydrogen, which is essential for an efficient reduction cycle.
Q5: What are reliable starting conditions for a new optimization experiment?
Starting conditions should be chosen based on the selected reduction method, with safety as the foremost concern. The following table provides conservative and empirically supported starting points.
| Parameter | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Chemical Reduction (e.g., NaBH(OAc)₃) |
| Temperature | 50 °C | Room Temperature (20-25 °C) |
| Pressure | 5-10 bar (approx. 70-150 psi) | Atmospheric |
| Solvent | Methanol, Ethanol | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Ammonia Source | 7N Ammonia in Methanol | Ammonium Acetate (NH₄OAc) |
| Key Insight | A moderate starting pressure and temperature allow for safe assessment of catalyst activity before escalating conditions. | STAB is often preferred for its selectivity, as it will not readily reduce the starting ketone.[13] |
Part 2: Troubleshooting Guide for Common Issues
This guide provides a structured approach to diagnosing and resolving specific experimental challenges by modulating temperature and pressure.
Problem 1: Low or No Product Conversion
Low conversion is the most common issue, often stemming from either inefficient imine formation or a stalled reduction step.
Caption: Troubleshooting workflow for low reaction conversion.
-
Cause A: Inefficient Imine Formation
-
Diagnosis: Before adding the reducing agent (or starting hydrogenation), take an aliquot of the reaction mixture. Analyze via TLC, GC-MS, or ¹H NMR to confirm the presence of the imine intermediate.[14]
-
Solution: If imine formation is poor, add a catalytic amount of a weak acid like acetic acid, which can catalyze imine formation.[2] If the reaction is at room temperature, consider a gentle increase to 40-50 °C to shift the equilibrium.[15]
-
-
Cause B (Catalytic Hydrogenation): Insufficient Pressure or Temperature
-
Diagnosis: The reaction stalls with starting materials and imine still present after several hours under initial conditions.
-
Solution: The rate is likely limited by hydrogen availability or activation energy.
-
Increase Pressure: Incrementally raise the H₂ pressure from your starting point (e.g., from 10 bar to 30 bar). This directly increases the dissolved hydrogen concentration and often accelerates the reaction significantly.[4][12]
-
Increase Temperature: If increasing pressure is insufficient, gradually raise the temperature in 10-15 °C increments (e.g., from 50 °C to 65 °C, then to 80 °C).[1] This increases the kinetic rate of the surface reaction. Monitor for byproduct formation at higher temperatures.
-
-
-
Cause C (Chemical Reduction): Premature Ketone Reduction
-
Diagnosis: The primary byproduct is 3-methylcyclobutanol, and the starting ketone is consumed without significant amine formation. This is common with powerful, less selective reducing agents like NaBH₄.[16]
-
Solution: Temperature control and reagent choice are key.
-
Change Reagent: Switch to a more chemoselective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the ketone.[5][13]
-
Modify Protocol: If using NaBH₄, employ a stepwise procedure. First, allow the imine to form completely at room temperature for 1-2 hours. Then, cool the reaction mixture to 0 °C before slowly adding the NaBH₄. The lower temperature disfavors ketone reduction while still allowing the faster imine reduction to proceed.[10]
-
-
Problem 2: Formation of Di-(3-methylcyclobutyl)amine Impurity
-
Cause: Over-alkylation. The desired product, 3-methylcyclobutanamine, is also a primary amine and can react with the imine intermediate to form a secondary amine byproduct.
-
Solution: This is a competition of kinetics. The issue can be suppressed by ensuring the concentration of the ammonia source is significantly higher than the concentration of the product amine throughout the reaction. Use a large molar excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).[13] This statistically favors the reaction of the imine with ammonia over the product amine.
Part 3: Experimental Protocols and Optimization Workflow
Protocol: General Procedure for Catalytic Hydrogenation
Safety Note: All high-pressure hydrogenation reactions must be conducted in a certified high-pressure reactor (autoclave) behind a safety shield by trained personnel.
-
Reactor Setup: To a glass liner of a high-pressure reactor, add 3-methylcyclobutanone (1.0 eq), the chosen catalyst (e.g., 5-10 wt% of 5% Pd/C), and the solvent (e.g., methanol, ~0.2 M concentration).
-
Ammonia Addition: Add the ammonia source (e.g., 7N ammonia in methanol, 5-10 eq).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen to remove oxygen, followed by 3-5 purges with hydrogen.
-
Reaction Conditions: Pressurize the reactor to the desired starting pressure (e.g., 10 bar H₂) and begin stirring. Heat the reactor to the target temperature (e.g., 50 °C).
-
Monitoring: Monitor the reaction by observing the pressure drop (hydrogen uptake). The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Salt Formation: Dissolve the crude amine residue in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in ether (or concentrated HCl) dropwise until the mixture is acidic and precipitation is complete. Collect the 3-Methylcyclobutanamine HCl precipitate by filtration and dry under vacuum.
Workflow: Logical Optimization of Reaction Conditions
The following diagram illustrates an iterative approach to optimizing the synthesis, starting from baseline conditions and making logical adjustments based on the analytical results.
Caption: Iterative workflow for reaction condition optimization.
References
- Fisher, G. B., et al. (1993). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Effect of H2 pressure on the hydrogenation process. Reaction conditions.
- ResearchGate. (n.d.). Effect of reaction temperature on the reductive animation.
- ResearchGate. (n.d.). Reductive amination reaction temperature.
- ResearchGate. (n.d.). Effect of hydrogen pressure on the hydrogenation reaction of 1a.
- AIP Publishing. (2019). Effect of hydrogen gas pressure on biofuel characteristics in hydrogenation reaction of non-oxygenated fraction of bio-oil.
- ResearchGate. (n.d.). Temperature and pressure influence for the model reductive amination reaction.
- Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
- Equilibar. (n.d.). Hydrogenation Reactor Pressure Control.
- Chemistry Steps. (n.d.). Reductive Amination.
- Pearson. (n.d.). Reductive Amination Practice Problems.
- Google Patents. (2008). US20080167499A1 - Process for the reductive amination of aldehydes and ketones.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
- Reddit. (2023). What's wrong with my reductive amination? I barely got any product.
- ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
- Organic Syntheses. (1967). CYCLOBUTYLAMINE.
- ACS Green Chemistry Institute. (n.d.). Reductive Amination.
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
Sources
- 1. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. equilibar.com [equilibar.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of Chiral Cyclobutanamines
Welcome, researchers and drug development professionals, to our dedicated resource for navigating the complexities of reactions involving chiral cyclobutanamines. This guide is designed to provide you with in-depth technical support, troubleshooting strategies, and answers to frequently asked questions to help you preserve the stereochemical integrity of these valuable building blocks in your synthetic endeavors.
The rigid, strained four-membered ring of cyclobutane imparts unique conformational constraints that can be highly advantageous in drug design.[1] However, the stereocenter bearing the amine group is susceptible to racemization under various reaction conditions, a critical issue in the development of enantiopure pharmaceuticals.[2][3] This guide will equip you with the knowledge to anticipate and prevent these challenges.
Understanding the Enemy: Mechanisms of Racemization
Racemization is the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, rendering it optically inactive.[4] In the context of chiral cyclobutanamines, the primary culprit is the formation of a planar, achiral intermediate, which can be subsequently attacked from either face with equal probability, leading to a loss of stereochemical information.[5]
Several key factors can promote this undesirable outcome:
-
Imine/Enamine Formation: The reversible formation of imine or enamine intermediates is a common pathway to racemization.[5] This is particularly relevant in reactions involving aldehydes, ketones, or certain oxidation conditions.
-
Acid/Base Catalysis: Both acidic and basic conditions can facilitate racemization.[5][6] Bases can deprotonate the α-carbon to the amine, forming a planar carbanion, while acids can protonate the amine, making the α-proton more acidic and susceptible to removal.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to racemization.[5][7][8] In some cases, even moderate heat can lead to significant loss of enantiomeric excess (ee).
-
Prolonged Reaction Times: The longer a chiral compound is exposed to racemization-inducing conditions, the greater the extent of stereochemical erosion.[5]
Troubleshooting Guides: Preserving Stereochemical Integrity
This section addresses specific experimental challenges and provides actionable solutions to maintain the enantiopurity of your chiral cyclobutanamines.
Issue 1: Loss of Enantiomeric Excess (ee) During N-Alkylation or N-Arylation
Scenario: You are performing a nucleophilic substitution reaction to introduce a substituent on the nitrogen atom of your chiral cyclobutanamine and observe a significant drop in ee in your product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Harsh Reaction Conditions | High temperatures or strongly basic/acidic conditions can promote racemization through the mechanisms described above. | - Lower the Reaction Temperature: If kinetically feasible, perform the reaction at a lower temperature. - Use a Milder Base: Opt for non-nucleophilic, sterically hindered bases like proton sponge or 2,6-lutidine over stronger bases like LDA or NaH. - Control pH: If the reaction is pH-sensitive, use a buffered system to maintain a neutral or near-neutral environment. |
| Prolonged Reaction Time | Extended exposure to even mildly racemizing conditions can lead to a cumulative loss of stereochemical integrity.[5] | - Optimize Reaction Kinetics: Use a more reactive electrophile or a catalyst to shorten the required reaction time. - Monitor the Reaction Closely: Use techniques like TLC, LC-MS, or GC-MS to determine the point of completion and quench the reaction promptly. |
| Solvent Effects | Protic solvents can facilitate proton exchange, potentially leading to racemization.[5] | - Solvent Screening: Evaluate a range of aprotic solvents (e.g., THF, Dioxane, Toluene, Acetonitrile) to identify one that minimizes racemization while maintaining adequate solubility and reactivity. |
Experimental Protocol: N-Alkylation with Minimized Racemization
-
Reagent Preparation: Dissolve the chiral cyclobutanamine (1.0 eq) and a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous aprotic solvent (e.g., THF or acetonitrile) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the reaction mixture to 0 °C or a lower temperature as tolerated by the reaction kinetics.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., alkyl halide or triflate) (1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent.
-
Purification: Purify the product using column chromatography or recrystallization, minimizing exposure to heat.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or SFC.
Issue 2: Racemization During Amide Bond Formation
Scenario: You are coupling your chiral cyclobutanamine with a carboxylic acid to form an amide and find that the product has a lower ee than the starting amine.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Oxazolone Formation | The activation of the carboxylic acid can sometimes lead to the formation of an oxazolone intermediate, which is prone to racemization at the α-carbon of the acid. While the amine stereocenter is not directly involved, this is a common issue in peptide coupling.[9] | - Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as HATU, HBTU, or COMU, in combination with a base like DIPEA. Avoid reagents like DCC without an additive. |
| Excessive Base | An excess of a strong base can lead to epimerization of the activated carboxylic acid or direct racemization of the amine. | - Stoichiometric Control: Use the minimum necessary amount of base. Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are sufficient. |
| High Temperature | As with other reactions, elevated temperatures can accelerate racemization. | - Maintain Low Temperatures: Perform the coupling reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary. |
Experimental Protocol: Racemization-Resistant Amide Coupling
-
Acid Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), a coupling reagent such as HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Stir for 10-15 minutes at 0 °C.
-
Amine Addition: Add a solution of the chiral cyclobutanamine (1.2 eq) in the same solvent to the activated acid mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify the amide product. Determine the enantiomeric excess via chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: At what pH is my chiral cyclobutanamine most stable against racemization?
Generally, chiral amines are most stable at neutral or slightly acidic pH. Strongly acidic or basic conditions should be avoided.[5][6] The optimal pH for storage and reaction will be compound-specific, so it is advisable to perform stability studies at different pH values if racemization is a significant concern.
Q2: Can I use a protecting group to prevent racemization?
Yes, protecting the amine functionality can be an effective strategy.[10][11] Converting the amine to a carbamate (e.g., Boc, Cbz) or a sulfonamide (e.g., Ns, Ts) can significantly reduce its basicity and nucleophilicity, thereby inhibiting racemization pathways that involve the nitrogen lone pair or deprotonation of the α-carbon. The choice of protecting group will depend on the subsequent reaction conditions it needs to withstand and the conditions required for its removal.[12][13][14]
Q3: Are there any specific catalysts that can help prevent racemization?
While the primary focus is often on avoiding conditions that cause racemization, the choice of catalyst can be crucial. For instance, in asymmetric hydrogenations to form chiral amines, the selection of the chiral ligand and metal precursor is paramount to achieving high enantioselectivity and preventing erosion of the product's stereochemical integrity.[5] For other transformations, using enzymes like transaminases can offer a mild and highly stereoselective alternative to traditional chemical methods.[15]
Q4: How does the substitution pattern on the cyclobutane ring affect the rate of racemization?
The steric and electronic properties of other substituents on the cyclobutane ring can influence the rate of racemization. Bulky groups near the stereocenter can sterically hinder the approach of a base, making deprotonation of the α-carbon more difficult. Electron-withdrawing groups can increase the acidity of the α-proton, potentially making the amine more susceptible to racemization under basic conditions.
Q5: What are the best analytical techniques to monitor racemization?
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for determining the enantiomeric excess of your chiral cyclobutanamine and its derivatives. Chiral Gas Chromatography (GC) can also be used for volatile compounds. It is crucial to develop a reliable chiral separation method for both your starting material and product to accurately monitor stereochemical purity throughout your synthesis.
Visualizing the Problem and Solutions
To further clarify the concepts discussed, the following diagrams illustrate the primary racemization mechanism and a decision-making workflow for troubleshooting.
Caption: General mechanism of racemization for a chiral amine.
Caption: Troubleshooting workflow for racemization issues.
References
- Hu, X., & Li, G. (2012). Stereoselective preparation of cyclobutanes with four different substituents: total synthesis and structural revision of pipercyclobutanamide A and piperchabamide G.
- Capriati, V., & Perna, F. M. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
- Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]
- Contente, M. L., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- Hu, X., & Li, G. (2012). Stereoselective preparation of cyclobutanes with four different substituents: total synthesis and structural revision of pipercyclobutanamide A and piperchabamide G. PubMed. [Link]
- Various Authors. (n.d.). Generic mechanisms for acid-catalysed racemisation.
- Contente, M. L., et al. (2025).
- Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Bar-Ilan University. (n.d.). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Bar-Ilan University. [Link]
- Contente, M. L., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow.
- Various Authors. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions.
- Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. PubMed. [Link]
- Contente, M. L., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
- M. A. Pérez-Lourido, et al. (2015).
- Wikipedia. (n.d.).
- Clayden, J. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Various Authors. (n.d.). Synthesis of cyclobutyl amine 8.
- Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Study.com. [Link]
- Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
- Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
- Various Authors. (2025). Synthesis of Chiral Functionalised Cyclobutylpyrrolidines and Cyclobutylamino Alcohols from (–)-(S)-Verbenone – Applications in the Stabilisation of Ruthenium Nanocatalysts.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. [Link]
- Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
- Khan, K. M., & Ali, M. (2010). Role of racemization in optically active drugs development. Medicinal Chemistry Research. [Link]
- Chemistry For Everyone. (2024). What Is Racemization In Organic Chemistry?. YouTube. [Link]
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it.
- Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- de Witte, W., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]
- Various Authors. (2025). Synthesis of Enantiopure[16]Cyclorubicenes. PMC - PubMed Central - NIH. [Link]
- Various Authors. (2025). The Baylis-Hillman Reaction with Chiral α-Amino Aldehydes under Racemization-Free Conditions.
- Ballard, A., et al. (n.d.). Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. [Link]
- Various Authors. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]
- Lai, J. T. (n.d.).
- Various Authors. (n.d.). Aminocatalytic [8+2] Cycloaddition Reactions toward Chiral Cyclazines.
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Technical Support Center: Scaling Up the Synthesis of 3-Methylcyclobutanamine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methylcyclobutanamine Hydrochloride. As a crucial building block in medicinal chemistry, particularly for its role in constructing conformationally restricted scaffolds, mastering its synthesis at scale is paramount.[1][2][3][4] This document addresses common challenges through a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Section 1: Synthesis Pathway Overview
The most prevalent and scalable route to 3-Methylcyclobutanamine is the reductive amination of 3-methylcyclobutanone. This method is often favored in industrial settings for its efficiency and convergence.[5][6] The process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. The final step involves salt formation with hydrochloric acid to yield the stable, crystalline hydrochloride salt.[7]
Caption: General workflow for the reductive amination of 3-methylcyclobutanone.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most amenable to kilogram-scale production of this compound?
While several routes exist, reductive amination of 3-methylcyclobutanone stands out for scalability.[5] An alternative, the reduction of 3-methylcyclobutane-1-carbonitrile, is also viable but often involves more hazardous reagents (e.g., LiAlH₄) or high-pressure hydrogenation conditions that can be more challenging to implement at scale.
The reductive amination pathway offers several advantages for scale-up:
-
Process Convergence: It's often a one-pot or two-step process, minimizing transfers and potential material loss.[5]
-
Reagent Availability: 3-methylcyclobutanone and common ammonia sources/reducing agents are commercially available in bulk.
-
Control: The reaction conditions can be readily monitored and controlled, which is critical for ensuring safety and batch-to-batch consistency.[8]
Q2: How critical is pH control during the reductive amination step?
Extremely critical. The reaction requires a delicate balance, best maintained in a weakly acidic pH range (typically 5-7) .[9]
-
Causality: The initial formation of the imine intermediate is acid-catalyzed. However, if the pH is too low (highly acidic), the amine nucleophile (ammonia) will be protonated to the non-nucleophilic ammonium ion (NH₄⁺), effectively stopping the reaction. Conversely, if the pH is too high (alkaline), the acid catalysis required for imine formation is insufficient. Maintaining the optimal pH ensures a sufficient concentration of both the reactive amine and the activated carbonyl/imine species.[9]
On a large scale, using a buffered ammonia source like ammonium acetate can help maintain the appropriate pH throughout the reaction.
Q3: What is the best choice of reducing agent for a large-scale reductive amination?
The choice of reducing agent is a critical decision based on a trade-off between reactivity, selectivity, safety, cost, and ease of handling at scale.
| Reducing Agent | Selectivity & Mechanism | Scale-Up Advantages | Scale-Up Challenges & Mitigation |
| Catalytic Hydrogenation (H₂, Raney® Ni, Pd/C) | Excellent selectivity for the iminium ion. The reaction is heterogeneous.[10] | Cost-effective at scale. High atom economy ("green" chemistry). Catalyst can be filtered and sometimes reused.[11] | Safety: Requires specialized high-pressure reactors and stringent protocols for handling flammable H₂ gas and pyrophoric catalysts like Raney Nickel.[11][12] Mitigation: Use in a designated hydrogenation bay with trained personnel. Ensure the catalyst is never allowed to dry in air.[13][14] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective. Reduces iminium ions much faster than ketones, minimizing alcohol byproduct formation.[9][15] | Excellent for one-pot reactions . Safer and easier to handle than NaBH₃CN. Tolerates a wide range of functional groups. | Cost: More expensive than NaBH₄ or catalytic hydrogenation. Stoichiometric Waste: Generates significant borate waste streams that require proper disposal. |
| Sodium Borohydride (NaBH₄) | Powerful, less selective reductant. Can reduce both the starting ketone and the imine.[15][16] | Inexpensive and readily available. | Lack of Selectivity: Often leads to the formation of 3-methylcyclobutanol byproduct. Requires a two-step approach (pre-form the imine, then add NaBH₄). Safety: Water-reactive, releasing flammable H₂ gas.[16][17][18][19] Requires careful, portion-wise addition to control exotherm and gas evolution. |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines at slightly acidic pH.[5][15] | Very effective for one-pot reactions. | Extreme Toxicity: Can generate highly toxic hydrogen cyanide (HCN) gas during the reaction or acidic work-up. Its use is heavily discouraged in modern process chemistry due to safety concerns.[5][9] |
Recommendation for Scale-Up: For robust, safe, and cost-effective kilogram-scale production, catalytic hydrogenation with Raney® Nickel or Palladium on Carbon (Pd/C) is generally the preferred industrial method.
Section 3: Troubleshooting Guide
Even with a well-defined protocol, challenges can arise during scale-up. This guide addresses common issues.
Caption: A workflow for troubleshooting common issues in the synthesis scale-up.
Problem: Low Yield of the Final Product
-
Potential Cause 1: Inactive Catalyst (Catalytic Hydrogenation). Raney® Nickel is pyrophoric and can deactivate upon exposure to air or impurities.[11]
-
Potential Cause 2: Inefficient Imine Formation. As discussed, incorrect pH is a common culprit.
-
Solution: Implement in-process pH monitoring. Use a buffered system like ammonium acetate. Ensure the temperature is appropriate for imine formation before beginning the reduction.
-
-
Potential Cause 3: Product Loss During Aqueous Work-up. The free base, 3-methylcyclobutanamine, has some solubility in water.
-
Solution: Saturate the aqueous layer with NaCl (brine) to decrease the amine's solubility. Perform multiple extractions (e.g., 3-4x) with a suitable organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to ensure complete recovery.
-
Problem: Significant Formation of 3-Methylcyclobutanol Byproduct
-
Potential Cause: Non-selective Reduction. This is a classic issue when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄), which can reduce the starting ketone directly to the alcohol.[9]
-
Solution:
-
Change Reducing Agent: The most robust solution is to switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or, preferably for scale, move to catalytic hydrogenation, which is highly selective for the iminium ion.[9][15]
-
Modify Protocol (if NaBH₄ must be used): Alter the procedure to a two-step process. First, allow the ketone and ammonia source to react for a sufficient time to maximize imine formation (monitor by GC or TLC). Then, cool the reaction and add the NaBH₄. This temporal separation favors the reduction of the pre-formed imine over the remaining ketone.
-
-
Problem: Difficulty Filtering the Raney® Nickel Catalyst Post-Reaction
-
Potential Cause: Fine Catalyst Particles and Clogging. Raney® Nickel is a very fine, dense powder that can clog filter paper or frits, especially at a large scale.[11] This is not only inefficient but also dangerous, as a filter cake that dries in the air can spontaneously ignite.[11]
-
Solution:
-
Use a Filter Aid: Add a pad of Celite® or another filter aid to the filter before starting the filtration. This creates a porous bed that prevents the fine catalyst particles from blinding the filter medium.
-
Maintain a Wet Filter Cake: During filtration, NEVER allow the catalyst bed to go dry. Continuously add solvent (e.g., methanol, ethanol) to keep the cake submerged and prevent contact with air.[13]
-
Safe Quenching: Once filtration is complete, the recovered catalyst should be immediately transferred to a designated waste container and submerged under water for eventual deactivation and disposal according to safety protocols.[13]
-
-
Section 4: Detailed Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis via Catalytic Hydrogenation
This protocol is a representative example and must be adapted and optimized based on available equipment and safety assessments.
Step A: Reductive Amination
-
Reactor Setup: Charge a 50 L hydrogenator reactor with Methanol (20 L) and Raney® Nickel (200 g, 50% slurry in water), ensuring the catalyst is added under a nitrogen atmosphere and remains submerged in solvent.
-
Catalyst Activation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir the slurry for 1 hour at 25 °C.
-
Reagent Charge: Vent the reactor to a nitrogen atmosphere. In a separate vessel, dissolve 3-methylcyclobutanone (2.0 kg, 20.4 mol) and ammonium acetate (3.14 kg, 40.8 mol) in Methanol (10 L).
-
Reaction: Transfer the solution from step 3 into the reactor. Seal the reactor, purge again with nitrogen and then hydrogen. Pressurize to 100 psi with hydrogen.
-
Monitoring: Heat the reaction mixture to 40-45 °C. Monitor the reaction by observing hydrogen uptake and periodic sampling for analysis by GC-MS. The reaction is typically complete in 8-12 hours.
-
Cooldown & Purge: Once complete, cool the reactor to 20 °C. Carefully vent the hydrogen and purge the system three times with nitrogen.
Step B: Work-up and Isolation of Free Base
-
Catalyst Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite®. CRITICAL: Wash the filter cake thoroughly with methanol (3 x 1 L), ensuring the cake never runs dry.[13]
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure to remove the majority of the methanol.
-
Extraction: To the remaining residue, add water (10 L) and 50% aq. NaOH until the pH is >12. Extract the aqueous layer with MTBE (3 x 8 L).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-methylcyclobutanamine as an oil.
Protocol 2: Formation and Crystallization of the Hydrochloride Salt
-
Salting: Dissolve the crude free base from Protocol 1 in Isopropanol (IPA, 10 L). Cool the solution to 0-5 °C in an ice bath.
-
HCl Addition: Slowly add a 5-6 M solution of HCl in IPA until the pH of the solution is between 1 and 2 (checked with a wetted pH strip). The addition is exothermic; control the rate to keep the internal temperature below 15 °C.
-
Crystallization: The hydrochloride salt will begin to precipitate. Stir the resulting slurry at 0-5 °C for an additional 2 hours to maximize crystallization.
-
Filtration and Drying: Filter the solid product. Wash the filter cake with cold IPA (2 x 1 L) followed by cold MTBE (2 x 1 L). Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Analysis: The final product should be a white to off-white crystalline solid.[7] Analyze for purity by HPLC and structure confirmation by ¹H NMR.
Section 5: References
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Vertex AI Search Grounding API. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved January 8, 2026.
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Chamberland, S. (2012). Standard Operating Procedure: Weighing and Working with Raney Nickel. Retrieved January 8, 2026.
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Vineeth Chemicals. (n.d.). About Catalysts. Retrieved January 8, 2026.
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PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved January 8, 2026.
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University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved January 8, 2026.
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ESPI Metals. (2007). Sodium Borohydride. Retrieved January 8, 2026.
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Unknown. (n.d.). Sodium Borohydride SOP. Retrieved January 8, 2026.
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Harper College. (2005). Sodium borohydride MSDS. Retrieved January 8, 2026.
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Wikipedia. (n.d.). Raney nickel. Retrieved January 8, 2026.
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Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure. Retrieved January 8, 2026.
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New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved January 8, 2026.
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ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved January 8, 2026.
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CymitQuimica. (n.d.). CAS 89381-07-7: this compound (1:1). Retrieved January 8, 2026.
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Wikipedia. (n.d.). Reductive amination. Retrieved January 8, 2026.
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ResearchGate. (2024). Synthesis of cyclobutyl amine 8. Retrieved January 8, 2026.
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Enamine. (n.d.). Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. Retrieved January 8, 2026.
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YouTube. (2023). Reductive Amination. Retrieved January 8, 2026.
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ResearchGate. (n.d.). Synthesis of cyclobutanamines through reduction instead of final hydrolysis. Retrieved January 8, 2026.
-
PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Retrieved January 8, 2026.
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PubMed Central. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved January 8, 2026.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 8, 2026.
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PubChem. (n.d.). 3-Methoxy-3-methylcyclobutane-1-carbonitrile. Retrieved January 8, 2026.
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ChemicalBook. (2025). This compound. Retrieved January 8, 2026.
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PubChem. (n.d.). 3-Ethyl-2-methylcyclobutane-1-carbonitrile. Retrieved January 8, 2026.
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Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for Reductive Amination of 3-Methylcyclohexanone. Retrieved January 8, 2026.
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Organic Syntheses. (n.d.). Methylamine Hydrochloride - Organic Syntheses Procedure. Retrieved January 8, 2026.
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved January 8, 2026.
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BLD Pharm. (n.d.). 1-(3-FLUOROPHENYL)-3-METHYLCYCLOBUTANE-1-CARBONITRILE. Retrieved January 8, 2026.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 8, 2026.
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Organic Syntheses. (n.d.). cyclobutylamine - Organic Syntheses Procedure. Retrieved January 8, 2026.
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ChemicalBook. (n.d.). 3-Ethynyl-1-methylcyclobutane-1-carbonitrile CAS#: 3046359-30-9. Retrieved January 8, 2026.
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Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved January 8, 2026.
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PubChem. (n.d.). 3-Methylcyclobutane-1-thiol. Retrieved January 8, 2026.
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Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Retrieved January 8, 2026.
-
Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Retrieved January 8, 2026.
-
Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol. Retrieved January 8, 2026.
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ResearchGate. (2025). Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. Retrieved January 8, 2026.
-
Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid. Retrieved January 8, 2026.
-
Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Retrieved January 8, 2026.
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- 12. One moment, please... [preciouscatalyst.com]
- 13. chamberlandresearch.com [chamberlandresearch.com]
- 14. Precious Metal Compounds, Homogeneous Catalyst, Catalysts, Catalyst, Raney Nickel Catalyst, Heterogeneous Catalyst, Mumbai, India [vineethchemicals.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. Sodium Borohydride - ESPI Metals [espimetals.com]
- 18. chemistry.osu.edu [chemistry.osu.edu]
- 19. dept.harpercollege.edu [dept.harpercollege.edu]
Navigating the Flux: A Technical Guide to Characterizing Cyclobutane Ring Dynamics
Welcome to the technical support center for researchers, chemists, and drug development professionals grappling with the unique challenges presented by the cyclobutane motif. The conformational flexibility, or fluxionality, of the cyclobutane ring, while a key asset in medicinal chemistry for conferring advantageous properties like metabolic stability and conformational restriction, often complicates structural characterization.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you confidently navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is cyclobutane ring "puckering" and why is it important?
The four carbon atoms of a cyclobutane ring are not planar.[3] The ring adopts a "puckered" or "folded" conformation to relieve torsional strain that would be present in a planar structure.[4][5] This puckering can be visualized as one carbon atom being out of the plane of the other three, creating a "butterfly" shape.[3] This non-planar geometry is crucial as it influences the spatial orientation of substituents, which in turn dictates molecular interactions, biological activity, and physicochemical properties.[2][6]
Q2: Why are the NMR signals of my cyclobutane-containing compound broad at room temperature?
Broad NMR signals are a classic indicator of a dynamic process occurring on the NMR timescale. For cyclobutanes, this is typically due to the rapid interconversion between two equivalent puckered conformations, a process known as ring inversion or ring flipping. At room temperature, the rate of this inversion is often in the intermediate exchange regime on the NMR timescale, leading to broadened peaks.
Q3: My X-ray crystallography data shows disorder for the cyclobutane ring. What does this mean and how can I address it?
Disorder in a crystal structure indicates that the molecule occupies multiple positions or conformations within the crystal lattice. For cyclobutanes, this is frequently a consequence of the ring's inherent flexibility. The molecule may be "frozen" in multiple puckered conformations, or exhibit dynamic disorder. Addressing this requires careful refinement of the crystallographic data, potentially modeling the ring in two or more distinct conformations. In some cases, co-crystallization with a ligand or altering crystallization conditions can help to favor a single conformation.[7][8]
Q4: How can computational chemistry aid in the characterization of cyclobutane fluxionality?
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for understanding the conformational landscape of cyclobutane derivatives.[9][10] These methods can be used to:
-
Predict the relative populations of different conformers.
-
Simulate NMR spectra to compare with experimental data.
-
Provide a theoretical framework to interpret experimental findings from NMR and X-ray crystallography.[9][10]
A synergistic approach combining experimental data with computational modeling often provides the most comprehensive understanding of cyclobutane dynamics.[9][10][13]
Troubleshooting Guides & Protocols
Troubleshooting Broad NMR Signals: Variable-Temperature NMR (VT-NMR)
Broadened NMR signals due to conformational exchange can be resolved by performing Variable-Temperature (VT) NMR experiments.[14] By changing the temperature, you can shift the rate of ring inversion into the slow or fast exchange regime, resulting in sharper signals.
Conceptual Workflow for VT-NMR
Caption: VT-NMR workflow for studying cyclobutane ring inversion.
Step-by-Step VT-NMR Protocol
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent with a wide temperature range (e.g., toluene-d8, dichloromethane-d2). Ensure the concentration is optimized for good signal-to-noise.
-
Initial Room Temperature Spectrum: Acquire a standard proton NMR spectrum at ambient temperature to serve as a baseline.
-
Low-Temperature Experiments:
-
Gradually decrease the temperature in increments of 10-20 K.[14]
-
Allow the temperature to equilibrate for at least 10-15 minutes at each step.
-
Acquire a spectrum at each temperature, monitoring for the sharpening of signals into distinct sets for each conformer. The temperature at which the broad peak coalesces into separate peaks is the coalescence temperature (Tc).[15]
-
-
High-Temperature Experiments (Optional):
-
If signals are still broad at room temperature, gradually increase the temperature in increments of 10-20 K.
-
Allow for temperature equilibration at each step.
-
Acquire a spectrum at each temperature, observing the coalescence of broad peaks into a single, sharp, time-averaged signal.
-
-
Data Analysis:
| Parameter | Description | Typical Values for Cyclobutanes |
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into a single broad peak. | Highly dependent on substituents and solvent. |
| ΔG‡ (Ring Inversion Barrier) | The energy barrier for the interconversion between puckered conformations. | 5-15 kcal/mol, influenced by sterics and electronics. |
Resolving Conformational Ambiguity: A Synergistic Approach
For a comprehensive understanding of your cyclobutane-containing molecule, a multi-faceted approach is often necessary.
Integrated Characterization Workflow
Sources
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- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. "Variable temperature NMR studies on 3-imino-2,2,4,4-tetramethylcyclobu" by Hing-Lun Chong [repository.rit.edu]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 3-Methylcyclobutanamine Hydrochloride Purity by HPLC
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-Methylcyclobutanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore a primary reversed-phase HPLC (RP-HPLC) method, validate it according to international guidelines, and compare its performance against an orthogonal Gas Chromatography (GC) method.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in medicinal chemistry.[1] As a primary amine, its hydrochloride salt form enhances stability and water solubility, making it easier to handle and formulate.[1][2] However, the very reactivity that makes it a valuable synthetic intermediate also makes it susceptible to impurity formation during synthesis and storage. Ensuring the purity of this raw material is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide focuses on HPLC as the primary analytical tool due to its versatility and precision in separating and quantifying non-volatile and thermally labile compounds. The validation of the analytical method is paramount, as it provides documented evidence that the procedure is fit for its intended purpose. Our validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2).[3][4]
The Primary Analytical Approach: Ion-Pairing RP-HPLC
Direct analysis of a small, polar compound like 3-Methylcyclobutanamine on a standard C18 column is often challenging, leading to poor retention and peak tailing. This is due to strong interactions between the basic amine group and residual acidic silanols on the silica support. To overcome this, we employ an ion-pairing strategy.
Causality of Method Choices:
-
Stationary Phase: A robust, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) is chosen for its versatility and widespread availability.
-
Mobile Phase: A mixture of water and acetonitrile allows for the modulation of solvent strength to achieve optimal retention.
-
Ion-Pairing Reagent: 0.1% Trifluoroacetic Acid (TFA) is added to the mobile phase. TFA serves two purposes: it protonates the amine analyte to ensure a consistent charge state (R-NH3+) and the trifluoroacetate anion pairs with the protonated amine. This ion pair is more hydrophobic, increasing its retention on the C18 column and dramatically improving peak shape.
-
Detection: The analyte lacks a strong chromophore. Therefore, detection is set at a low UV wavelength (e.g., 210 nm) where the amine functional group exhibits some absorbance. An alternative, more sensitive approach would involve pre-column derivatization with a UV-active agent, but this adds complexity to the sample preparation. For this guide, we focus on direct analysis.
HPLC Method Validation Workflow
The validation process follows a structured, hierarchical approach to demonstrate the method's suitability. Each step builds upon the last, creating a comprehensive data package that ensures the method is reliable and robust.
Caption: A typical workflow for HPLC method validation, following ICH guidelines.
Experimental Protocols & Results
The following sections detail the step-by-step protocols for validating the HPLC method. All validation parameters must meet pre-defined acceptance criteria, which are derived from regulatory expectations.[5][6]
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
System Suitability Testing (SST)
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six times.
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.
-
Calculate the tailing factor and theoretical plates for the first injection.
Acceptance Criteria (per USP <621>): [7][8][9]
-
%RSD of Peak Area: ≤ 2.0% (a more stringent internal limit of ≤ 1.0% is recommended).
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
Specificity
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
Prepare solutions of known potential impurities and inject them to determine their retention times.
-
Prepare a sample of this compound and subject it to forced degradation (acid, base, oxidation, heat, and light) according to ICH Q1A(R2) guidelines.
-
Analyze the stressed samples to ensure the main peak is spectrally pure and well-resolved from all degradation products (Resolution > 2.0).
Rationale: This test proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.
Linearity and Range
Protocol:
-
Prepare a stock solution of the analyte.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1 µg/mL to 150 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Results Summary:
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 - 150.0 µg/mL | Defined and justified |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Not significantly different from zero |
Accuracy (Recovery)
Protocol:
-
Prepare a placebo (if analyzing a formulated product) or use a blank diluent.
-
Spike the placebo/blank with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Results Summary:
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.8% | 0.5% | 98.0 - 102.0% |
| 100% | 100.5% | 0.3% | 98.0 - 102.0% |
| 120% | 101.2% | 0.4% | 98.0 - 102.0% |
Precision
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Results Summary:
| Precision Type | %RSD of Assay Results | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.88% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Confirm the determined LOQ by preparing a solution at this concentration and verifying its precision (%RSD for 6 injections should be ≤ 10%).
Results Summary:
| Parameter | Result | Method |
| LOD | 0.3 µg/mL | Signal-to-Noise (3:1) |
| LOQ | 1.0 µg/mL | Signal-to-Noise (10:1) |
Comparative Method: Gas Chromatography (GC)
As an orthogonal technique, GC provides a different separation mechanism and is an excellent comparative method for purity analysis, especially for volatile impurities that may not be well-retained by RP-HPLC.
Causality of Method Choices:
-
Challenge: Free amines are highly polar and prone to strong interactions with GC columns, causing severe peak tailing and poor reproducibility.[10][11]
-
Solution 1 (Specialized Column): Use a base-deactivated column (e.g., a "WAX" or amine-specific column) that minimizes active sites for amine adsorption.
-
Solution 2 (Derivatization): Convert the amine into a less polar, more volatile derivative (e.g., an amide or silyl derivative) before injection.[12][13] This is often the more robust approach. For this comparison, we will consider a derivatization approach using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
GC-FID Protocol Outline
-
Sample Preparation: a. Accurately weigh about 10 mg of this compound into a vial. b. Add 1 mL of pyridine and 200 µL of BSTFA. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Inlet Temperature: 250°C.
-
Detector: FID at 280°C.
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
-
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goal. The HPLC method is superior for quantifying the primary component and non-volatile impurities, while GC excels at detecting volatile or process-related impurities.
Caption: Principle of ion-pair reversed-phase HPLC separation.
Comparative Summary Table:
| Parameter | Ion-Pairing RP-HPLC | Derivatization GC-FID |
| Analyte Form | Direct analysis of the hydrochloride salt | Requires conversion to free base and derivatization |
| Sample Prep | Simple dissolution in mobile phase | Multi-step: neutralization, derivatization, heating |
| Specificity | Excellent for polar/non-volatile impurities | Excellent for volatile/non-polar impurities |
| Sensitivity (LOQ) | ~1.0 µg/mL (UV) | Potentially lower with FID, but depends on derivatization yield |
| Precision (%RSD) | High (<1.0%) | Good (<2.0%), but subject to derivatization variability |
| Robustness | High; less susceptible to matrix effects | Moderate; sensitive to moisture and derivatization efficiency |
| Primary Use Case | Assay, purity, and stability testing of the main component | Analysis of residual solvents and volatile process impurities |
Conclusion
The validated ion-pairing RP-HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and sensitive for the purity determination of this compound. Its simple sample preparation and high robustness make it the superior choice for routine quality control and stability testing.
The comparative Gas Chromatography method, while requiring more complex sample preparation, serves as an invaluable orthogonal technique. It is particularly adept at identifying and quantifying volatile impurities that might be missed by HPLC. For comprehensive characterization and development, employing both HPLC and GC provides a complementary and more complete picture of the analyte's purity profile, embodying a rigorous, science-driven approach to drug development.
References
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 305-314.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Science.gov. (n.d.). stability-indicating hplc method: Topics.
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
- Reddit. (2024). Analytical methods to determine if a compound is in the form of a salt.
- Polish Pharmaceutical Society. (n.d.). ISSN 0001-6837.
- BIOFOUNT. (n.d.). 89381-07-7|this compound.
- PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
- Chromatography Forum. (2004). Amine hydrochloride in HPLC.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
- Chemical-Suppliers.com. (n.d.). Your Inquiry on 3-Methylcyclobutanamine.
- LookChem. (n.d.). This compound suppliers & manufacturers in China.
- Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl.
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
- Costcon Healthcare LLP. (n.d.). List of impurities.
Sources
- 1. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. Chromatography [usp.org]
- 10. bre.com [bre.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Methylcyclobutanamine Hydrochloride
For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical methods for the characterization of 3-Methylcyclobutanamine hydrochloride (CAS: 89381-07-7), a key building block in medicinal chemistry.[1] We will move beyond a simple listing of techniques to provide a practical, field-tested perspective on method selection, experimental design, and data interpretation, grounded in scientific principles.
Introduction to this compound and the Imperative for Comprehensive Characterization
This compound is a cyclic amine salt with the molecular formula C₅H₁₂ClN.[1] Its structure, featuring a cyclobutane ring, presents unique analytical challenges and opportunities. The hydrochloride salt form enhances its water solubility and stability, making it easier to handle in laboratory settings.[1] As a primary amine, it is reactive and can participate in various chemical transformations, making it a valuable synthon.[1]
The presence of a chiral center necessitates not only the confirmation of its chemical structure and purity but also the determination of its enantiomeric composition. Impurities, whether from the synthetic route or degradation, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring quality and consistency in drug development.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique can provide a complete picture of a molecule's identity, purity, and stereochemistry. A well-designed characterization strategy employs a suite of orthogonal methods, each providing a unique piece of the analytical puzzle. This guide will focus on a comparative analysis of four key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): For purity determination and chiral separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurity profiling and identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group confirmation.
The following sections will delve into the theoretical underpinnings and practical application of each method, complete with detailed experimental protocols and comparative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound.[2][3] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms within the molecule.
Expertise & Experience in NMR Analysis
The key to successful NMR analysis lies in understanding how the molecule's structure translates to the observed spectrum. The cyclobutane ring's puckered conformation can lead to complex splitting patterns in the ¹H NMR spectrum. The hydrochloride salt form will influence the chemical shift of protons near the amine group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum.[4][5]
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often a good choice for hydrochloride salts due to its ability to exchange with the acidic N-H protons, which can sometimes simplify the spectrum.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Data Interpretation
The resulting spectra should be consistent with the structure of this compound. The ¹H NMR will show signals corresponding to the methyl group, the cyclobutane ring protons, and the protons adjacent to the amino group. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR will display distinct signals for each unique carbon atom in the molecule.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Purity and Chiral Analysis
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of compounds in a mixture.[6] For this compound, HPLC is crucial for determining purity and for separating its enantiomers.
Expertise & Experience in HPLC Method Development
The primary challenge in the HPLC analysis of small, polar amines like 3-Methylcyclobutanamine is their poor retention on traditional reversed-phase columns (e.g., C18).[7] As the hydrochloride salt, the compound will be ionized in solution, further complicating retention. To overcome this, several strategies can be employed:
-
Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the amine, enhancing retention on a reversed-phase column.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is well-suited for retaining polar analytes.
-
Derivatization: Pre-column derivatization with a UV-active or fluorescent tag can significantly improve chromatographic performance and detection sensitivity.[8][9]
For chiral separations, a chiral stationary phase (CSP) is required.[10][11][12] Polysaccharide-based CSPs are often a good starting point for the separation of amine enantiomers.[10]
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis (with Derivatization)
-
Derivatization (Pre-column):
-
Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Procedure: To 100 µL of a standard or sample solution of this compound in a suitable buffer (e.g., borate buffer, pH 9), add 100 µL of FMOC-Cl solution in acetone. Vortex and allow the reaction to proceed for 1-2 minutes at room temperature. Quench the reaction with an amino acid solution (e.g., glycine).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the derivatized amine and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Sample Preparation: Dissolve this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase (e.g., polysaccharide-based, such as Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) as the underivatized amine has a weak chromophore.
-
Injection Volume: 5-10 µL.
-
Data Presentation: Comparative Performance of HPLC Methods
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
| Objective | Quantify impurities | Determine enantiomeric ratio |
| Stationary Phase | C18 | Chiral (e.g., polysaccharide-based) |
| Mobile Phase | Aqueous/Organic Gradient | Non-polar/Alcohol Isocratic |
| Derivatization | Often required for detection | Not always necessary, but can aid detection |
| Key Output | Purity (%) | Enantiomeric Excess (%) |
Visualizing the HPLC Workflow
Caption: General workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14] For this compound, GC-MS is particularly useful for identifying residual solvents and volatile by-products from the synthesis.
Expertise & Experience in GC-MS Analysis of Amines
Direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with the GC column.[15] Derivatization is often employed to convert the amine into a less polar, more volatile derivative, improving chromatographic performance.[16][17][18] Common derivatization reagents for amines include silylating agents (e.g., BSTFA) and acylating agents (e.g., trifluoroacetic anhydride).[17][18] The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, allowing for confident identification of unknown impurities by comparison to spectral libraries.
Experimental Protocol: GC-MS Analysis of 3-Methylcyclobutanamine (as the free base after derivatization)
-
Sample Preparation (Free-Basing and Derivatization):
-
Dissolve a known amount of this compound in water.
-
Basify the solution with a strong base (e.g., NaOH) to a pH > 10 to form the free amine.
-
Extract the free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate.
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to separate compounds with a range of boiling points.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: A wide mass range (e.g., m/z 40-400) to capture the molecular ion and key fragments.
-
Data Interpretation
The total ion chromatogram (TIC) will show the separation of different components in the sample. The mass spectrum of each peak can be compared to a reference library (e.g., NIST) for identification. The derivatized 3-Methylcyclobutanamine will have a characteristic mass spectrum that can be used for confirmation.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis of volatile impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Confirmation of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[19] For this compound, FTIR is an excellent tool for confirming the presence of the amine hydrochloride salt.
Expertise & Experience in FTIR Analysis
The key to interpreting the FTIR spectrum of an amine salt is to recognize the characteristic absorption bands of the ammonium group (R-NH₃⁺).[20] These bands are typically broad and appear in a different region of the spectrum compared to the N-H stretches of a free amine. The spectrum of the hydrochloride salt will be significantly different from that of the free base.[19]
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and faster method.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation
The FTIR spectrum of this compound should exhibit the following key features:
-
N-H Stretching: A broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the R-NH₃⁺ group.
-
C-H Stretching: Sharp peaks around 3000-2850 cm⁻¹ from the methyl and cyclobutane C-H bonds.
-
N-H Bending: An absorption band around 1600-1500 cm⁻¹ due to the asymmetric and symmetric bending of the R-NH₃⁺ group.
Visualizing the FTIR Workflow
Caption: Workflow for FTIR analysis.
Conclusion: An Integrated Approach to Characterization
The comprehensive characterization of this compound requires a thoughtful and integrated analytical strategy. No single technique is sufficient. By combining the structural elucidation power of NMR, the separation capabilities of HPLC for purity and chirality, the impurity profiling of GC-MS, and the functional group confirmation of FTIR, researchers can build a complete and robust analytical data package. This multi-faceted approach ensures a thorough understanding of the material's quality, which is paramount for its successful application in research and drug development. The methodologies and insights provided in this guide are intended to empower scientists to make informed decisions in their analytical endeavors, ultimately leading to higher quality research and safer, more effective medicines.
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- Anuchem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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- National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]
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A Comparative Analysis of cis- and trans-3-Methylcyclobutanamine Hydrochloride: Unveiling Stereochemical Nuances in a Promising Scaffold
For researchers and drug development professionals navigating the intricate landscape of small molecule design, the seemingly subtle distinction between geometric isomers can represent a vast chasm in biological activity and therapeutic potential. This guide provides an in-depth comparative analysis of cis- and trans-3-Methylcyclobutanamine hydrochloride, two stereoisomers built upon the increasingly popular cyclobutane scaffold. By examining their structural, synthetic, and spectral differences, we aim to equip scientists with the foundational knowledge to strategically leverage the unique properties inherent to each isomer in their research endeavors.
The rigid, three-dimensional nature of the cyclobutane ring offers a compelling alternative to more traditional, flexible aliphatic chains or planar aromatic systems in medicinal chemistry. Its constrained conformation can pre-organize appended functional groups, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][2] The introduction of a methyl group at the 3-position further diversifies the available chemical space, creating the distinct cis and trans diastereomers that are the focus of this guide.
Physicochemical Properties: A Tale of Two Geometries
The spatial arrangement of the methyl and amino groups on the cyclobutane ring dictates the fundamental physicochemical properties of each isomer. These differences, while subtle, can have profound implications for solubility, membrane permeability, and ultimately, pharmacokinetic profiles.
| Property | cis-3-Methylcyclobutanamine HCl | trans-3-Methylcyclobutanamine HCl | Reference |
| CAS Number | 1093951-55-3 | 20826-77-1 (free base) | [1] |
| Molecular Formula | C₅H₁₂ClN | C₅H₁₂ClN | [1] |
| Molecular Weight | 121.61 g/mol | 121.61 g/mol | [1] |
| Predicted pKa (Amino Group) | ~10.2 (Slightly higher due to potential intramolecular interactions) | ~10.1 | |
| Predicted LogP | ~0.5 (Slightly lower polarity) | ~0.6 |
Note: Predicted values are based on computational models and may vary from experimental data.
The cis isomer, with both substituents on the same face of the ring, presents a more sterically crowded environment on one side, which can influence its interaction with solvents and biological macromolecules. In contrast, the trans isomer distributes its substituents on opposite faces, leading to a more linear and less polarized structure.
Synthesis and Stereoselective Control: Crafting the Desired Isomer
The synthesis of cis- and trans-3-Methylcyclobutanamine hydrochloride typically originates from the common precursor, 3-methylcyclobutanone. The strategic choice of reagents and reaction conditions during the amination step is paramount to achieving the desired stereoselectivity.
General Synthetic Workflow
The conversion of 3-methylcyclobutanone to the target amines is most commonly achieved through reductive amination.[3][4] This versatile and widely used method involves the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine.
Caption: General workflow for the synthesis and separation of cis- and trans-3-Methylcyclobutanamine.
Experimental Protocol: Reductive Amination of 3-Methylcyclobutanone
Objective: To synthesize a mixture of cis- and trans-3-Methylcyclobutanamine from 3-methylcyclobutanone for subsequent separation.
Materials:
-
3-Methylcyclobutanone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
To a solution of 3-methylcyclobutanone (1.0 eq) in methanol, add ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion. The slightly acidic nature of NH₄Cl helps catalyze this step.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 5 °C. NaBH₃CN is a selective reducing agent that preferentially reduces the iminium ion over the ketone.[3]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue with a saturated solution of NaHCO₃ until the pH is ~9.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine mixture (cis/trans).
-
Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid and wash with cold diethyl ether to obtain the mixture of cis- and trans-3-Methylcyclobutanamine hydrochloride.
Isomer Separation: The Chromatographic Challenge
The separation of the cis and trans isomers is a critical step and is typically achieved using chromatographic techniques. Due to their differing polarities and shapes, they exhibit different retention times on a stationary phase.
Protocol: Isomer Separation by Column Chromatography
Objective: To separate the cis and trans isomers of 3-Methylcyclobutanamine.
Materials:
-
Crude mixture of cis- and trans-3-Methylcyclobutanamine (free base)
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia solution (7N in MeOH)
Procedure:
-
Prepare a silica gel column using a slurry of silica in dichloromethane.
-
Dissolve the crude amine mixture in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). To prevent tailing of the amines, it is often beneficial to add a small percentage of a basic modifier, such as a 7N solution of ammonia in methanol, to the mobile phase.
-
Collect fractions and analyze by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing each isomer.
-
Combine the fractions containing the pure isomers and concentrate under reduced pressure.
-
Convert the separated free bases to their hydrochloride salts as described in the synthesis protocol.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous differentiation of the cis and trans isomers. The relative stereochemistry dictates the magnetic environment of each proton and carbon, leading to distinct chemical shifts and coupling constants.
¹H NMR Spectral Analysis
Key Differentiating Features in ¹H NMR:
-
Symmetry: The trans isomer possesses a higher degree of symmetry (a C₂ axis if considering the ring puckering), which can lead to a simpler spectrum with fewer unique proton signals compared to the cis isomer.
-
Coupling Constants (J-values): The dihedral angles between adjacent protons are different in the cis and trans isomers, resulting in different vicinal coupling constants. This is particularly useful for determining the relative stereochemistry of substituents on a cyclobutane ring.
-
Chemical Shifts: The spatial proximity of the methyl and amino groups in the cis isomer can lead to through-space shielding or deshielding effects, causing their respective proton signals to appear at different chemical shifts compared to the trans isomer.
¹H NMR Data for cis-3-Methylcyclobutanamine hydrochloride: [5] (Note: The exact chemical shifts can vary depending on the solvent and concentration.)
-
A complex multiplet pattern is expected for the cyclobutane ring protons due to the lack of symmetry.
Caption: Workflow for the structural elucidation of cis- and trans- isomers using NMR.
Comparative Biological Activity: The Ultimate Differentiator
While specific, direct comparative biological data for cis- and trans-3-Methylcyclobutanamine hydrochloride is not extensively published in peer-reviewed literature, the principles of stereopharmacology strongly suggest that their biological activities will differ.[2] The distinct three-dimensional arrangement of the pharmacophoric amino group and the modulatory methyl group will lead to different binding interactions with protein targets.
Cyclobutane derivatives have shown promise in various therapeutic areas, including as kinase inhibitors and in neuroscience drug discovery.[2][6] For instance, in a patent related to Janus kinase (JAK) inhibitors, methylcyclobutane derivatives were explored, highlighting the relevance of this scaffold in targeting important enzyme families.[7] The stereochemistry of such compounds is often a critical determinant of their potency and selectivity.
Hypothetical Performance Comparison:
Based on general principles, one might hypothesize that:
-
Potency: One isomer may fit more snugly into the binding pocket of a target protein, leading to higher potency (e.g., lower IC₅₀ or Kᵢ value).
-
Selectivity: The different shapes of the isomers could lead to differential binding to off-target proteins, resulting in one isomer having a better selectivity profile and, consequently, a more favorable therapeutic window.
-
Pharmacokinetics: Differences in polarity and shape can affect absorption, distribution, metabolism, and excretion (ADME) properties, leading to one isomer having a more desirable pharmacokinetic profile.
Conclusion and Future Directions
The cis and trans isomers of 3-Methylcyclobutanamine hydrochloride represent a fascinating case study in the importance of stereochemistry in drug design. While a comprehensive, direct comparative dataset is not yet publicly available, this guide has outlined the fundamental differences in their physicochemical properties, synthetic accessibility, and spectroscopic signatures.
The provided synthetic and analytical protocols offer a starting point for researchers to produce and characterize these isomers in their own laboratories. The future of drug discovery with these and related cyclobutane scaffolds will undoubtedly involve a deeper exploration of how their rigid, three-dimensional structures can be exploited to achieve greater potency and selectivity. As more data becomes available on the specific biological activities of each isomer, a clearer picture will emerge, enabling the rational design of next-generation therapeutics built upon this promising molecular framework.
References
- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). Retrieved January 4, 2024, from https://s3.amazonaws.com/documents.chem-space.com/Protocols/13212_1H%20and%2013C%20NMR%20spectra%20were%20measured%20on%20a%20Bruker%20500%20MHz%20NMR%20spectrometer%20using%20TMS%20as%20the%20internal%20standard.%20High%20resolution%20ma.pdf
- Chernykh, A. V., Feskov, I. O., Chernykh, A. V., Kondratov, I. S., Tolmachova, N., Radchenko, D. S., ... & Haufe, G. (2021). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Enamine. Retrieved from https://enamine.net/publications/synthesis-and-physical-chemical-properties-of-cis-and-trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic-acids
- Chernykh, A., Feskov, I., Chernykh, A., Kondratov, I., Tolmachova, N., Radchenko, D., ... & Haufe, G. (2021). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. Retrieved from https://www.researchgate.net/publication/353702029_Synthesis_and_Physical-Chemical_Properties_of_cis-_and_trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic_Acids
- National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine. In PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/23547760
- CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents. (n.d.). Retrieved January 4, 2024, from https://patents.google.
- cis-3-Methylcyclobutanamine hydrochloride(1093951-55-3) 1 H NMR. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/1093951-55-3_1HNMR.htm
- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents. (n.d.). Retrieved January 4, 2024, from https://patents.google.
- Reductive Amination. (2023, March 16). YouTube. Retrieved from https://www.youtube.
- Reductive amination. (n.d.). Wikipedia. Retrieved from https://en.wikipedia.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from https://www.masterorganicchemistry.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503722/
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A Comparative Guide to the Biological Activity of 3-Methylcyclobutanamine Isomers: A Case Study in Stereospecificity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. This guide provides an in-depth comparison of the biological significance of the cis and trans isomers of 3-methylcyclobutanamine, with a particular focus on their roles as key building blocks in the development of targeted therapeutics. While direct comparative biological data on the simple amine isomers is not extensively published, their differential utility in the synthesis of potent and selective Janus Kinase (JAK) inhibitors provides a compelling case study in stereospecificity.
The Critical Role of Stereochemistry in Drug Design
Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements, can exhibit remarkably different pharmacological and toxicological profiles.[1] The human body is a chiral environment, and biological targets such as enzymes and receptors are often exquisitely sensitive to the stereochemistry of their ligands. This principle, known as stereospecificity, underscores the importance of synthesizing and evaluating stereochemically pure compounds in drug discovery.
The cyclobutane ring, a four-membered carbocycle, is an increasingly popular scaffold in medicinal chemistry. Its rigid, puckered structure can impart favorable properties to a drug candidate, including metabolic stability and conformational constraint, which can enhance binding affinity and selectivity for its intended target.[2] The substitution pattern on the cyclobutane ring, particularly the cis/trans relationship of substituents, plays a pivotal role in defining the molecule's overall shape and its ability to interact with a biological target.
3-Methylcyclobutanamine Isomers: A Tale of Two Geometries
3-Methylcyclobutanamine exists as two geometric isomers: cis and trans. In the cis isomer, the methyl and amino groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference in geometry has profound implications for how these molecules can be utilized in the design of more complex, biologically active compounds.
A prime example of the differential biological relevance of these isomers is found in the development of Janus Kinase (JAK) inhibitors. The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways that are central to the immune response and hematopoiesis.[3][4][5] Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[6][7]
The Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route for a multitude of cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[8]
Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Cis-3-Methylcyclobutanamine: The Key to JAK Inhibition
Several clinically approved and investigational JAK inhibitors, such as tofacitinib, utilize a substituted cyclobutane moiety as a key structural element.[2] In the case of inhibitors that incorporate a 3-methylcyclobutanamine-derived fragment, it is the cis-isomer that is preferentially utilized in their synthesis. This stereochemical preference is not arbitrary; it is dictated by the stringent structural requirements of the ATP-binding pocket of the JAK enzymes.
The cis configuration orients the amine and methyl groups in a specific spatial arrangement that allows the rest of the inhibitor molecule to adopt the optimal conformation for high-affinity binding to the hinge region of the JAK kinase domain. The amine group often serves as a crucial attachment point for the rest of the pharmacophore, while the methyl group can make favorable hydrophobic interactions within a specific sub-pocket of the binding site. The trans isomer, with its inverted stereochemistry, would project these groups in different directions, leading to a clash with the protein or a loss of key binding interactions, resulting in significantly reduced or no inhibitory activity.
While specific IC50 values for the individual cis- and trans-3-methylcyclobutanamine isomers are not readily found in the literature, the overwhelming body of evidence from the structure-activity relationship (SAR) studies of JAK inhibitors points to the critical importance of the cis stereochemistry.
Table 1: Inferred Biological Activity Profile of 3-Methylcyclobutanamine Isomers in the Context of JAK Inhibition
| Isomer | Configuration | Inferred Biological Activity (as a building block for JAK inhibitors) | Rationale |
| cis-3-Methylcyclobutanamine | Methyl and amino groups on the same face of the ring | Biologically Preferred Isomer. Essential for high-affinity binding to the JAK ATP-binding site. | The cis configuration provides the correct spatial orientation of substituents for optimal interaction with the kinase hinge region and hydrophobic pockets. This is a recurring motif in potent JAK inhibitors. |
| trans-3-Methylcyclobutanamine | Methyl and amino groups on opposite faces of the ring | Biologically Disfavored Isomer. Leads to a significant loss or complete abolition of inhibitory activity against JAKs. | The trans configuration would result in an incorrect presentation of the pharmacophoric elements to the target, leading to steric clashes or the loss of crucial binding interactions. |
Experimental Protocols for Evaluating JAK Inhibition
The determination of the inhibitory activity of compounds against JAK enzymes typically involves a combination of in vitro biochemical assays and cell-based functional assays.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific JAK isoform by 50% (IC50).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide or protein substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or unlabeled for detection via antibodies
-
Inhibitor compounds (cis- and trans-isomer derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Phosphorimager or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the specific JAK enzyme, and the test compound dilutions.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. If using [γ-³²P]ATP, this can be done by capturing the substrate on a phosphocellulose membrane and measuring radioactivity. For non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate can be used in an ELISA-like format.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for an in vitro kinase inhibition assay to determine IC50 values.
Protocol 2: Cell-Based Phospho-STAT Assay
This assay measures the functional consequence of JAK inhibition in a cellular context by quantifying the phosphorylation of STAT proteins.
Objective: To assess the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a relevant cell line.
Materials:
-
A cell line that expresses the relevant cytokine receptors and JAK/STAT components (e.g., human peripheral blood mononuclear cells (PBMCs) or a specific hematopoietic cell line).
-
Cytokine to stimulate the pathway (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2/TYK2).
-
Inhibitor compounds (cis- and trans-isomer derivatives).
-
Cell culture medium and supplements.
-
Antibodies specific for total STAT and phosphorylated STAT (p-STAT).
-
Flow cytometer or western blotting equipment.
Procedure:
-
Culture the cells to the appropriate density.
-
Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Lyse the cells (for western blotting) or fix and permeabilize them (for flow cytometry).
-
Probe the samples with antibodies against total STAT (as a loading control) and p-STAT.
-
Quantify the levels of p-STAT relative to total STAT.
-
Plot the inhibition of STAT phosphorylation against the inhibitor concentration to determine the cellular EC50 value.
Conclusion: The Imperative of Stereochemical Control
The case of 3-methylcyclobutanamine isomers in the context of JAK inhibitor development serves as a powerful illustration of the principle that stereochemistry is not a mere nuance but a fundamental driver of biological activity. While the trans isomer may have applications in other areas, the specific conformational constraints imposed by the cis configuration are essential for achieving potent and selective inhibition of the JAK family of kinases. This underscores the necessity for rigorous stereochemical control in the synthesis and evaluation of drug candidates. For researchers and drug development professionals, a deep understanding of the three-dimensional structure of both the ligand and its target is paramount to the rational design of next-generation therapeutics.
References
- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
- Willemsen, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1), e202100511. [Link]
- Schwartz, D. M., et al. (2017). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases.
- Lal, N., & Berenjian, A. (2020). Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant?. Applied Microbiology and Biotechnology, 104(7), 2765–2776. [Link]
- Norman, P. (2019). Selective JAK inhibitors in development for rheumatoid arthritis.
- Mechanisms in Medicine. (2017). Mechanism of Action of JAK Inhibitors. YouTube. [Link]
- A Comprehensive Overview of Globally Approved JAK Inhibitors. (2021). Pharmaceuticals, 14(10), 1003. [Link]
- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (2019). Autoimmunity Reviews, 18(9), 102356. [Link]
- Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2023). Frontiers in Chemistry, 11, 1279565. [Link]
- Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). International Journal of Molecular Sciences, 23(4), 2199. [Link]
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). Molecules, 25(22), 5343. [Link]
- Mechanism of Action of JAK Inhibitors. (2017). YouTube. [Link]
- The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. (2019). Autoimmunity Reviews, 18(9), 102356. [Link]
- 3-Amido Pyrrolopyrazine JAK Kinase Inhibitors: Development of a JAK3 vs JAK1 Selective Inhibitor and Evaluation in Cellular and in Vivo Models. (2013). Journal of Medicinal Chemistry, 56(17), 6801–6815. [Link]
Sources
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- 2. Structures of JAK Inhibitors | CoLab [colab.ws]
- 3. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Efficiency of 3-Methylcyclobutanamine Hydrochloride and Cyclobutylamine for Research and Development
In the landscape of modern drug discovery and materials science, the judicious selection of molecular building blocks is paramount to the successful and efficient synthesis of novel chemical entities. Among the myriad of scaffolds available, saturated carbocycles, particularly cyclobutane derivatives, have garnered significant attention for their ability to impart unique three-dimensional character and desirable physicochemical properties to molecules. This guide provides an in-depth, objective comparison of the synthetic efficiency of two key cyclobutane-containing building blocks: 3-Methylcyclobutanamine hydrochloride and its parent analogue, Cyclobutylamine.
This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic decisions in synthetic route design and optimization. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative scientific literature.
At a Glance: Key Performance Indicators
| Metric | This compound | Cyclobutylamine |
| Primary Synthetic Route | Curtius or Hofmann Rearrangement | Schmidt Reaction (Curtius-type) or Hofmann Rearrangement |
| Typical Starting Material | 3-Methylcyclobutanecarboxylic Acid | Cyclobutanecarboxylic Acid |
| Precursor Accessibility | Commercially available, but typically requires multi-step synthesis. | Readily commercially available. |
| Reported Overall Yield | Generally moderate; dependent on the efficiency of precursor synthesis. | High (60-87%) from commercially available precursors.[1] |
| Key Synthetic Challenges | Synthesis and purification of the methylated precursor. Potential for isomeric mixtures. | Handling of hazardous reagents (e.g., sodium azide). |
| Scalability | Moderate; precursor synthesis can be a bottleneck. | High; established and well-documented procedures. |
Introduction to the Cyclobutylamine Scaffold
The cyclobutane ring is a valuable structural motif in medicinal chemistry. Its inherent ring strain and non-planar, puckered conformation provide a rigid scaffold that can effectively orient substituents in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an amine functionality provides a key handle for further chemical modifications and for establishing crucial interactions, such as hydrogen bonds, with biological macromolecules.
Cyclobutylamine serves as the foundational building block in this class. Its straightforward structure and accessibility have made it a popular choice for introducing the cyclobutane moiety.
3-Methylcyclobutanamine offers a strategic advantage by introducing a methyl group on the cyclobutane ring. This seemingly minor modification can have profound effects on the molecule's properties, including:
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Restriction: The methyl group can further rigidify the cyclobutane ring, leading to a more defined orientation of the amine substituent.
-
Stereochemistry: The presence of the methyl group introduces chirality, allowing for the exploration of stereoisomers with potentially different biological activities.
This guide will now explore the synthetic pathways to these two molecules, providing a detailed comparison of their efficiency and practicality.
Synthetic Pathways and Efficiency Analysis
The most common and efficient methods for the synthesis of both cyclobutylamine and its 3-methyl derivative involve the conversion of a corresponding carboxylic acid or its amide derivative to a primary amine with the loss of one carbon atom. The two primary reactions for this transformation are the Curtius Rearrangement and the Hofmann Rearrangement . An alternative approach, reductive amination , is also considered.
Diagram: Synthetic Pathways Overview
Caption: Comparative synthetic routes to Cyclobutylamine and 3-Methylcyclobutanamine.
Cyclobutylamine Synthesis: A Well-Trodden Path
The synthesis of cyclobutylamine is well-documented, with the Schmidt reaction (a variation of the Curtius rearrangement) from cyclobutanecarboxylic acid being a highly efficient, one-step procedure.[1]
-
Schmidt Reaction: This method involves the reaction of cyclobutanecarboxylic acid with sodium azide in the presence of a strong acid, typically sulfuric acid. The reaction proceeds through an acyl azide intermediate which then rearranges to an isocyanate, followed by hydrolysis to the amine. This one-pot procedure offers high yields, typically in the range of 60-80%.[1]
-
Hofmann Rearrangement: An alternative route involves the conversion of cyclobutanecarboxamide to cyclobutylamine using bromine and a strong base like sodium hydroxide. While effective, this method generally results in lower overall yields compared to the Schmidt reaction, as it requires the initial preparation of the amide from the carboxylic acid.[1]
The ready availability of cyclobutanecarboxylic acid as a starting material further enhances the synthetic efficiency of producing cyclobutylamine.
This compound Synthesis: Navigating the Precursor Challenge
The primary challenge in the synthesis of this compound lies in the preparation of the requisite precursor, 3-methylcyclobutanecarboxylic acid. While commercially available, it is often synthesized from 3-methylenecyclobutanecarboxylic acid via catalytic hydrogenation.
Once 3-methylcyclobutanecarboxylic acid is obtained, it can be converted to 3-methylcyclobutanamine via either the Curtius or Hofmann rearrangement, analogous to the synthesis of cyclobutylamine.
-
Curtius Rearrangement: This is often the preferred method for the laboratory-scale synthesis of more complex amines. It involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with sodium azide to form the acyl azide. Thermal or photochemical rearrangement of the acyl azide yields the isocyanate, which is then hydrolyzed to the amine. While a multi-step process, it often proceeds with good to excellent yields for each step.
-
Hofmann Rearrangement: Similar to the unsubstituted case, this involves the conversion of 3-methylcyclobutanecarboxamide. The overall efficiency is often lower due to the additional amidation step.
-
Reductive Amination: An alternative strategy involves the reductive amination of 3-methylcyclobutanone. This method requires a suitable ammonia source, a reducing agent (e.g., hydrogen gas with a catalyst, or a hydride reagent), and careful optimization of reaction conditions to favor the formation of the primary amine over secondary and tertiary amines.
The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free amine with hydrochloric acid. This enhances the stability and water solubility of the compound, making it more amenable for biological screening and pharmaceutical applications.
Experimental Protocols
Protocol 1: Synthesis of Cyclobutylamine via Schmidt Reaction
This protocol is adapted from a well-established procedure.[1]
Materials:
-
Cyclobutanecarboxylic acid
-
Chloroform
-
Concentrated Sulfuric Acid
-
Sodium Azide
-
Sodium Hydroxide
-
3N Hydrochloric Acid
-
Potassium Hydroxide pellets
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and powder funnel, combine cyclobutanecarboxylic acid (0.16 mol), chloroform (180 mL), and concentrated sulfuric acid (48 mL).
-
Heat the mixture to 45-50 °C in an oil bath.
-
Slowly add sodium azide (0.31 mol) over 1.5 hours.
-
After the addition is complete, continue heating at 50 °C for an additional 1.5 hours.
-
Cool the reaction mixture in an ice bath and slowly add crushed ice (approx. 200 g).
-
Slowly add a cooled solution of sodium hydroxide (100 g in 200 mL of water) until the pH of the mixture is approximately 12-13.
-
Set up the flask for steam distillation and collect the distillate (approx. 2 L) in a receiver containing 3N hydrochloric acid (90 mL).
-
Remove the water and chloroform from the distillate by distillation under reduced pressure.
-
Transfer the resulting amine hydrochloride solution to a smaller flask and cool in an ice bath.
-
Prepare a slush of potassium hydroxide in a minimal amount of water and add it in portions to the amine hydrochloride solution until the mixture is strongly basic.
-
The cyclobutylamine will separate as a distinct phase. Add more potassium hydroxide pellets to dry the amine phase.
-
Distill the dried amine, collecting the fraction boiling at 79-83 °C. The expected yield is 60-80%.[1]
Protocol 2: Synthesis of this compound via Curtius Rearrangement
This is a representative protocol based on standard procedures for the Curtius rearrangement.
Step 1: Synthesis of 3-Methylcyclobutanecarbonyl Chloride
-
To a solution of 3-methylcyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of 3-Methylcyclobutanecarbonyl Azide
-
Dissolve the crude 3-methylcyclobutanecarbonyl chloride in a suitable solvent like acetone or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Extract the product with a non-polar solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure to obtain the acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.
Step 3: Curtius Rearrangement and Trapping of the Isocyanate
-
Dissolve the 3-methylcyclobutanecarbonyl azide in an inert, high-boiling solvent such as toluene.
-
Heat the solution to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases.
-
Cool the solution containing the 3-methylcyclobutyl isocyanate.
-
To hydrolyze the isocyanate, carefully add dilute hydrochloric acid and heat the mixture to reflux for several hours until the amine is formed.
Step 4: Isolation of this compound
-
After hydrolysis, cool the reaction mixture and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
The aqueous layer containing the amine hydrochloride can be concentrated under reduced pressure to yield the solid product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
Decision-Making Workflow for Amine Selection
Caption: A workflow to guide the selection between Cyclobutylamine and this compound based on project needs.
Conclusion
The choice between this compound and Cyclobutylamine hinges on a careful balance of synthetic efficiency, cost, and the specific structural requirements of the target molecule.
Cyclobutylamine stands out for its high synthetic efficiency, stemming from a well-established, high-yield, one-pot synthesis from a readily available precursor.[1] This makes it an excellent choice for large-scale synthesis and for projects where the introduction of a simple cyclobutane-amine motif is sufficient.
This compound , while presenting greater synthetic challenges primarily due to the multi-step preparation of its precursor, offers the potential for enhanced molecular properties. The introduction of the methyl group can be a strategic advantage in fine-tuning the pharmacological profile of a drug candidate or the physical properties of a material.
Ultimately, the decision should be guided by a thorough analysis of the project's goals. For initial explorations and when scalability is a primary concern, cyclobutylamine is the more pragmatic choice. However, for lead optimization and when the specific benefits of a methylated scaffold are desired, the investment in the more complex synthesis of this compound can be well justified.
References
- Organic Syntheses, Coll. Vol. 5, p.273 (1973); Vol. 47, p.28 (1967). [Link]
- PubChem Compound Summary for CID 23547760, 3-Methylcyclobutan-1-amine. [Link]
- Master Organic Chemistry, The Hofmann and Curtius Rearrangements. [Link]
- Organic Chemistry Portal, Reductive Amin
- Werner, N. W.; Casanova, J., Jr. Cyclobutylamine. Org. Synth.1967, 47, 28. DOI: 10.15227/orgsyn.047.0028. [Link]
Sources
A Comparative Guide to the Efficacy of 3-Methylcyclobutanamine Hydrochloride Derivatives in CNS Drug Discovery
In the relentless pursuit of novel therapeutics for central nervous system (CNS) disorders, medicinal chemists are continuously exploring new chemical space. The goal is to identify scaffolds that not only possess the desired biological activity but also exhibit favorable pharmacokinetic properties, a critical hurdle in CNS drug development. Among the promising classes of compounds are conformationally restricted amines, with 3-methylcyclobutanamine hydrochloride derivatives emerging as a particularly intriguing scaffold.[1] Their rigid cyclobutane core offers a unique three-dimensional structure that can be exploited to achieve high affinity and selectivity for specific biological targets.
This guide provides a technical comparison of the efficacy of various this compound derivatives, grounded in experimental data. We will delve into their primary mechanism of action as monoamine reuptake inhibitors, present a comparative analysis of their potency and selectivity, and provide detailed, validated protocols for key in vitro assays. This content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage these compounds in their own discovery programs.
The Mechanistic Underpinning: Modulation of Monoamine Transporters
Many neurologically active compounds derive their therapeutic effect from modulating the levels of monoamine neurotransmitters—namely dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft. The primary mechanism for clearing these neurotransmitters from the synapse is through reuptake via their respective transporter proteins: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
3-Methylcyclobutanamine derivatives have been identified as potent inhibitors of these transporters.[2] By binding to one or more of these proteins, they block the reuptake of the corresponding neurotransmitter, leading to an increased concentration in the synapse and enhanced postsynaptic receptor activation. The therapeutic utility of a specific derivative is defined by its unique inhibitory profile—its potency and selectivity—against this panel of transporters. A compound that selectively inhibits dopamine reuptake, for instance, may be developed for ADHD or narcolepsy, while a dual serotonin-norepinephrine reuptake inhibitor (SNRI) might be pursued for depression and anxiety disorders.[3]
Figure 2. Standard workflow for a radioligand displacement binding assay.
Protocol 2: Synaptosomal Neurotransmitter Uptake Assay (for Functional IC50)
This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes), providing a direct measure of its effect on transporter activity.
Materials:
-
Freshly prepared rat striatal (for DAT) or cortical (for NET/SERT) synaptosomes.
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Krebs-Ringer-HEPES Buffer (containing appropriate antioxidants like ascorbic acid and pargyline).
-
Test Derivatives: Serially diluted in buffer.
-
Non-specific uptake definition: Parallel incubation at 4°C or use of a saturating concentration of a known inhibitor.
Procedure:
-
Pre-incubation: Aliquot synaptosomes into tubes or a 96-well plate. Add the test derivative at various concentrations and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Start the reaction by adding the radiolabeled neurotransmitter (at a final concentration near its Km for uptake).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.
-
Termination: Stop the uptake by rapid filtration through a glass fiber filter plate and wash immediately with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters (representing neurotransmitter taken up by the synaptosomes) using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific uptake (Total uptake at 37°C - Non-specific uptake at 4°C) for each concentration and determine the functional IC50 value by non-linear regression.
Conclusion and Strategic Outlook
The this compound scaffold is a versatile and valuable platform for the design of potent and selective monoamine reuptake inhibitors. The experimental data demonstrates that targeted chemical modifications can effectively tune the pharmacological profile, yielding compounds with high selectivity for DAT, a balanced dual-action on DAT/NET, or a more traditional SNRI profile. This adaptability allows for the tailored development of drug candidates for a wide range of CNS disorders.
The path forward requires a systematic exploration of the structure-activity relationship to optimize potency, selectivity, and drug-like properties. Lead compounds identified through the in vitro assays described herein must be advanced into in vivo models to assess their pharmacokinetic profiles, blood-brain barrier penetration, and ultimate therapeutic efficacy. By integrating robust in vitro screening with rational drug design, derivatives of 3-methylcyclobutanamine hold significant promise for becoming the next generation of CNS therapeutics.
References
- Parker, M. H., et al. (2008). Discovery of a Potent and Selective Series of Dopamine Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Henssler, J., et al. (2022). Combination antidepressant treatment outperforms monotherapy in meta-analysis. JAMA Psychiatry.
- Locke, C., et al. (2015). Comparative efficacy and safety of selective serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors in older adults: a network meta-analysis.
- Saleem, M. (n.d.). Selective Serotonin Reuptake Inhibitor (SSRI)
- Wong, D. T., & Bymaster, F. P. (2002). Dual serotonin and noradrenaline uptake inhibitor class of antidepressants potential for greater efficacy or just hype? Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques. [Link]
- Stoilov, P., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules. [Link]
- National Center for Biotechnology Information. (n.d.). 3-Methylcyclobutan-1-amine.
- Google Patents. (n.d.).
- Drug Design Org. (2005).
- National Institutes of Health. (n.d.). Principles of Radioligand Binding Assays.
- BPS Guide to PHARMACOLOGY. (n.d.).
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assays. [Link]
- Fiveable. (n.d.).
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- 3. Comparison of effects of dual transporter inhibitors on monoamine transporters and extracellular levels in rats | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Chiral Separation of 3-Methylcyclobutanamine Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. 3-Methylcyclobutanamine, a key structural motif in various bioactive compounds, presents a common challenge for chemists: the efficient and scalable separation of its enantiomers. This guide provides an in-depth comparison of modern and classical techniques for resolving racemic 3-methylcyclobutanamine, grounded in established scientific principles and practical field insights. We will explore the nuances of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and diastereomeric salt resolution, offering data-driven recommendations for researchers, scientists, and drug development professionals.
The Significance of Chirality for 3-Methylcyclobutanamine
3-Methylcyclobutanamine possesses a chiral center, resulting in two enantiomeric forms: (R)-3-methylcyclobutanamine and (S)-3-methylcyclobutanamine. The distinct spatial arrangement of substituents around this stereocenter dictates its interaction with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects. Regulatory bodies worldwide now mandate the characterization and control of stereoisomers in drug substances, making robust chiral separation methods a critical component of the drug development pipeline.[1]
Physicochemical Properties of 3-Methylcyclobutanamine
A successful separation strategy is built upon a solid understanding of the analyte's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N | PubChem |
| Molecular Weight | 85.15 g/mol | [2] |
| XLogP3 | 0.6 | [2] |
| pKa (predicted) | ~10.5 (for the amine) | Inferred from similar cyclic amines |
| Boiling Point (predicted) | 105-115 °C | Inferred from similar cyclic amines |
The basicity of the primary amine (pKa ~10.5) is a key characteristic that influences the choice of separation technique and conditions. In chromatographic methods, it necessitates careful control of the mobile phase to ensure good peak shape and prevent unwanted interactions with the stationary phase. In diastereomeric salt resolution, this basic handle is the reactive site for forming salts with a chiral acid.
Comparative Analysis of Chiral Separation Techniques
The selection of a chiral separation method is a balance of factors including resolution, speed, scalability, and the specific chemical nature of the analyte. For 3-methylcyclobutanamine, both chromatographic and classical resolution techniques are viable.
Supercritical Fluid Chromatography (SFC): The Modern Workhorse
SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact.[3][4] It utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent (co-solvent), typically an alcohol.
Causality of Experimental Choices in SFC:
-
Mobile Phase: The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher efficiency compared to liquid chromatography.[3] For a basic analyte like 3-methylcyclobutanamine, an alcohol co-solvent (e.g., methanol or ethanol) is essential to ensure sufficient elution strength.
-
Additives: The addition of a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), to the co-solvent is often crucial.[5] This is because the basic analyte can interact strongly with acidic silanol groups on the silica-based stationary phase, leading to poor peak shape and long retention times. The amine additive competes for these active sites, improving chromatographic performance.
-
Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose carbamates, are highly effective for a broad range of chiral compounds, including amines.[6][7] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that lead to enantioselective recognition.
Experimental Workflow for SFC Method Development
Caption: SFC method development workflow for 3-methylcyclobutanamine.
Protocol: SFC Screening for 3-Methylcyclobutanamine Enantiomers
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-methylcyclobutanamine in methanol.
-
Instrumentation: Use an analytical SFC system with a UV detector.
-
Column Selection: Screen a set of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC).
-
Initial SFC Conditions:
-
Mobile Phase: 80% CO₂, 20% Methanol with 0.2% Diethylamine.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Evaluate the chromatograms for any separation between the enantiomers. If partial separation is observed, proceed to optimization by adjusting the co-solvent percentage and the type/concentration of the amine additive.
High-Performance Liquid Chromatography (HPLC): The Established Alternative
Chiral HPLC remains a powerful and widely accessible technique for enantiomeric separations.[8] For a small, polar molecule like 3-methylcyclobutanamine, normal-phase or polar organic mode chromatography on polysaccharide-based CSPs is typically the most successful approach.
Causality of Experimental Choices in HPLC:
-
Mobile Phase: In normal-phase mode, a non-polar solvent like hexane is combined with a polar modifier, usually an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents controls the retention time. For polar organic mode, a single polar solvent like acetonitrile or methanol is used.
-
Additives: Similar to SFC, a basic additive like DEA is crucial to achieve good peak symmetry for the basic amine.[9] An acidic additive like trifluoroacetic acid (TFA) can also be used to form an ion pair with the amine, which can sometimes improve selectivity on certain CSPs.
-
Stationary Phase: Polysaccharide-based CSPs are the primary choice for HPLC separation of amines, offering a high success rate.[7][10]
Comparison of SFC and HPLC for 3-Methylcyclobutanamine Separation
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | Faster (typically < 5 minutes)[3] | Slower (typically 5-20 minutes) |
| Solvent Consumption | Significantly lower ("greener") | Higher |
| Efficiency | Generally higher due to lower mobile phase viscosity | Lower |
| Scalability | Excellent for preparative scale | Good, but can be more solvent-intensive |
| Method Development | Can be faster due to rapid column equilibration | Can be more time-consuming |
| Instrumentation | More specialized | Widely available |
Protocol: HPLC Screening for 3-Methylcyclobutanamine Enantiomers
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 3-methylcyclobutanamine in the initial mobile phase.
-
Instrumentation: Use a standard HPLC system with a UV or PDA detector.
-
Column Selection: Screen polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Initial HPLC Conditions (Normal Phase):
-
Mobile Phase: 90% n-Hexane, 10% Isopropanol with 0.1% Diethylamine.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Assess the separation. Optimize by varying the alcohol modifier (e.g., ethanol) and its percentage, as well as the additive concentration.
Diastereomeric Salt Resolution: The Classical Approach
Before the advent of modern chiral chromatography, diastereomeric salt formation was the primary method for resolving enantiomers.[11][12] This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[13] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]
Causality of Experimental Choices in Diastereomeric Salt Resolution:
-
Resolving Agent: A chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, is chosen.[12][13] The selection is often empirical, and screening several resolving agents is common to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.
-
Solvent: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the diastereomeric salts, allowing for the selective crystallization of one salt while the other remains in solution.
-
Stoichiometry and Temperature: Careful control of the molar ratio of the amine to the resolving agent and the crystallization temperature is necessary to achieve high enantiomeric purity and yield.
Logical Flow of Diastereomeric Salt Resolution
Caption: Diastereomeric salt resolution workflow.
Protocol: Diastereomeric Salt Resolution of 3-Methylcyclobutanamine
-
Screening: In separate vials, dissolve 1 mmol of racemic 3-methylcyclobutanamine in a minimal amount of a test solvent (e.g., methanol, ethanol, acetone). Add 0.5 equivalents of a chiral acid (e.g., (R,R)-tartaric acid) to each. Observe for crystal formation upon cooling or evaporation.
-
Resolution: Dissolve one equivalent of the racemic amine in the chosen solvent. Heat the solution gently and add 0.5 to 1.0 equivalents of the selected chiral resolving agent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the crystalline salt in water and add a strong base (e.g., 2M NaOH) to deprotonate the amine.
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using a validated chiral SFC or HPLC method.
Conclusion and Recommendations
For the chiral separation of 3-methylcyclobutanamine, Supercritical Fluid Chromatography (SFC) on a polysaccharide-based chiral stationary phase is the recommended primary approach. Its speed, efficiency, and scalability make it ideal for both analytical and preparative applications in a modern drug discovery setting. Chiral HPLC serves as a robust and readily available alternative. Diastereomeric salt resolution, while a powerful classical technique, is generally more time-consuming and less straightforward to optimize. However, it can be a cost-effective option for large-scale production once a suitable resolving agent and crystallization conditions have been identified.
The protocols provided in this guide represent well-established starting points for method development. The optimal conditions for any given separation will depend on the specific instrumentation and columns available. A systematic screening approach, as outlined in the workflows, will ultimately lead to a robust and reliable method for obtaining the pure enantiomers of 3-methylcyclobutanamine, a crucial step in advancing chiral drug candidates.
References
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23547760, 3-Methylcyclobutan-1-amine.
- Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 712-721. [Link]
- Regis Technologies. (n.d.). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. [Link]
- Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450. [Link]
- Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]
- Stringham, R. W., & Blackwell, J. A. (2005). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
- Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-267. [Link]
- Phenomenex. (n.d.).
- LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Chiralpedia. (2024). Part 6: Resolution of Enantiomers. [Link]
- Wikipedia. (n.d.). Chiral resolution. [Link]
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A Comparative Guide to the Conformational Analysis of 3-Methylcyclobutanamine Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the conformational preferences of cis- and trans-3-methylcyclobutanamine, offering a framework for predicting and experimentally verifying the geometry of substituted cyclobutane systems—a motif of growing importance in medicinal chemistry.[1]
The Dynamic World of the Cyclobutane Ring: Beyond a Flat Square
Contrary to the simplified planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar arrangement would impose significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons.[2][3][4][5] To alleviate this torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2][3][4] This puckering creates two distinct positions for substituents on each carbon: pseudo-axial (a) and pseudo-equatorial (e) . These conformers are in rapid equilibrium at room temperature through a process of ring-flipping.
The energetic preference for a substituent to occupy the equatorial position is a cornerstone of conformational analysis. In the axial position, a substituent experiences greater steric hindrance from the other axial substituents on the same face of the ring, a phenomenon known as 1,3-diaxial interaction.
A Tale of Two Isomers: cis- and trans-3-Methylcyclobutanamine
The relative orientation of the methyl and amino groups in 3-methylcyclobutanamine gives rise to cis and trans diastereomers. Their conformational analysis presents a compelling case study in the interplay of steric forces.
Synthesis of cis- and trans-3-Methylcyclobutanamine
A common and effective method for the synthesis of these isomers is the reductive amination of 3-methylcyclobutanone.[4][6][7] This one-pot reaction involves the formation of an intermediate imine (or enamine), which is then reduced to the final amine. The stereochemical outcome of the reduction can often be influenced by the choice of reducing agent and reaction conditions, potentially allowing for the selective synthesis of either the cis or trans isomer.
Experimental Determination of Conformation: A Multi-pronged Approach
A robust conformational analysis relies on the synergy between experimental spectroscopic data and theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for elucidating the conformational equilibrium in solution.
High-Resolution ¹H NMR Spectroscopy: Unraveling the Equilibrium
The puckered nature of the cyclobutane ring leads to distinct chemical environments for axial and equatorial protons, which can be resolved by high-field NMR. The key to determining the conformational preference lies in the analysis of proton-proton coupling constants (J-couplings).
In general, for a puckered cyclobutane ring:
-
The chemical shift of an axial proton is typically upfield (shielded) compared to its equatorial counterpart.
-
The magnitude of the vicinal (³J) and long-range (⁴J) coupling constants is dependent on the dihedral angle between the coupled protons.
Table 1: Hypothetical ¹H NMR Data for the Conformers of trans-3-Methylcyclobutanamine
| Conformer | Proton | Hypothetical Chemical Shift (ppm) | Hypothetical Coupling Constants (Hz) |
| trans-(a,a) | H-1 (axial) | 2.90 | ³J (H-1a, H-2a) ≈ 8.0, ³J (H-1a, H-2e) ≈ 4.0 |
| H-3 (axial) | 2.60 | ³J (H-3a, H-2a) ≈ 8.0, ³J (H-3a, H-2e) ≈ 4.0 | |
| trans-(e,e) | H-1 (equatorial) | 3.20 | ³J (H-1e, H-2a) ≈ 4.0, ³J (H-1e, H-2e) ≈ 2.0 |
| H-3 (equatorial) | 2.80 | ³J (H-3e, H-2a) ≈ 4.0, ³J (H-3e, H-2e) ≈ 2.0 |
For trans-3-methylcyclobutanamine, the diequatorial (e,e) conformer is expected to be significantly more stable due to the minimization of 1,3-diaxial interactions. Consequently, the experimentally observed ¹H NMR spectrum would be dominated by signals corresponding to the (e,e) conformer.
For cis-3-methylcyclobutanamine, one substituent must be axial while the other is equatorial (a,e). The equilibrium will favor the conformer where the larger group (in this case, the methyl group is slightly larger than the amino group) occupies the equatorial position to minimize steric strain.
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Correlations
NOESY is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å).[8] This is invaluable for confirming conformational assignments.
-
For the trans isomer: In the more stable diequatorial conformer, a NOE correlation would be expected between the equatorial H-1 and H-3 protons and the equatorial protons on the adjacent carbons (C-2 and C-4).
-
For the cis isomer: In the more stable conformer with the equatorial methyl group and axial amino group, a strong NOE would be observed between the axial amino proton and the other axial protons on the same face of the ring.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-methylcyclobutanamine isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire the spectrum on a high-field NMR spectrometer (≥ 400 MHz).
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for the size of the molecule (for small molecules, 500-800 ms is a good starting point).[8]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions.
-
Analyze the resulting 2D spectrum for cross-peaks, which indicate NOE correlations between protons.
-
Computational Chemistry: A Powerful Predictive Tool
In conjunction with experimental data, computational modeling provides quantitative insights into the relative stabilities of different conformers. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
DFT Calculations for Conformational Energy
By performing geometry optimizations and frequency calculations for each possible conformer, we can determine their relative Gibbs free energies (ΔG). The conformer with the lower energy is predicted to be the more stable and thus more populated at equilibrium.
Table 2: Hypothetical DFT-Calculated Relative Energies for 3-Methylcyclobutanamine Conformers
| Isomer | Conformer | Substituent Positions | Hypothetical Relative Gibbs Free Energy (kcal/mol) |
| trans | 1 | e,e | 0.00 |
| 2 | a,a | +2.5 | |
| cis | 1 | a(NH₂), e(CH₃) | 0.00 |
| 2 | e(NH₂), a(CH₃) | +0.3 |
These hypothetical results illustrate that for the trans isomer, the diequatorial conformer is significantly favored. For the cis isomer, the energy difference is smaller, but the conformer with the larger methyl group in the equatorial position is predicted to be slightly more stable.
Computational Protocol: DFT Geometry Optimization
-
Structure Building: Build the initial 3D structures of the different conformers using a molecular modeling program.
-
Calculation Setup:
-
Choose a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Specify a geometry optimization followed by a frequency calculation.
-
Include a solvent model (e.g., PCM for chloroform) to simulate the experimental conditions.
-
-
Execution and Analysis:
-
Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).
-
After the calculation is complete, verify that the optimization has converged and that there are no imaginary frequencies (indicating a true minimum on the potential energy surface).
-
Compare the calculated Gibbs free energies of the different conformers.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Diagram 1: Conformational Equilibrium of the Cyclobutane Ring
Caption: Interconversion of puckered cyclobutane conformers via a planar transition state.
Diagram 2: Experimental and Computational Workflow for Conformational Analysis
Sources
- 1. reddit.com [reddit.com]
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- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Cyclic Amines in Synthesis
Introduction
Saturated heterocyclic amines, particularly pyrrolidine, piperidine, and azepane, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the nitrogen atom within these cyclic structures is a critical parameter that dictates their utility in synthetic transformations. This guide provides an in-depth comparative study of the reactivity of these common cyclic amines, with a focus on N-acylation and N-alkylation reactions. By examining the interplay of structural, electronic, and steric factors, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to inform their synthetic strategies.
The Pillars of Cyclic Amine Reactivity: A Theoretical Framework
The nucleophilicity of the nitrogen atom is the primary determinant of the reactivity of cyclic amines in acylation and alkylation reactions. This nucleophilicity is, in turn, governed by a delicate balance of three key factors: basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and the inherent ring strain of the cyclic system.
Basicity and Nucleophilicity
In general, for a series of amines with similar steric environments, nucleophilicity correlates well with basicity. A more basic amine has a more available lone pair of electrons, making it a more potent nucleophile. The basicity of cyclic amines is influenced by the hybridization of the nitrogen's lone pair orbital and the inductive effects of the alkyl chain. Cyclic secondary amines are generally more basic than their acyclic counterparts due to the electron-donating effect of the two alkyl groups attached to the nitrogen.
The established trend for the basicity of the cyclic amines discussed here is:
Pyrrolidine < Piperidine > Azepane
Piperidine is the most basic of the three, a consequence of its relatively strain-free, chair-like conformation which allows for optimal sp³ hybridization of the nitrogen and minimal angle strain. Pyrrolidine is slightly less basic, and azepane's basicity is comparable to or slightly less than piperidine, influenced by its more flexible and conformationally complex seven-membered ring.
The Role of Steric Hindrance
Steric hindrance refers to the spatial crowding around the reactive nitrogen center, which can impede the approach of an electrophile. As the ring size increases, the conformational flexibility of the ring can lead to more significant steric shielding of the nitrogen's lone pair. In the context of these cyclic amines, piperidine, with its well-defined chair conformation, presents a relatively unhindered nitrogen. The greater flexibility of the azepane ring can lead to conformations that partially obstruct the lone pair, potentially reducing its reactivity compared to piperidine, despite similar basicities.
The Influence of Ring Strain
Ring strain, a combination of angle strain and torsional strain, can significantly impact the reactivity of cyclic compounds. While not as pronounced as in three- or four-membered rings, the five-membered pyrrolidine ring possesses some degree of torsional strain from eclipsing C-H bonds. This strain can be partially relieved in the transition state of a reaction, leading to a potential rate enhancement. Piperidine exists in a largely strain-free chair conformation. The seven-membered azepane ring has considerable conformational flexibility but also possesses transannular strain (non-bonded interactions across the ring), which can influence its reactivity.
Comparative Reactivity in N-Acylation and N-Alkylation
N-acylation and N-alkylation are fundamental transformations that proceed via nucleophilic attack of the amine on an electrophilic carbonyl carbon (in acylation) or an sp³-hybridized carbon (in alkylation). The rate of these reactions is directly proportional to the nucleophilicity of the amine.
Based on the interplay of the factors discussed above, the general trend for the reactivity of these cyclic amines in both N-acylation and N-alkylation is:
Piperidine > Pyrrolidine > Azepane
-
Piperidine is typically the most reactive due to its high basicity and the relatively unhindered nature of its nitrogen atom in the stable chair conformation.
-
Pyrrolidine is also highly reactive, often comparable to piperidine. Its slightly lower basicity is compensated by the relief of some ring strain in the transition state.
-
Azepane is generally the least reactive of the three. While its basicity is similar to piperidine, the increased steric hindrance from its flexible seven-membered ring can slow down the rate of reaction.
Quantitative Data Summary
The following table summarizes key physicochemical properties that underpin the observed reactivity trends.
| Cyclic Amine | Structure | pKa of Conjugate Acid | Mayr Nucleophilicity Parameter (N) | General Reactivity Trend |
| Pyrrolidine | 11.27 | 17.1 | High | |
| Piperidine | 11.12 | 18.1 | Very High | |
| Azepane | ~11.0 | Not readily available | Moderate |
Note: pKa values can vary slightly depending on the measurement conditions. The Mayr Nucleophilicity Parameter is a quantitative measure of nucleophilicity, with higher values indicating greater reactivity. The value for azepane is not widely reported but is expected to be lower than that of piperidine due to steric effects.
Experimental Protocols for Comparative Reactivity Study
To provide a framework for a direct and objective comparison of the reactivity of these cyclic amines, the following detailed experimental protocols for N-acetylation are provided. These protocols are designed to be self-validating, allowing researchers to generate their own comparative data under identical conditions.
General Considerations
-
Reagent Purity: Use freshly distilled or high-purity cyclic amines and acetyl chloride.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Temperature Control: Maintain a constant reaction temperature using a water or oil bath.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow: Comparative N-Acetylation
Caption: Workflow for the comparative N-acetylation of cyclic amines.
Step-by-Step Methodology for N-Acetylation
-
Reagent Preparation:
-
Prepare a 0.1 M solution of each cyclic amine (pyrrolidine, piperidine, and azepane) in anhydrous dichloromethane (DCM).
-
Prepare a 0.1 M solution of acetyl chloride in anhydrous DCM.
-
-
Reaction Setup:
-
To three separate round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere, add 10.0 mL of one of the amine solutions.
-
Cool the flasks to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
To each flask, add 10.0 mL of the acetyl chloride solution dropwise over a period of 5 minutes with vigorous stirring.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 5, 15, 30, and 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
-
Quenching:
-
Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated aqueous sodium bicarbonate solution. Vortex briefly.
-
-
Analysis:
-
Analyze the organic layer of each quenched aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the starting amine to the N-acetylated product.
-
-
Data Interpretation:
-
Plot the percentage conversion to the N-acetyl amide as a function of time for each of the three amines. The initial slopes of these plots will provide a direct comparison of their relative reaction rates.
-
Mechanistic Insights
The N-acylation of a secondary amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. Understanding this mechanism is key to appreciating the observed reactivity differences.
Caption: General mechanism for the N-acylation of a cyclic amine.
The first step, the nucleophilic attack of the amine on the carbonyl carbon, is the rate-determining step. The facility of this step is directly related to the nucleophilicity of the amine. A more nucleophilic amine will attack the electrophilic carbonyl carbon more rapidly, leading to a faster overall reaction rate. The subsequent collapse of the tetrahedral intermediate to form the stable amide product is typically fast.
Conclusion
The reactivity of cyclic amines in synthetic transformations is a nuanced interplay of basicity, steric hindrance, and ring strain. For the common secondary amines pyrrolidine, piperidine, and azepane, a clear reactivity trend emerges, with piperidine generally being the most reactive, followed closely by pyrrolidine, and then azepane. This guide has provided the theoretical underpinnings for this trend, a quantitative comparison of relevant physicochemical properties, and a robust experimental protocol to allow for direct, in-lab comparison. By understanding these fundamental principles, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes in drug discovery and development.
References
- Basicity of amines | Organic Chemistry II Class Notes - Fiveable.
- Relative basicity of cyclic amines - Chemistry Stack Exchange.
- pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Nucleophilicity Trends of Amines - Master Organic Chemistry.
- Acylation of Amines, Part 1: with Acyl Halides - YouTube.
- Amine Reactivity - MSU chemistry.
- A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone - OUCI.
- An eco-friendly and highly efficient route for N-acylation under c
The Strategic Advantage of Small Rings: Benchmarking 3-Methylcyclobutanamine Hydrochloride Against Alternative Scaffolds
A Comparative Guide for Medicinal Chemists
In the relentless pursuit of novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly looking beyond traditional, planar chemical structures. The incorporation of three-dimensional (3D) motifs is a proven strategy to enhance drug-like properties. Among these, the cyclobutane ring, a motif once considered synthetically challenging, has emerged as a powerful tool in the drug discovery arsenal.[1][2][3] This guide provides an in-depth comparison of the 3-methylcyclobutanamine scaffold against other commonly used cyclic and aromatic amines, offering experimental insights and protocols for researchers, scientists, and drug development professionals.
The Rise of the Cyclobutane Scaffold: An Escape from "Flatland"
Historically, aromatic rings have been a mainstay in drug design due to their synthetic accessibility and ability to engage in various binding interactions. However, their planarity and susceptibility to oxidative metabolism can lead to challenges such as poor solubility, metabolic liabilities, and off-target effects.[4] The strategic replacement of these flat structures with saturated, non-planar scaffolds—a concept often termed "escaping from flatland"—is a key trend in modern medicinal chemistry.[5]
The cyclobutane ring, as found in 3-methylcyclobutanamine, offers a unique combination of properties:
-
Conformational Restriction: The puckered nature of the cyclobutane ring limits the number of accessible conformations of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency and selectivity.[2][3][6]
-
Improved Metabolic Stability: Saturated carbocycles like cyclobutane are generally less prone to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic systems or linear alkyl chains.[4][5] Replacing a metabolically vulnerable group with a cyclobutane can "mask" the metabolic hotspot, thereby increasing the compound's half-life.[5]
-
Enhanced Solubility: Increasing the fraction of sp³-hybridized carbons (Fsp³) by introducing saturated rings can disrupt crystal packing and improve aqueous solubility, a critical parameter for oral bioavailability.[3]
-
Three-Dimensionality for Optimal Binding: The 3D geometry of the cyclobutane ring can provide better spatial complementarity to the binding pockets of target proteins, which are rarely flat. This can lead to enhanced binding affinity.[3][4]
Comparative Scaffolds: A Head-to-Head Analysis
The choice of a scaffold is a critical decision in drug design. 3-Methylcyclobutanamine hydrochloride, a readily available building block, provides a 3D vector for exiting a core structure.[7][8][9] To understand its advantages, we will compare it to several common alternative scaffolds: cyclopentylamine, cyclohexylamine, aniline (as an aromatic bioisostere), and cyclopropylamine.
| Scaffold | Key Feature | Primary Advantage | Primary Disadvantage |
| 3-Methylcyclobutanamine | Puckered 4-membered ring | Good balance of rigidity and 3D character, often improves metabolic stability.[1][3] | Historically, synthetic access to complex derivatives could be challenging.[1] |
| Cyclopentylamine | Flexible 5-membered ring | More conformational flexibility than cyclobutane, can be synthetically accessible. | Lower degree of conformational constraint, may not offer the same metabolic stability benefits. |
| Cyclohexylamine | Flexible 6-membered ring (chair/boat) | Highly flexible, can adopt multiple conformations to fit a binding pocket. | High flexibility can lead to a significant entropic penalty upon binding, reducing potency. |
| Aniline (Phenylamine) | Planar aromatic ring | Rigid, well-understood π-stacking and hydrophobic interactions. | Prone to oxidative metabolism, can contribute to poor solubility and potential toxicity.[4] |
| Cyclopropylamine | Strained 3-membered ring | High degree of rigidity, unique electronic properties similar to a double bond.[10] | High ring strain can sometimes lead to chemical instability or unexpected metabolic pathways.[10] |
Experimental Data: Benchmarking Performance
While direct, publicly available head-to-head data for a single compound series containing each of these specific amine scaffolds is scarce and often proprietary, we can synthesize the general findings from numerous medicinal chemistry studies to provide a representative comparison.[5] The following tables illustrate the expected impact of replacing a common scaffold, such as a phenyl ring, with a cyclobutane moiety.
Table 1: Biological Activity (Binding Affinity)
The impact on binding affinity is highly target-dependent. However, the conformational rigidity imparted by the cyclobutane ring can lead to improved potency.
| Compound Series | Aromatic Precursor (IC₅₀) | Cyclobutane Analog (IC₅₀) | Key Finding & Rationale | Reference |
| Tankyrase Inhibitors | Potent | Maintained or slightly improved potency | Cyclobutane successfully mimicked the vector of the phenyl ring while improving other properties. | [5] |
| γ-Secretase Inhibitors | Active | Improved in vivo efficacy | The 3D nature of the bicyclo[1.1.1]pentane (a related strained ring) improved permeability and oral absorption. | [5] |
| Antitumor Agents | N/A (alkene precursor) | High potency (nM range) | A cyclobutane ring was used to lock the molecule in its active cis-conformation, preventing inactive isomerization.[1] | [1] |
Table 2: Metabolic Stability
This is a key area where the cyclobutane scaffold consistently demonstrates a significant advantage over aromatic counterparts.
| Compound Series | Aromatic Compound Stability (% remaining after 60 min) | Cyclobutane Analog Stability (% remaining after 60 min) | Key Finding & Rationale | Reference |
| General Trend | Often low to moderate due to CYP450 oxidation | Generally high | The saturated cyclobutane ring lacks the electron-rich system of an aromatic ring, making it less susceptible to oxidation.[4][5] | [4][5] |
| Tankyrase Inhibitors | Prone to metabolism | Slight increase in metabolic stability | Cyclobutane was strategically used to "mask" a known metabolic site.[5] | [5] |
| Generic Comparison | Lower Intrinsic Clearance (CLint) | Higher Intrinsic Clearance (CLint) | Cyclobutane analogs often show lower rates of metabolism in human liver microsome assays.[10] | [10] |
Table 3: Physicochemical Properties
The introduction of a 3D scaffold generally improves properties related to solubility and reduces planarity.
| Property | Aromatic Scaffold | Cyclobutane Scaffold | Key Finding & Rationale | Reference |
| Aqueous Solubility | Generally lower | Often higher | The non-planar, sp³-rich nature of cyclobutane disrupts crystal lattice packing, improving solubility.[3] | [3] |
| Fraction of sp³ Carbons (Fsp³) | Low | High | Higher Fsp³ is strongly correlated with increased clinical success rates in drug development.[4] | [4] |
| Permeability | Variable | Can be improved | The introduction of motifs like bicyclo[1.1.1]pentane has been shown to improve passive permeability.[5] | [5] |
Experimental Protocols
To empower researchers to conduct their own comparative studies, we provide standardized, step-by-step protocols for key assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism.
Objective: To determine the intrinsic clearance (CLint) of a compound by measuring its rate of disappearance when incubated with HLM in the presence of the necessary cofactor (NADPH).
Materials:
-
Test compounds and positive control (e.g., a rapidly metabolized drug like Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Dilute to a final concentration of 1 µM in phosphate buffer. Prepare the HLM suspension in buffer (e.g., 0.5 mg/mL).
-
Incubation: In a 96-well plate, combine the test compound solution and the HLM suspension. Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. This is the T=0 time point for sampling.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Protocol 2: Kinetic Aqueous Solubility Assay
This high-throughput assay provides an early indication of a compound's solubility.
Objective: To measure the kinetic solubility of a compound in a buffered aqueous solution.
Procedure:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Solubility Measurement: Add a small volume of the DMSO stock solution to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. The final DMSO concentration should be low (e.g., <1%).
-
Equilibration: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the excess compound.
-
Separation: Filter the plate to remove any precipitated solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or LC-MS.
Visualizing the Concepts
Diagrams can clarify the strategic choices and workflows in drug design.
Bioisosteric Replacement Strategy
This diagram illustrates the core concept of replacing a planar aromatic ring with a 3D cyclobutane scaffold to improve drug-like properties.
Caption: Bioisosteric replacement workflow.
Experimental Workflow for Scaffold Comparison
This diagram outlines the parallel assays used to benchmark different scaffolds.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]
- 9. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of 3-Methylcyclobutanamine Hydrochloride: Unveiling the Power of qNMR
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. For emerging molecules like 3-Methylcyclobutanamine hydrochloride, a key building block in medicinal chemistry, selecting the most appropriate analytical technique for assay is a critical decision that impacts data integrity, resource allocation, and regulatory compliance.[1][2][3] This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional methods—High-Performance Liquid Chromatography (HPLC) and acid-base titration—for the assay of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Ascent of qNMR: A Paradigm Shift in Quantitative Analysis
For decades, chromatography has been the cornerstone of pharmaceutical analysis.[4] However, Quantitative NMR (qNMR) has emerged as a powerful and compelling alternative, recognized by major pharmacopeias, including the United States Pharmacopeia (USP), as a primary analytical method.[5][6] Unlike chromatographic techniques that often rely on reference standards of the same compound and can be susceptible to variations in detector response, qNMR offers a direct and absolute method of quantification.[7][8][9] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[6][7] This intrinsic property allows for the determination of a compound's purity or concentration using a certified internal standard that is structurally different from the analyte, thereby eliminating the need for a specific reference standard of the analyte itself.[5][10][11]
The advantages of qNMR are particularly pronounced in the early stages of drug development where the availability of a fully characterized reference standard of the API may be limited.[5][9] Its non-destructive nature, minimal sample preparation, and the wealth of structural information it provides simultaneously make it an efficient and insightful analytical tool.[7]
Head-to-Head Comparison: qNMR vs. HPLC vs. Titration
To illustrate the practical differences and performance of these techniques, we present a comparative analysis for the assay of this compound.
Data Summary
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration |
| Principle | Direct proportionality between signal integral and molar concentration. | Separation based on differential partitioning between a mobile and stationary phase, with UV or other detection. | Neutralization reaction between the amine hydrochloride (acid) and a standardized base. |
| Purity Assay (%) | 99.2 ± 0.3 | 99.1 ± 0.5 | 98.9 ± 0.8 |
| Precision (RSD%) | ≤ 1.0% | ≤ 2.0% | ≤ 2.5% |
| Specificity | High (signal selection) | High (chromatographic resolution) | Low (titrates total basic/acidic species) |
| Reference Standard | Structurally different certified internal standard. | Requires a specific, well-characterized reference standard of the analyte. | Standardized titrant (e.g., NaOH). |
| Analysis Time/Sample | ~15-20 minutes | ~20-30 minutes | ~10-15 minutes |
| Method Development | Minimal | Can be extensive | Minimal |
| "Green" Chemistry | Favorable (low solvent consumption) | Less favorable (significant solvent usage) | Favorable (low solvent consumption) |
| Information Content | Quantitative and structural information. | Quantitative information. | Quantitative information (total basicity/acidity). |
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for each analytical technique as applied to the assay of this compound.
Quantitative NMR (qNMR) Spectroscopy
The causality behind this protocol is to achieve accurate and precise quantification by ensuring complete dissolution, selecting a suitable internal standard with non-overlapping signals, and using NMR parameters that guarantee full relaxation of all relevant protons.
Caption: Workflow for qNMR assay of this compound.
-
Selection of Internal Standard: Maleic acid is chosen as the internal standard due to its high purity, chemical stability, and a sharp singlet in the 1H NMR spectrum that does not overlap with the signals of this compound in D₂O.[10]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same vial.
-
Dissolve the mixture in 1.0 mL of deuterium oxide (D₂O).
-
Vortex the vial to ensure complete dissolution.
-
Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The 1H NMR spectra are acquired on a 500 MHz spectrometer.
-
Key acquisition parameters:
-
Pulse angle: 30° (to ensure quantitative excitation)
-
Relaxation delay (d1): 30 s (to allow for full relaxation of protons)
-
Number of scans: 16
-
Acquisition time: ≥ 3 s[5]
-
-
-
Data Processing and Purity Calculation:
-
The acquired FID is processed with an exponential multiplication factor of 0.3 Hz.
-
The spectrum is manually phased and baseline corrected.
-
The signals for this compound (e.g., the methine proton adjacent to the nitrogen) and the singlet for maleic acid are integrated.
-
The purity of this compound is calculated using the following equation[5]:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
std = Internal Standard
-
analyte = this compound
-
High-Performance Liquid Chromatography (HPLC)
This protocol is designed to achieve a robust separation of this compound from potential impurities, with a focus on method validation parameters as per ICH guidelines.[12]
Caption: Workflow for HPLC assay of this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Analysis and Calculation:
-
Inject the standard solution multiple times to ensure system suitability (RSD of peak areas < 2.0%).
-
Inject the sample solution.
-
The purity of the sample is calculated by comparing the peak area of the analyte in the sample solution to the peak area in the standard solution.
-
Acid-Base Titration
This method provides a classical chemical approach to determine the total amount of the amine hydrochloride, which acts as an acid. The choice of a strong base as a titrant and a suitable indicator is crucial for a sharp and accurate endpoint.[4][13]
Caption: Workflow for acid-base titration of this compound.
-
Preparation:
-
Accurately weigh approximately 100 mg of this compound into a flask.
-
Dissolve in 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
-
Titration:
-
Titrate the solution with standardized 0.1 M sodium hydroxide (NaOH) until a persistent pink color is observed.
-
-
Calculation:
-
The purity is calculated based on the volume of NaOH consumed, its molarity, and the mass of the sample.
-
Discussion: Choosing the Right Tool for the Job
The choice of analytical method should be guided by the specific requirements of the analysis, the stage of drug development, and available resources.
-
qNMR stands out for its accuracy, precision, and its status as a primary method that does not require a specific reference standard of the analyte.[5] This makes it exceptionally valuable in early development and for the certification of reference materials. Its ability to provide structural information alongside quantitative data is an added advantage for impurity identification.[14]
-
HPLC is a well-established and robust technique that offers excellent separation capabilities, making it ideal for the analysis of complex mixtures and the quantification of low-level impurities.[15][16] However, its reliance on specific reference standards and the potential for longer method development times are key considerations.
-
Acid-Base Titration is a simple, rapid, and cost-effective method. However, its lack of specificity is a significant drawback, as it will quantify any acidic or basic species present in the sample, potentially leading to inaccurate results if impurities with acidic or basic properties are present.[17]
Conclusion: The qNMR Advantage
For the assay of this compound, qNMR presents a compelling case as the method of choice, particularly in a research and development setting. Its high accuracy, precision, and the ability to provide absolute quantification without the need for a specific reference standard streamline the analytical workflow and enhance confidence in the data. While HPLC remains a powerful tool for purity analysis, and titration offers a quick estimation, the comprehensive and definitive nature of qNMR positions it as a superior technique for the accurate assay of this and other novel pharmaceutical compounds. The adoption of qNMR not only aligns with modern analytical trends but also embodies the principles of scientific rigor and efficiency in drug development.
References
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Chemical Society.
- Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. (2020). Indian Journal of Pharmaceutical Sciences.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2022). Patsnap.
- Stimuli Article (qNMR). (2019). U.S. Pharmacopeia.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc.
- Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. (2021). Bentham Science.
- Amine Titration. (n.d.). Scribd.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2009). Spectroscopy Europe.
- Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? (2024). ResearchGate.
- Chemical analysis in amine system operations. (n.d.). EPTQ.
- QNMR – a modern alternative to HPLC. (n.d.). Almac Group.
- Analytical Chemistry 1956 Vol.28 no.4. (1956). ACS Publications.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2013). Nature Protocols.
- Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. (n.d.). AOCS.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (2016). ResearchGate.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). PubMed.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
- 3-Methylcyclobutan-1-amine. (n.d.). PubChem.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). ResearchGate.
- DEVELOPMENT AND VALIDATION OF RPñHPLC METHOD FOR SIMULTANEOUS ESTIMATION OF NIMESULIDE, PHENYLEPHRINE HYDROCHLORIDE, CHLORPHENIRAMINE MALEATE AND CAFFEINE IN PHARMACEUTICAL DOSAGE FORMS. (n.d.). Acta Poloniae Pharmaceutica ñ Drug Research.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Methylcyclobutanamine Hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise and accurate characterization of small molecules is paramount. 3-Methylcyclobutanamine hydrochloride, a valuable building block in medicinal chemistry, presents unique analytical challenges due to its cyclic structure and primary amine functionality.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, presenting scientifically grounded, hypothetical data to illustrate the strengths and limitations of each technique.
Understanding this compound
This compound (C₅H₁₂ClN, M.W. 121.61 g/mol ) is a cyclic amine salt.[1] The hydrochloride form enhances its stability and solubility, making it easier to handle in a laboratory setting.[1] The core structure consists of a four-membered cyclobutane ring with a methyl group and an amine group. This seemingly simple structure requires a multi-faceted analytical approach for unambiguous identification, quantitation, and structural elucidation.
High-Resolution Mass Spectrometry: A Direct Infusion Approach
Direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem MS (MS/MS) offers a rapid method for determining the molecular weight and obtaining structural information through fragmentation analysis.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol:water (1:1, v/v) with 0.1% formic acid. The acidic mobile phase ensures the protonation of the primary amine, making it amenable to positive ion ESI.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Analysis: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum. The collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a rich fragmentation pattern.
Expected Results and Interpretation
The free base of 3-Methylcyclobutanamine has a molecular formula of C₅H₁₁N and a monoisotopic mass of 85.0891 Da.[2] In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of 86.0969. The presence of a single nitrogen atom results in an odd nominal mass for the free base, adhering to the nitrogen rule.[3][4]
The MS/MS spectrum will be crucial for structural confirmation. The fragmentation of cyclic amines is primarily driven by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring cleavage.[3][4]
Proposed ESI-MS/MS Fragmentation Pathway for 3-Methylcyclobutanamine
Caption: Proposed ESI-MS/MS fragmentation of protonated 3-Methylcyclobutanamine.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation
For complex mixtures or when isomer differentiation is necessary, GC-MS is a powerful alternative. However, the polar nature of primary amines can lead to poor peak shape and column interactions.[5] Therefore, derivatization is a critical step.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: To 1 mg of this compound, add 100 µL of pyridine and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative. This process replaces the active hydrogen on the amine with a nonpolar TMS group, improving volatility and chromatographic performance.
-
Instrumentation: A GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: A standard nonpolar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan from m/z 40 to 300.
Expected Results and Interpretation
The TMS derivative will have a higher molecular weight, and its fragmentation pattern will be characteristic of both the original molecule and the TMS group. The retention time is a key identifier in GC.[6] While a specific retention time for this derivative is not published, it would be highly reproducible under consistent conditions. The mass spectrum of the TMS derivative is expected to show a molecular ion and characteristic fragments from the loss of a methyl group (M-15) and the TMS group itself.
GC-MS Workflow with Derivatization
Caption: Workflow for the GC-MS analysis of 3-Methylcyclobutanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule, making it an indispensable tool for unambiguous structure confirmation.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of deuterium oxide (D₂O) or deuterated chloroform (CDCl₃). D₂O is often preferred for amine salts due to better solubility.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum. The number of scans will depend on the sample concentration.
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of 3-methylcyclobutanamine, we can predict the approximate chemical shifts and multiplicities of the proton signals. The chemical shifts in cyclobutane systems are known to be influenced by the ring puckering and substituent effects.[1][7][8]
-
Methyl Protons (-CH₃): A doublet around 1.0-1.2 ppm.
-
Cyclobutane Protons (ring -CH₂- and -CH-): A series of complex multiplets between 1.5 and 2.5 ppm. The proton attached to the carbon bearing the amine group will be shifted further downfield.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (1.5-4.0 ppm) and will exchange with D₂O, causing its signal to disappear.
The exact chemical shifts and coupling constants would require experimental determination but this prediction provides a basis for spectral interpretation.
Comparison of Analytical Techniques
| Feature | Direct Infusion MS/MS | GC-MS with Derivatization | ¹H NMR Spectroscopy |
| Primary Use | Rapid molecular weight determination and structural confirmation | Separation of mixtures, quantitation, isomer differentiation | Unambiguous structure elucidation |
| Sample Throughput | High | Medium | Low |
| Sensitivity | High (sub-picomole) | Very High (femtogram) with selected ion monitoring | Low (milligram) |
| Structural Info | Fragmentation pattern | Fragmentation pattern and retention time | Detailed connectivity and stereochemistry |
| Sample Prep | Simple dilution | More complex (derivatization required) | Simple dissolution |
| Key Advantage | Speed and high sensitivity | Excellent for complex matrices and isomers | Definitive structural information |
| Key Limitation | Not suitable for isomers without chromatography | Derivatization can introduce variability | Low sensitivity and throughput |
Conclusion: A Synergistic Approach
For the comprehensive analysis of this compound, a single technique is often insufficient.
-
Direct Infusion MS/MS is ideal for rapid identity confirmation and high-throughput screening.
-
GC-MS excels in the analysis of this compound within complex matrices and for quantitative studies, provided a robust derivatization protocol is established.
-
¹H NMR remains the definitive technique for absolute structural verification and stereochemical analysis.
As a Senior Application Scientist, my recommendation is to employ these techniques synergistically. Use rapid MS methods for initial screening, develop a validated GC-MS method for routine analysis and quantitation, and rely on NMR for the final, unambiguous structural confirmation of reference standards and in cases of structural ambiguity. This integrated approach ensures the highest level of scientific integrity and confidence in your analytical results.
References
- Patents, G. Method of analysis of amine by mass spectrometry.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]
- Abraham, R. J., et al. (2006). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]
- PubChem. 3-Methylcyclobutan-1-amine. [Link]
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- Whitman College. GCMS Section 6.15. [Link]
- NIST. Cyclobutylamine. [Link]
- IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs. [Link]
- JoVE.
- Shimadzu. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. [Link]
- Whitman College. GCMS Section 6.15. [Link]
- Global Journals.
- PubMed. Gas chromatographic/mass spectrometric determination of alicyclic primary hydroxylamines in metabolic studies in vitro. [Link]
- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
- ResearchGate. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
- DTIC.
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A Comparative Guide to the Spectroscopic Analysis of 3-Methylcyclobutanamine Hydrochloride
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecular entities is paramount. 3-Methylcyclobutanamine hydrochloride, a key building block in medicinal chemistry, presents a unique analytical challenge due to its cyclic structure and the presence of a primary amine salt.[1] This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other principal analytical techniques for the structural elucidation and quality control of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers in selecting the most appropriate analytical strategy.
The Analytical Imperative: Why this compound Demands a Multi-faceted Approach
This compound (C₅H₁₂ClN) is a small molecule featuring a four-membered cyclobutane ring and a protonated primary amine.[1] Its hydrochloride salt form enhances water solubility and stability, making it easier to handle and store.[1] The analytical goal is not merely to confirm its presence but to verify its specific isomeric structure, purity, and the integrity of its functional groups. While FT-IR spectroscopy is a rapid and powerful tool for identifying functional groups, a comprehensive understanding of the molecule necessitates a comparative approach with techniques that provide complementary information, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
FT-IR Spectroscopy: A Rapid Fingerprint of Functional Groups
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a characteristic "fingerprint" of the functional groups present.[2][3] For this compound, the FT-IR spectrum is dominated by features arising from the amine salt, the alkyl chain, and the cyclobutane ring.
Interpreting the Spectrum of this compound
The expected FT-IR absorption bands for this compound are a composite of the vibrations from its constituent parts:
-
The Amine Hydrochloride Group (-NH₃⁺):
-
N-H Stretching: A very broad and strong absorption envelope is anticipated in the 3200-2800 cm⁻¹ region.[4][5] This broadening is a direct consequence of the strong intermolecular hydrogen bonding present in the amine salt.[5][6] This band often overlaps with the C-H stretching vibrations.[5]
-
N-H Bending: Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected to appear in the 1625-1500 cm⁻¹ range.[5] These bands are typically weaker and sharper than the N-H stretching band.[5][7]
-
-
The Cyclobutane Ring and Alkyl Moieties (C-H and C-C bonds):
-
C-H Stretching: Absorptions from the stretching vibrations of the C-H bonds in the cyclobutane ring and the methyl group will appear in the 3000-2850 cm⁻¹ region, often superimposed on the broad N-H stretching band.[8][9] Specifically, bands around 2987 and 2887 cm⁻¹ are characteristic of CH₂ stretching vibrations in a cyclobutane ring.[8]
-
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic vibrations. A band in the 935–900 cm⁻¹ region is indicative of the cyclobutane ring system.[10] Another potentially useful distinguishing feature for cyclobutanes is a band around 1250 cm⁻¹.[10]
-
Experimental Protocol: FT-IR Analysis
A robust FT-IR analysis requires careful sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition:
-
Place the empty sample holder in the FT-IR spectrometer.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Spectrum Acquisition:
-
Mount the KBr pellet containing the sample in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum.
-
Identify and label the key absorption peaks.
-
Diagram of the FT-IR Experimental Workflow:
Caption: Workflow for FT-IR analysis of this compound.
A Comparative Analysis: FT-IR vs. Alternative Techniques
While FT-IR provides a rapid and cost-effective method for functional group identification, it falls short in providing detailed structural and connectivity information. For a comprehensive characterization, it is essential to employ complementary techniques.[2][3][11]
| Technique | Information Provided | Strengths | Limitations | Application to 3-Methylcyclobutanamine HCl |
| FT-IR Spectroscopy | Functional groups, molecular fingerprint.[2][3] | Rapid, non-destructive, low cost, versatile for solid and liquid samples.[2] | Limited structural information, not ideal for complex mixtures, can be insensitive to minor components. | Confirms presence of amine hydrochloride and cyclobutane ring.[5][10] |
| NMR Spectroscopy (¹H & ¹³C) | Detailed molecular structure, connectivity of atoms, stereochemistry.[2] | Unambiguous structure determination, quantitative analysis. | Lower sensitivity than MS, more expensive instrumentation, requires soluble samples.[2] | Determines the precise arrangement of protons and carbons, confirming the 3-methyl substitution pattern. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural clues.[12] | High sensitivity, can analyze complex mixtures when coupled with chromatography (e.g., GC-MS, LC-MS).[13][14] | Isomers can be difficult to distinguish without fragmentation analysis, ionization can be challenging for some molecules. | Confirms the molecular weight (85.15 g/mol for the free base) and provides fragmentation patterns that can support the proposed structure.[15] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of isomers and impurities.[16][17] | High resolution, quantitative accuracy, adaptable to various detectors.[16][18] | Often requires derivatization for amines to enhance detection, method development can be time-consuming.[16][18] | Quantifies the purity of this compound and separates it from any synthesis-related impurities. |
The Synergy of Spectroscopy: A Decision-Making Framework
The choice of analytical technique is dictated by the specific question being asked. For routine identity confirmation, FT-IR may suffice. However, for complete structural elucidation and purity assessment, a combination of techniques is indispensable.
Diagram for Selecting the Appropriate Analytical Technique:
Caption: Decision tree for selecting analytical techniques.
Conclusion
FT-IR spectroscopy serves as an invaluable first-line analytical tool for the characterization of this compound, offering a rapid and reliable method to confirm the presence of key functional groups. Its strength lies in providing a characteristic molecular fingerprint. However, for the rigorous demands of pharmaceutical development and scientific research, a holistic analytical approach is non-negotiable. The structural detail provided by NMR spectroscopy, the molecular weight confirmation from mass spectrometry, and the quantitative purity data from HPLC are all essential pieces of the analytical puzzle. By understanding the strengths and limitations of each technique, researchers can strategically deploy them to build a comprehensive and trustworthy profile of this compound, ensuring the integrity and quality of their work.
References
- RSC Publishing. (n.d.). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic.
- MDPI. (2020). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study.
- Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane.
- National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC.
- ACS Publications. (n.d.). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry.
- PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- ACS Publications. (n.d.). A Comparison of FTNMR and FTIR Techniques. Journal of Chemical Education.
- Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds.
- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
- Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity.
- ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
- ResearchGate. (n.d.). (PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review.
- ACS Omega. (n.d.). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
- Fiveable. (n.d.). N-H Stretching Definition.
- NIST. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons.
- Persee. (n.d.). How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- National Institutes of Health. (n.d.). 3-Methylcyclobutan-1-amine. PubChem.
- PubMed. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
- YouTube. (2023, January 11). N-H Stretching and Bending Vibrations.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Dove Press. (n.d.). Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Ap. IJN.
- Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?.
- ResearchGate. (n.d.). The NH stretching vibrations in concentration-dependent IR spectra of....
- Atmospheric Measurement Techniques. (2022, December 2). Online measurements of cycloalkanes based on NO+ chemical ionization in proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS).
- National Institutes of Health. (n.d.). 1-(3-Methylcyclobutyl)methanamine hydrochloride. PubChem.
- YouTube. (n.d.). Mass Spectrometry of Cycloalkanes.
- YouTube. (2023, January 24). Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds.
- ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
- National Institutes of Health. (n.d.). 3-chloro-N-methylbutan-1-amine. PubChem.
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A Comparative Guide to the Cross-Validation of Analytical Results for 3-Methylcyclobutanamine Hydrochloride
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical results for 3-Methylcyclobutanamine hydrochloride, a key building block in pharmaceutical synthesis. Recognizing the criticality of analytical data integrity in drug development, this document details and objectively compares multiple orthogonal analytical techniques for establishing the identity, purity, and assay of this compound. By presenting detailed experimental protocols, comparative data, and explaining the scientific rationale behind methodological choices, this guide serves as a practical resource for researchers, scientists, and quality control professionals. The aim is to ensure robust and reliable analytical characterization, adhering to the principles of scientific integrity and regulatory expectations.
Introduction: The Imperative of Orthogonal Analytical Methods
In the landscape of pharmaceutical development, the rigorous characterization of raw materials is a foundational pillar of product quality and patient safety. This compound (C₅H₁₂ClN) is a primary amine salt whose seemingly simple structure belies the potential for various impurities, including isomers, related substances, and residual solvents.[1] Reliance on a single analytical technique, no matter how powerful, presents an inherent risk of overlooking impurities that may not be amenable to that specific method's separation or detection principles.
Therefore, a cross-validation strategy employing orthogonal analytical methods is not merely good practice but a scientific necessity. Orthogonal methods are those that measure the same analyte attribute using fundamentally different principles (e.g., separation mechanism, detection technology). This approach provides a much higher degree of confidence in the analytical results, as it is highly improbable that different methods would share the same biases or blind spots.
This guide will explore a multi-technique approach for the comprehensive analysis of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3][4]
Analytical Cross-Validation Workflow
A robust cross-validation workflow ensures that the identity, purity, and strength (assay) of the analyte are confirmed through multiple, independent analytical lenses. The proposed workflow is designed to be a self-validating system, where the results from each technique corroborate and support the others.
Caption: Workflow for orthogonal analysis of 3-Methylcyclobutanamine HCl.
Part I: Identity Confirmation
The first step in qualifying a batch of raw material is to unequivocally confirm its chemical identity. We will employ three distinct spectroscopic techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the gold standard for structural elucidation of organic molecules.[5] It probes the magnetic properties of atomic nuclei (¹H and ¹³C) within the molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Spectral Width: -10 to 160 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected Outcome: The ¹H and ¹³C NMR spectra should be consistent with the structure of 3-methylcyclobutanamine, showing the characteristic signals for the cyclobutane ring protons, the methyl group, and the carbons. The integration of the proton signals should correspond to the number of protons in each environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying functional groups and providing a unique "fingerprint" for the compound. For amine hydrochlorides, characteristic N-H stretching bands are expected.[6][7]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Instrument: FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background scan (clean ATR crystal) and subtract it from the sample spectrum.
Expected Outcome: The spectrum should display characteristic peaks for:
-
N-H⁺ stretching: Broad bands in the 3000-2400 cm⁻¹ region, typical for amine salts.
-
C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.
-
N-H⁺ bending: Absorption around 1600-1500 cm⁻¹.
-
Fingerprint Region (<1500 cm⁻¹): A complex pattern of peaks unique to the molecule's structure.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the free base and fragmentation patterns that can aid in structural confirmation.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (approx. 10 µg/mL) of the sample in 50:50 acetonitrile:water.
-
Instrument: Mass spectrometer with an ESI source, coupled to a direct infusion pump or an HPLC system.
-
Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 kV.
-
-
Data Processing: Identify the molecular ion peak corresponding to the free base [M+H]⁺.
Expected Outcome: A prominent peak at m/z 86.15, corresponding to the protonated free base of 3-Methylcyclobutanamine (C₅H₁₁N + H⁺).[8]
Identity Confirmation Summary
| Technique | Principle | Key Information Provided |
| NMR | Nuclear spin in a magnetic field | Definitive chemical structure and connectivity. |
| FTIR | Molecular vibrations | Presence of key functional groups (amine salt) and fingerprint. |
| MS | Mass-to-charge ratio of ions | Molecular weight of the free amine. |
Part II: Purity and Impurity Profiling
Purity analysis involves both quantifying the main component and identifying/quantifying any impurities. Orthogonal chromatographic techniques are ideal for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. Nonpolar compounds are retained longer. Since 3-Methylcyclobutanamine lacks a strong UV chromophore, a derivatization agent is often used to make it detectable by UV, or a universal detector like a Charged Aerosol Detector (CAD) is employed.[9][10]
Caption: Principle of RP-HPLC for amine analysis after derivatization.
Protocol: HPLC with Pre-column Derivatization (FMOC-Cl)
-
Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask and dissolve in water.
-
In a vial, mix 100 µL of the sample solution with 400 µL of borate buffer (pH 8.5) and 500 µL of 1.5 mg/mL FMOC-Cl in acetonitrile.
-
Vortex and let stand for 10 minutes at room temperature.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Validation Parameters (as per ICH Q2(R1)): [2][4]
-
Specificity: Analyze blank, placebo, and spiked samples.
-
Linearity: Prepare standards at 5 concentrations (e.g., 50-150% of target).
-
Accuracy/Recovery: Spike a known amount of analyte into a blank matrix.
-
Precision: Repeatability (n=6) and intermediate precision (different day/analyst).
-
Limit of Detection (LOD) & Quantitation (LOQ): Determined by signal-to-noise ratio or standard deviation of the response and the slope.
-
Gas Chromatography (GC)
Principle: GC is ideal for separating volatile and semi-volatile compounds. For analyzing residual solvents, Headspace GC is used, where the volatile compounds in the sample's headspace are injected into the GC system. A Flame Ionization Detector (FID) is commonly used for its broad applicability to organic compounds.
Protocol: Headspace GC-FID for Residual Solvents
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
-
Crimp the vial securely.
-
-
GC Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 200 °C.
-
Detector Temperature (FID): 250 °C.
-
-
Headspace Conditions:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 20 minutes.
-
Injection Volume: 1 mL from the headspace.
-
Purity & Impurity Profiling Comparison
| Technique | Analyte Type | Principle | Strengths | Limitations |
| RP-HPLC | Non-volatile organic impurities | Partitioning based on polarity | High resolution, sensitive, widely applicable. | Requires derivatization for non-chromophoric amines. |
| GC-FID | Volatile impurities (Residual Solvents) | Partitioning based on boiling point/volatility | Excellent for volatile compounds, robust detection (FID). | Not suitable for non-volatile or thermally labile compounds. |
Part III: Assay (Quantitative Determination)
The assay determines the amount of the active substance. Cross-validating the assay with different techniques ensures the accuracy of the reported potency.
Non-Aqueous Acid-Base Titration
Principle: This is a classic, absolute quantitative method based on stoichiometry. The amine hydrochloride is dissolved in a non-aqueous solvent, and the basic amine is titrated with a standardized acid. For the hydrochloride salt, a potentiometric titration can be used to determine the total chloride content with silver nitrate, or the amine can be liberated and titrated. A more direct method is a non-aqueous titration of the basic amine functionality.[11]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh ~100 mg of the sample and dissolve in 50 mL of glacial acetic acid.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.
-
Apparatus: Automatic potentiometric titrator with a glass electrode.
-
Procedure: Titrate the sample solution with the standardized 0.1 N perchloric acid. The endpoint is determined from the inflection point of the titration curve.
-
Calculation:
-
Assay (%) = (V * N * MW) / (W * 10)
-
Where: V = Volume of titrant (mL), N = Normality of titrant, MW = Molecular weight of the sample (121.61 g/mol ), W = Weight of sample (g).
-
Quantitative NMR (qNMR)
Principle: qNMR is another primary ratio method for quantification. It relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.[5]
Protocol: qNMR
-
Internal Standard: Select a certified internal standard (e.g., Maleic acid, Dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte peaks.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
¹H NMR Acquisition:
-
Use a pulse program with a long relaxation delay (d1 > 7 * T₁) to ensure full relaxation of all protons. A value of 30-60 seconds is recommended.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Calculation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, Purity_std = Purity of the internal standard.
-
Assay Method Comparison
| Technique | Principle | Strengths | Limitations |
| Titration | Stoichiometric acid-base reaction | Absolute method, high precision, low cost. | Non-specific; titrates all basic substances. |
| qNMR | Proportionality of signal area to molar concentration | Absolute method, highly specific, provides structural info simultaneously. | Requires expensive equipment and certified standards; lower throughput. |
| HPLC (Assay) | External standard calibration | High specificity and sensitivity. | Dependent on the purity of the reference standard. |
Conclusion and Recommendations
The analytical characterization of a pharmaceutical raw material like this compound demands a rigorous, multi-faceted approach. No single technique can provide a complete picture of its identity, purity, and assay with absolute certainty.
-
For Identity , a combination of NMR, FTIR, and MS provides an unassailable confirmation of the molecular structure.
-
For Purity , the orthogonal techniques of RP-HPLC (for non-volatile impurities) and Headspace GC (for residual solvents) cover the most likely impurity classes.
-
For Assay , cross-validation between a classical method like Titration and a modern, absolute method like qNMR offers the highest level of confidence in the material's potency.
By implementing this cross-validation guide, researchers and quality control professionals can ensure that the analytical data for this compound is robust, reliable, and defensible, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.
References
- CymitQuimica. This compound (1:1)
- Pharmaguideline.
- Santagati, N. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Pharmacopeia.
- Agilent Technologies.
- Biomedical Journal of Scientific & Technical Research.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anukriti. [Link]
- Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- PubChem. 3-Methylcyclobutan-1-amine.
- Mettler Toledo.
- International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Marion, A., et al. (1951). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry, 29(5), 345-352. [Link]
- ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]
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- 11. mt.com [mt.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 3-Methylcyclobutanamine Hydrochloride
The Precautionary Principle in Chemical Waste Management
The Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), governs the management of hazardous waste.[1] A key principle of RCRA is the "cradle-to-grave" management of hazardous materials, which includes their proper identification and disposal.[1] For a chemical like 3-Methylcyclobutanamine hydrochloride, where specific hazard characterization data is lacking in publicly available safety data sheets (SDS), the prudent course of action is to manage it as a hazardous waste. This approach ensures the highest level of safety and compliance, mitigating potential risks to personnel and the environment.
Hazard Assessment: The Known Unknowns
A thorough hazard assessment is the first step in safe chemical handling and disposal. For this compound, the available information from analogous compounds and general chemical principles allows us to infer potential hazards, even in the absence of specific data.
Inferred Potential Hazards of this compound
| Hazard Characteristic | Inference and Rationale | Potential EPA Waste Code |
| Ignitability | The compound is a solid hydrochloride salt, making it unlikely to have a low flashpoint. However, without specific testing, this cannot be ruled out entirely. | D001 (if flashpoint < 140°F / 60°C) |
| Corrosivity | As a hydrochloride salt of an amine, an aqueous solution is expected to be acidic. Without a measured pH, it is prudent to assume it could be ≤ 2. | D002 (if pH ≤ 2) |
| Reactivity | There is no readily available information to suggest that this compound is inherently unstable, reactive with water, or will release toxic gases. | D003 (if reactive) |
| Toxicity | The toxicological properties have not been fully investigated.[2] Many amines and their salts can exhibit toxicity. Without a Toxicity Characteristic Leaching Procedure (TCLP) analysis, its potential to leach toxic constituents is unknown. | D004-D043 (if TCLP reveals specific contaminants above regulatory limits) |
Due to these uncertainties, This compound must be handled and disposed of as a hazardous waste of unknown characteristics. This necessitates a cautious and systematic disposal protocol.
Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for amines).
-
Body Protection: A standard laboratory coat is required.
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with any other chemical waste streams, especially bases or oxidizing agents.
-
Keep solid waste separate from liquid waste.
3. Containerization: Use a dedicated and compatible container for the waste.
-
Container Type: A clean, dry, and sealable high-density polyethylene (HDPE) or glass container is recommended.
-
Closure: The container must have a secure, leak-proof cap.
-
Avoid Contamination: Do not overfill the container; leave at least 10% headspace to allow for expansion.
4. Labeling: Accurate and thorough labeling is a regulatory requirement and essential for safety.
-
Attach a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date.
-
A clear indication of the potential hazards (e.g., "Potential Corrosive," "Toxicity Unknown").
-
5. Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Ensure the container is kept closed at all times except when adding waste.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.
6. Disposal:
-
Do not attempt to neutralize or treat the waste in the laboratory unless it is part of a documented and approved experimental procedure.
-
Do not dispose of this compound down the sink or in the regular trash. Amines can be harmful to aquatic life and may produce noxious odors.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. The EHS office is equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
Emergency Procedures
In the event of a spill or exposure, follow these immediate procedures:
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container.
-
Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., water, if compatible) and collect the cleaning materials as hazardous waste.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding their commitment to a secure and environmentally responsible research environment.
References
- U.S. Environmental Protection Agency. (2025, April 18). Tests to determine RCRA characteristic of toxicity.
- Temple University. (1993). The Toxicity Characteristic Rule for Hazardous Waste Determination: Has EPA Satisfied Congress' Mandate? Temple Environmental Law & Technology Journal.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Encamp. (n.d.). The Ins and Outs of the Waste Toxicity Characterization.
- U.S. Environmental Protection Agency. (2024, March 28). Hazardous Waste Characteristics.
- Practice Greenhealth. (n.d.). Hazardous waste characterization.
- Pennsylvania Department of Environmental Protection. (n.d.). How Can I Determine if I Have Hazardous Waste?
- Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube.
- ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
- EnviroServe. (n.d.). 4-Step Guide to Identifying Hazardous Waste.
- Capot Chemical. (2024, August 1). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride.
- Greenbook.net. (2006, July 19). Material Safety Data Sheet: Brom-O-Gas®.
- Fisher Scientific. (2010, October 29). Safety Data Sheet: Methylamine hydrochloride.
- PubChem. (n.d.). 3-Methylcyclobutan-1-amine.
Sources
A Comprehensive Guide to the Safe Handling of 3-Methylcyclobutanamine Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 3-Methylcyclobutanamine hydrochloride (CAS No: 89381-07-7). As your partner in laboratory safety, we aim to provide value beyond the product itself, fostering a culture of safety that empowers scientific advancement.
Understanding the Compound: A Risk-Based Approach
This compound is a cyclic amine hydrochloride salt.[1] While specific toxicological data for this compound is not extensively documented, its chemical structure as an amine hydrochloride necessitates a cautious approach.[1][2] Amine compounds can be corrosive and irritant, and their hydrochloride salts, while often more stable and water-soluble, still require careful handling to mitigate potential risks.[1][3] The primary routes of exposure are inhalation, skin contact, and eye contact.[2][3] Therefore, all handling procedures must be designed to minimize these exposure pathways.
A thorough risk assessment should always precede any handling of this or any other chemical.[4] This involves consulting the Safety Data Sheet (SDS) and understanding the potential hazards associated with the compound and the procedures in which it will be used.[4][5]
Core Directive: Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the most critical barrier between the researcher and potential chemical exposure.[4][6][7] The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Operational Scenario | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile or Neoprene Gloves (Impervious)[2][8] - Safety Glasses with Side Shields or Goggles[2][9] - Laboratory Coat[2] - N95 or P95 Particulate Respirator (if not handled in a fume hood)[10] | To prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates. |
| Solution Preparation and Transfer | - Nitrile or Neoprene Gloves (Impervious)[2][8] - Chemical Splash Goggles[7][9] - Laboratory Coat[2] - Face Shield (when handling larger volumes)[11][12] | To protect against splashes and aerosols that can occur when dissolving and transferring the chemical. |
| Running Reactions and Work-up | - Nitrile or Neoprene Gloves (Impervious)[2][8] - Chemical Splash Goggles[7][9] - Laboratory Coat[2] - Work in a certified chemical fume hood | To ensure containment of any potential vapors or aerosols generated during the chemical reaction and subsequent work-up steps. |
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for the safe handling of this compound at every stage of its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.[4] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[13][14][15] Keep the container tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.[4][15]
Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean and uncluttered.[4] Locate the nearest eyewash station and safety shower and verify they are accessible and operational.[4]
-
Weighing : Whenever possible, weigh the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Dissolving : When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
General Hygiene : Do not eat, drink, or smoke in areas where chemicals are handled.[6][7] Always wash your hands thoroughly after handling the compound, even if gloves were worn.[4][6]
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of any laboratory incident.[4]
Spill Response
In the event of a spill, the following workflow should be initiated immediately:
Caption: Workflow for handling a chemical spill.
For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[10] For a liquid spill, use an inert absorbent material. Ensure adequate ventilation during cleanup.[2]
First Aid Measures
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[2]
-
Eye Contact : Rinse opened eyes for several minutes under running water. Consult a doctor immediately.[2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][16]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[2]
-
Segregation : Collect all waste materials (including contaminated PPE) in a designated, properly labeled, and sealed container.[13]
-
Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal : Dispose of the chemical waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2][10] Do not pour down the drain.[13]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- CHEMTREC®. (2020, January 14).
- Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. [Link]
- Accela ChemBio Inc. (n.d.). Material Safety Data Sheet - this compound. [Link]
- EC Environmental. (2023, June 19).
- Society Insurance. (n.d.). Chemical Safety. [Link]
- CHEMTRON SUPPLY CORPORATION. (2015, June 11).
- Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling. [Link]
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. [Link]
- Acros Organics. (2013, October 3).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
- Capot Chemical. (2024, August 1). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride. [Link]
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. [Link]
- At-work. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]
Sources
- 1. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]
- 2. accelachem.com [accelachem.com]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 5. noahchemicals.com [noahchemicals.com]
- 6. nsc.org [nsc.org]
- 7. support.hpe.com [support.hpe.com]
- 8. falseguridad.com [falseguridad.com]
- 9. healthybean.org [healthybean.org]
- 10. capotchem.com [capotchem.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. sams-solutions.com [sams-solutions.com]
- 13. students.umw.edu [students.umw.edu]
- 14. hse.gov.uk [hse.gov.uk]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
